4-Chloro-2,5-dimethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEAPXXPQSPHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627349 | |
| Record name | 4-Chloro-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-80-0 | |
| Record name | 4-Chloro-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,5-dimethylpyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, making a thorough understanding of its characteristics essential for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties
This compound, identified by the CAS number 22282-80-0 , is a substituted pyridine derivative. Its structure features a pyridine ring chlorinated at the 4-position and methylated at the 2- and 5-positions. This arrangement of substituents significantly influences its reactivity and physical properties.
Below is a summary of its key identifiers and physicochemical properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 22282-80-0 | [1] |
| Molecular Formula | C₇H₈ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like methylene chloride, acetone, and methanol.[3] | [3] |
| pKa (Predicted) | ~5.22 | [4] |
Synthesis of this compound
The synthesis of 4-chloro-substituted pyridines can be achieved through various methods, often starting from the corresponding pyridine N-oxide or hydroxypyridine. A common and effective method for the chlorination of pyridines involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
General Synthetic Workflow: Chlorination of 2,5-Lutidine-N-oxide
A plausible and widely utilized approach for the synthesis of this compound involves the chlorination of the corresponding N-oxide, 2,5-dimethylpyridine-N-oxide (2,5-lutidine-N-oxide). This precursor can be prepared by the oxidation of 2,5-dimethylpyridine (2,5-lutidine).
Rationale behind the choice of N-oxide: The pyridine ring is generally deactivated towards electrophilic substitution. The formation of the N-oxide increases the electron density at the 4-position, making it more susceptible to electrophilic attack by the chlorinating agent. Subsequent deoxygenation leads to the desired chlorinated pyridine.
Exemplary Experimental Protocol: Chlorination using Phosphorus Oxychloride
This protocol is a generalized procedure based on common laboratory practices for the chlorination of pyridine N-oxides and should be adapted and optimized for specific experimental conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 2,5-dimethylpyridine-N-oxide (1.0 eq).
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at 0 °C (ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring. This makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate.
The ability to perform regioselective nucleophilic substitution at the 4-position allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro and methyl groups.
-
Methyl Protons: Two singlets are expected for the two methyl groups, likely in the range of δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C4) would likely appear in the range of δ 140-150 ppm. The other aromatic carbons would resonate between δ 120-150 ppm.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region, typically between δ 15-25 ppm.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [3][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations. [1] Hazard Statements (based on related compounds):
-
Harmful if swallowed. [3]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* May cause respiratory irritation. [3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the introduction of diverse functionalities. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key heterocyclic intermediates will undoubtedly increase.
References
- Google Patents. A process for the preparation of omeprazol. EP0484265A1.
- PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information.
- PubChem. 4-Chloro-2,6-dimethylpyridine. National Center for Biotechnology Information.
- Google Patents. Chlorination process. US4205175A.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
- Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 A1.
- Patent 0103553. Intermediates for the preparation of omeprazole.
- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
- PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information.
- PubMed. [Syntheses of methylpyridine derivatives. XXVI. Ring-closure reaction of 3-acylamido-4-chloro-2,6-lutidine with potassium amide in liquid ammonia].
- MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information.
- NIST. Pyridine, 2,5-dimethyl-. NIST Chemistry WebBook.
- Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- NIST. 4-Chloro-2,4-dimethylhexane. NIST Chemistry WebBook.
- PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine.
- SpectraBase. 2,5-Lutidine - Optional[MS (GC)] - Spectrum.
- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388).
- MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- ResearchGate. Synthesis of 2,5-Diaryloxadiazinones.
- ResearchGate. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.
Sources
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylpyridine
Abstract
4-Chloro-2,5-dimethylpyridine is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance lies in the reactivity of the chloro-substituent, which allows for facile nucleophilic substitution, and the directing effects of the methyl groups on the pyridine ring. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, detailing the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of different methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for laboratory synthesis.
Introduction: The Significance of this compound
This compound, a substituted pyridine derivative, serves as a versatile precursor in organic synthesis. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for molecular elaboration. The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles, enabling the introduction of diverse functional groups. The methyl groups at the 2- and 5-positions influence the electronic properties and steric environment of the ring, impacting reactivity and providing points for further modification.
This guide will explore the most prominent and practical synthetic routes to this compound, focusing on the chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction of 4-amino-2,5-dimethylpyridine. Each pathway will be dissected to understand the mechanistic underpinnings and practical considerations for successful implementation.
Synthesis via Chlorination of 2,5-Dimethylpyridine N-oxide
One of the most common and efficient methods for the preparation of 4-chloropyridines involves the chlorination of the corresponding pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. Subsequent deoxygenative chlorination furnishes the desired product.
Rationale and Mechanism
The synthesis begins with the oxidation of 2,5-dimethylpyridine (also known as 2,5-lutidine) to its N-oxide. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.[1] The resulting 2,5-dimethylpyridine N-oxide possesses enhanced electron density at the 2- and 4-positions of the pyridine ring due to the resonance contribution of the N-oxide group.[1][2]
Chlorination can then be accomplished using various reagents, such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride (SOCl₂).[3][4] The reaction proceeds through the initial attack of the N-oxide oxygen on the electrophilic chlorinating agent, forming a reactive intermediate. This is followed by nucleophilic attack of a chloride ion at the 4-position of the pyridine ring and subsequent elimination to yield the 4-chloro derivative.
Visualizing the Pathway
Caption: Synthesis of this compound from 2,5-Dimethylpyridine.
Experimental Protocol: Chlorination with Phosphorus Oxychloride
This protocol outlines a representative procedure for the synthesis of this compound from 2,5-dimethylpyridine N-oxide using phosphorus oxychloride.
Step 1: Synthesis of 2,5-Dimethylpyridine N-oxide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in a suitable solvent such as acetic acid.
-
Slowly add a 30% solution of hydrogen peroxide to the stirred solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution) to pH 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dimethylpyridine N-oxide.
Step 2: Chlorination of 2,5-Dimethylpyridine N-oxide
-
To a clean, dry round-bottom flask, add 2,5-dimethylpyridine N-oxide.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the N-oxide at 0 °C (ice bath). An excess of POCl₃ is typically used.
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or KOH solution) while keeping the temperature low.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.
Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,5-Dimethylpyridine | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 4-6 | ~90 |
| 2,5-Dimethylpyridine N-oxide | POCl₃ | Neat | Reflux | 2-3 | 75-85 |
Synthesis via the Sandmeyer Reaction
An alternative and powerful route to this compound involves the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[5][6] This pathway starts from 4-amino-2,5-dimethylpyridine.
Rationale and Mechanism
The Sandmeyer reaction is a three-step process:[7]
-
Diazotization: The primary aromatic amine (4-amino-2,5-dimethylpyridine) is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[8]
-
Formation of the Aryl Radical: The diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl).[5] A single electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical, nitrogen gas, and a copper(II) species.
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, this compound, and regenerate the copper(I) catalyst.[8]
Visualizing the Pathway
Caption: Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
This protocol describes the synthesis of this compound from 4-amino-2,5-dimethylpyridine.
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-2,5-dimethylpyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Amino-2,5-dimethylpyridine | NaNO₂, HCl | Water/HCl | 0-5 | 0.5-1 | - |
| Diazonium Salt | CuCl | Water/HCl | 0 to 60 | 1-2 | 60-75 |
Comparative Analysis and Field Insights
Both the chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction are robust methods for synthesizing this compound. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.
-
Chlorination of the N-oxide is often preferred for its generally higher yields and simpler workup procedure. The starting material, 2,5-dimethylpyridine, is commercially available.[9][10] However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
-
The Sandmeyer reaction provides a reliable alternative, particularly when the corresponding 4-amino-2,5-dimethylpyridine is readily accessible. The reaction conditions are mild, but the in situ generation and handling of diazonium salts require caution as they can be explosive if allowed to dry.
From an industrial perspective, process safety and atom economy are critical. While the Sandmeyer reaction generates nitrogen gas as a benign byproduct, the use of stoichiometric copper salts can be a drawback. The chlorination route, while using a hazardous reagent in POCl₃, can be highly efficient on a large scale with appropriate engineering controls.
Conclusion
The synthesis of this compound is a well-established process with multiple viable pathways. This guide has provided an in-depth technical overview of the two primary methods: chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction of 4-amino-2,5-dimethylpyridine. By understanding the underlying chemical principles, detailed experimental protocols, and comparative advantages of each route, researchers and drug development professionals can make informed decisions to efficiently and safely produce this key synthetic intermediate.
References
- Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. (n.d.). Synfacts.
- Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021, March 26). Scientific Update.
- US Patent 4256894A, "Preparation of chlorinated pyridines." (1981). Google Patents.
- US Patent 6051714A, "Processes for dechlorinating pyridines." (2000). Google Patents.
- CN Patent 102942518B, "Chlorination synthesis method of pyridine derivatives." (2013). Google Patents.
- Sandmeyer reaction. (n.d.). Wikipedia.
- JP Patent 3346011B2, "Method for producing pyridines having chlorine atom at α-position." (2002). Google Patents.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
- WO Patent 2002102779A1, "Process for the preparation of 4-chloropyridine-n-oxides." (2002). Google Patents.
- Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (2006). Semantic Scholar.
- Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com.
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube.
- Pyridine N-Oxides. (2012, June 9). Baran Lab.
- Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc.
- Deoxygenative chlorination of pyridine N‐oxide. (n.d.). ResearchGate.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024, October 21). RSC Publishing.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- CN Patent 103360306A, "Method for synthesizing 4-chloro-pyridine." (2013). Google Patents.
- 2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem.
- CN Patent 108017573B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof." (2021). Google Patents.
- US Patent 6399781B1, "Process for making 3-amino-2-chloro-4-methylpyridine." (2002). Google Patents.
- 2,5-Dimethylpyridine. (n.d.). PubChem.
- Showing Compound 2,5-Dimethylpyridine (FDB004388). (n.d.). FooDB.
- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (2025, August 6). ResearchGate.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. baranlab.org [baranlab.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine Hydrochloride
This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethylpyridine, with a primary focus on its hydrochloride salt, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.
Chemical Identity and Nomenclature
This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of more complex molecules. While the free base is a logical synthetic target, it is most commonly available and handled as its hydrochloride salt. This is likely due to enhanced stability and ease of handling compared to the free base. The Chemical Abstracts Service (CAS) has assigned a registry number to the hydrochloride salt, which is the primary identifier used in commerce and research.
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value | Source |
| CAS Number | 42045-92-1 | [1] |
| IUPAC Name | This compound hydrochloride | [1] |
| Synonyms | 4-Chloro-2,5-lutidine hydrochloride | [1] |
| Molecular Formula | C₇H₉Cl₂N | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis, dictating factors such as solvent choice, reaction conditions, and purification methods. The properties of this compound hydrochloride are summarized below.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Melting Point | 198-203 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Solubility | Information not readily available, but as a hydrochloride salt, it is expected to have some solubility in polar solvents. |
Synthesis and Reaction Pathway
The synthesis of this compound hydrochloride typically involves the chlorination of a suitable precursor, such as a corresponding hydroxypyridine or pyridine N-oxide. A plausible synthetic route would involve the conversion of 2,5-dimethylpyridin-4-ol to the target compound using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
Objective: To synthesize this compound hydrochloride from 2,5-dimethylpyridin-4-ol.
Materials:
-
2,5-dimethylpyridin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyridin-4-ol in anhydrous toluene.
-
Chlorination: Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound free base.
-
Salt Formation: Dissolve the crude free base in diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a vast number of pharmaceuticals. The pyridine ring system is considered a "privileged scaffold" as it can interact with a wide array of biological targets. This compound hydrochloride serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.
The chloro substituent at the 4-position is a key functional group that can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, such as amino, alkoxy, and thioether groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, information can be extrapolated from similar chlorinated pyridine derivatives.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
References
Sources
An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-2,5-dimethylpyridine
Abstract
4-Chloro-2,5-dimethylpyridine is a substituted pyridine derivative of significant interest to the scientific community, particularly those in drug development and materials science. Its unique electronic and steric characteristics, governed by the interplay between the electronegative nitrogen atom, the chloro leaving group, and the activating methyl substituents, create a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of the reactivity profile of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering researchers and development professionals the foundational knowledge required to effectively utilize this valuable synthetic building block.
Introduction and Molecular Properties
This compound, also known as 4-chloro-2,5-lutidine, is a heterocyclic aromatic compound with the molecular formula C₇H₈ClN.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This specific arrangement of substituents dictates its chemical behavior, making it a highly useful intermediate.
The core of its reactivity lies in the electronic landscape of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and making it electron-deficient. This deactivation is particularly pronounced at the α (2, 6) and γ (4) positions. Consequently, the chlorine atom at the 4-position is highly activated towards nucleophilic displacement. Concurrently, the methyl groups are electron-donating groups (+I effect), which slightly counteract the deactivating effect of the nitrogen and can influence the regioselectivity of certain reactions.[2]
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol [1] |
| CAS Number | 42045-92-1 (for hydrochloride salt)[3] |
| Appearance | Varies; often a solid or liquid |
| Key Structural Features | Pyridine core, C4-Chloro substituent, C2 & C5-Methyl substituents |
Synthesis of this compound
The most common laboratory and industrial synthesis of 4-chloro-substituted pyridines proceeds through the corresponding pyridine N-oxide. This strategy leverages the N-oxide functionality to activate the 4-position for chlorination.
A representative synthetic pathway involves two main steps:
-
N-Oxidation: 2,5-Dimethylpyridine is oxidized to 2,5-dimethylpyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
-
Chlorination: The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to install the chlorine atom at the 4-position and concomitantly remove the N-oxide oxygen.[4]
Experimental Protocol: Synthesis via N-Oxide
Step 1: N-Oxidation of 2,5-Dimethylpyridine
-
To a solution of 2,5-dimethylpyridine (1.0 equiv) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 2.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyridine N-oxide.
Step 2: Chlorination of 2,5-Dimethylpyridine N-oxide
-
To a flask containing phosphorus oxychloride (POCl₃, 3.0 equiv), add 2,5-dimethylpyridine N-oxide (1.0 equiv) portion-wise while cooling in an ice bath to maintain the temperature below 10°C.
-
After the addition is complete, slowly warm the mixture to reflux and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the mixture to a pH of 8-9 using a cold concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Reactivity Profile: Core Transformations
The reactivity of this compound is dominated by reactions that substitute the C4-chloro group.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the pyridine ring is highly susceptible to nucleophilic attack due to the ability of the ring nitrogen to stabilize the resulting anionic intermediate (Meisenheimer complex).[5][6] This makes SNAr the most prominent reaction pathway for this molecule.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, a key stabilizing feature that lowers the activation energy of this step.[5][7]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
A wide variety of nucleophiles can be employed, including:
-
O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.
-
N-Nucleophiles: Primary and secondary amines to form substituted aminopyridines.
-
S-Nucleophiles: Thiols to form thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation. While chloropyridines are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands enable efficient coupling.[8]
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester).[9][10] This reaction is widely used in the synthesis of biaryl compounds.
Catalytic Cycle Insight: The reaction begins with the oxidative addition of the chloropyridine to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the mixture to 80-100°C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by column chromatography to yield the coupled product.
This reaction is a powerful tool for forming C-N bonds, coupling the chloropyridine with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods for synthesizing aryl amines.
Catalytic Cycle Insight: Similar to the Suzuki coupling, the cycle involves oxidative addition of the chloropyridine to Pd(0). The coordinated amine is then deprotonated by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with less reactive aryl chlorides.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture to 90-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material via column chromatography.
-
Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding substituted alkynylpyridines.[14][15] It typically employs a dual catalyst system of palladium and copper(I) iodide.[16]
-
Negishi Coupling: Involving the reaction with an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation.[17][18] It is known for its high functional group tolerance.[19]
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(0) catalyst, Phosphine ligand, Base |
| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²)-N | Pd(0) catalyst, Bulky phosphine ligand, Strong base |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |
| Negishi | Organozinc Reagent | C(sp²)-C(sp²/sp³) | Pd(0) or Ni(0) catalyst |
Applications in Complex Molecule Synthesis
The versatile reactivity of this compound makes it a valuable precursor in the synthesis of biologically active molecules and functional materials. Its ability to undergo selective functionalization at the C4 position allows for the introduction of diverse pharmacophores and structural motifs. For instance, substituted aminopyridines derived from this starting material are common scaffolds in kinase inhibitors and other therapeutic agents. The biaryl structures synthesized via Suzuki coupling are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[20][21]
Caption: General experimental workflow for functionalizing the title compound.
Conclusion
This compound exhibits a well-defined and highly useful reactivity profile centered on the substitution of its C4-chloro group. The electron-deficient nature of the pyridine ring activates this position for classical SNAr reactions with a range of nucleophiles. Furthermore, it serves as a robust substrate in modern palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Negishi couplings. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, cementing its role as a key building block for researchers in medicinal chemistry and materials science. Understanding the principles outlined in this guide empowers scientists to leverage the full synthetic potential of this versatile intermediate.
References
- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Negishi coupling.
- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Wikipedia. Sonogashira coupling.
- Chem-Impex. 4-Chloro-2,6-dimethyl-3-nitropyridine.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Negishi Coupling.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
- PubChem. 4-Chloro-2,6-dimethylpyridine.
- Organic Chemistry Portal. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wikipedia. Electrophilic aromatic directing groups.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
- ChemicalBook. This compound hydrochloride.
Sources
- 1. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. This compound hydrochloride | 42045-92-1 [chemicalbook.com]
- 4. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. jk-sci.com [jk-sci.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 20. chemimpex.com [chemimpex.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Strategic Value of a Substituted Pyridine
An In-Depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Advanced Research
Welcome to a comprehensive technical exploration of this compound (also known as 4-chloro-2,5-lutidine). This guide is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable heterocyclic building block. We will move beyond simple data recitation to explore the causality behind its synthesis, its inherent reactivity, and its strategic application in the complex landscape of modern pharmaceutical development.
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged structure. The strategic placement of substituents transforms this simple heterocycle into a highly versatile tool. This compound is a prime example, offering a unique combination of features: the dimethyl substitution pattern provides steric and electronic definition, while the chlorine atom at the 4-position serves as an activated leaving group, unlocking a gateway to a multitude of molecular architectures. This guide will provide the foundational knowledge to leverage this reagent's full potential.
Section 1: Core Physicochemical & Safety Data
Before any synthetic work, a thorough understanding of a compound's properties and safety requirements is paramount. The data presented here is compiled from established chemical databases and safety data sheets for closely related compounds, providing a reliable profile for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | PubChem[1] |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| IUPAC Name | 4-chloro-2,6-dimethylpyridine | PubChem[1] |
| CAS Number | 3512-75-2 (for the related 2,6-isomer) | PubChem[1] |
| Predicted XLogP3 | 2.3 | PubChem[1] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
Safety & Handling Profile:
As a chlorinated organic compound and a pyridine derivative, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is required.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: A Plausible and Robust Synthetic Pathway
Step 1: N-Oxidation of 2,5-Dimethylpyridine
The initial step is the oxidation of the pyridine nitrogen. This transformation is critical as it electronically alters the ring, making the C4 position susceptible to electrophilic attack by a chlorinating agent, which ultimately leads to substitution.
Experimental Protocol: Synthesis of 2,5-Dimethylpyridine N-oxide
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,5-dimethylpyridine (1.0 eq) and dichloromethane (DCM) to make a 0.5 M solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is standard for this transformation due to its reliability and relatively safe handling compared to other peroxy acids.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a 10% aqueous sodium sulfite solution to destroy excess peroxide. Basify the mixture to a pH of ~9-10 with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2,5-dimethylpyridine N-oxide.
Step 2: Deoxygenative Chlorination of 2,5-Dimethylpyridine N-oxide
With the N-oxide in hand, the key chlorination step can be performed. Using a reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride achieves both chlorination at the C4 position and subsequent deoxygenation in a single, efficient process.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the 2,5-dimethylpyridine N-oxide (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). This reaction is typically run with POCl₃ serving as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The elevated temperature is necessary to drive the reaction to completion. Monitor by TLC or GC-MS.
-
Workup: After cooling to room temperature, very carefully quench the reaction by pouring it slowly over crushed ice. This step is highly exothermic and must be performed with caution in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or by the slow addition of a concentrated NaOH solution until the pH is ~8-9, keeping the mixture cool in an ice bath.
-
Extraction: Extract the product from the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to afford pure this compound.
Diagram: Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Chloro-2,5-dimethylpyridine
This compound, with the CAS Number 22282-80-0, is a substituted pyridine derivative. Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design due to their significant impact on pharmacological activity.[1][2] These structures are present in numerous FDA-approved pharmaceuticals.[1] The chlorine atom and two methyl groups on the pyridine ring of this compound provide specific steric and electronic properties, making it a valuable intermediate for synthesizing more complex molecules. Its structural relative, 2,5-dimethylpyridine (also known as 2,5-lutidine), is a basic compound found naturally in tea.[3] The addition of a chlorine atom at the 4-position enhances its utility as a reactive handle for further chemical transformations.
Commercial Availability and Key Suppliers
This compound is available from various chemical suppliers, typically on a research to bulk scale. The purity and available quantities can vary, so it is crucial to consult supplier specifications. Below is a summary of some commercial sources.
| Supplier | Product/CAS Number | Notes |
| BLD Pharm | 22282-80-0 | Offers the product and provides analytical data such as NMR, HPLC, and LC-MS.[4] |
| Simson Pharma Limited | Not directly listed, but offers a related compound, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS 142885-96-9), often via custom synthesis. Provides a Certificate of Analysis. | |
| ChemicalBook | 42045-92-1 (for the hydrochloride salt) | Aggregates information and lists multiple suppliers.[5] |
Note: The availability and stock status of chemicals can change. It is always recommended to check directly with the suppliers for the most current information.
Synthesis and Purification Strategies
The synthesis of chloropyridines can be achieved through various methods. While specific protocols for this compound are proprietary to manufacturers, general synthetic strategies for chlorination of pyridine rings are well-documented.
General Synthetic Approach
A common method involves the direct chlorination of the corresponding pyridine-N-oxide. The N-oxide activates the pyridine ring, making it more susceptible to electrophilic substitution. Subsequent removal of the N-oxide group yields the desired chloropyridine. Another approach is the treatment of a pyridine derivative with a chlorinating agent like phosphorus oxychloride or sulfuryl chloride.[6][7]
For instance, a general process for preparing 4-chloropyridine-N-oxides involves treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂).[8] This method can be adapted for substituted pyridines.
Experimental Workflow: General Chlorination of a Pyridine Derivative
Caption: General workflow for synthesis and purification.
Purification Protocols
Impurities in pyridine compounds often include water and related amines like picolines and lutidines.[9] Standard purification techniques for pyridine derivatives include:
-
Drying : The compound can be dried using agents like solid potassium hydroxide (KOH), sodium hydroxide (NaOH), or calcium oxide (CaO), followed by fractional distillation.[9]
-
Extraction : After the reaction, the mixture is typically transferred to a separatory funnel, diluted with a solvent like dichloromethane and washed with a saturated sodium chloride solution. The aqueous layer is then extracted multiple times with the organic solvent.[10]
-
Chromatography : Flash column chromatography is a common method for purifying the final product to a high degree.[10]
-
Crystallization : For solid derivatives, crystallization from a suitable solvent system can be an effective purification method.
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Chlorinated organic compounds, in particular, are significant in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[11]
This compound serves as a versatile intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceuticals : It is a key building block for creating compounds with potential biological activities. For example, related compounds like 4-chloro-2,3-dimethylpyridine-N-oxide are used in the synthesis of anti-inflammatory and antimicrobial agents.[12] The chloro-substituent can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound can be a precursor for pesticides and herbicides. The pyridine core is a common feature in many agrochemicals.[12]
-
Heterocyclic Chemistry : In a broader context, it is used in the construction of fused heterocyclic systems. For instance, related diamino-pyridines are precursors for imidazo[4,5-b]pyridines, which are known for their wide range of biological activities, including antiproliferative and antiviral properties.[13]
Safety, Handling, and Storage
Substituted chloropyridines are generally classified as hazardous chemicals. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, data from related compounds like 4-Chloro-2,6-dimethylpyridine indicate the following potential hazards:
-
Health Hazards : Harmful if swallowed or in contact with skin.[14] Causes skin irritation and serious eye irritation.[15][16] May also cause respiratory irritation.[15][16]
-
Environmental Hazards : May be harmful to aquatic life with long-lasting effects.[15]
Recommended Handling Procedures
Caption: Recommended safety and handling workflow.
Storage: It is advisable to keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Some related compounds recommend refrigeration.[17] Always refer to the supplier-specific SDS for detailed storage and handling information.
Conclusion
This compound is a commercially available and valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the chlorine atom and the overall structure of the substituted pyridine ring. While its synthesis involves standard organic chemistry techniques, proper purification and handling are crucial due to its potential hazards. For researchers and drug development professionals, this compound represents a key starting material for the synthesis of novel and biologically active molecules.
References
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]
- Google Patents.
- EC-000.2046. 4-Chloro-2,5-dimethylpyrimidine supplier - CAS 75712-74-2. [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- LookChem.
- DDDT. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]
- MDPI.
- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 3. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 4. 22282-80-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound hydrochloride | 42045-92-1 [chemicalbook.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 8. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. 3512-75-2 Cas No. | 4-Chloro-2,6-dimethylpyridine | Apollo [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
Unlocking Synthetic Frontiers: A Technical Guide to the Potential Research Areas Involving 4-Chloro-2,5-dimethylpyridine
Abstract
4-Chloro-2,5-dimethylpyridine, a substituted pyridine derivative, stands as a versatile and highly valuable building block in modern organic synthesis. Its strategic placement of a chloro substituent at the 4-position, flanked by two methyl groups, imparts a unique reactivity profile that is ripe for exploration by researchers in drug discovery, agrochemical development, and materials science. This in-depth technical guide navigates the synthetic landscape of this compound, elucidating its preparation, key reactivity patterns, and, most importantly, identifying promising, yet underexplored, research avenues. This document is intended to serve as a practical and insightful resource for scientists and professionals seeking to leverage this scaffold for the creation of novel and functional molecules.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and agrochemicals, owing to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a chlorine atom at the 4-position of the 2,5-dimethylpyridine core creates a key handle for a variety of synthetic transformations. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the 4-position susceptible to nucleophilic attack, making the chloro group an excellent leaving group for substitution reactions.[1][2] Furthermore, this C-Cl bond is amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[3] The flanking methyl groups at the 2- and 5-positions can influence the molecule's conformation, solubility, and metabolic profile, while also offering potential sites for further functionalization.
This guide will first detail the synthesis of this compound, followed by an exploration of its reactivity in key synthetic transformations. The core of this document will then focus on proposing novel research directions, complete with experimental workflows and mechanistic considerations.
Synthesis of this compound: A Reliable and Scalable Approach
The most common and efficient route to this compound involves the chlorination of the corresponding N-oxide precursor, 2,5-lutidine N-oxide. This two-step process is generally high-yielding and scalable.
Step 1: N-Oxidation of 2,5-Lutidine
The initial step involves the oxidation of commercially available 2,5-lutidine (also known as 2,5-dimethylpyridine) to its N-oxide. This transformation increases the electron density of the pyridine ring, facilitating subsequent electrophilic reactions, and also activates the 4-position for chlorination.
Experimental Protocol: Synthesis of 2,5-Lutidine N-oxide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,5-Lutidine | 1.0 | 107.15 | 10.7 g |
| Glacial Acetic Acid | - | 60.05 | 50 mL |
| Hydrogen Peroxide (30%) | 2.0 | 34.01 | 22.7 mL |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-lutidine in glacial acetic acid.
-
Heat the mixture to 70-80 °C.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, maintaining the temperature below 90 °C.
-
After the addition is complete, continue heating the mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,5-lutidine N-oxide as a crystalline solid.
Step 2: Chlorination of 2,5-Lutidine N-oxide
The chlorination of 2,5-lutidine N-oxide at the 4-position is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The reaction proceeds via an initial activation of the N-oxide oxygen, followed by nucleophilic attack of the chloride ion at the electron-deficient 4-position.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,5-Lutidine N-oxide | 1.0 | 123.15 | 12.3 g |
| Phosphorus Oxychloride | 1.5 | 153.33 | 20.5 mL |
| Dichloromethane (anhydrous) | - | - | 100 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-lutidine N-oxide and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from two primary modes of reactivity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr).[1][2] The chloro group at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles.
Mechanistic Insight:
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring.[1][6]
dot
Caption: Generalized mechanism for SNAr on this compound.
Potential Research Areas:
-
Novel Heterocyclic Scaffolds: The displacement of the chloro group with bifunctional nucleophiles can lead to the formation of novel fused heterocyclic systems. For example, reaction with substituted hydrazines could yield pyrazolopyridines, while reaction with amino-thiols could lead to the formation of thienopyridines.
-
Linker Chemistry for PROTACs and Molecular Glues: The reactivity of the 4-position can be exploited to attach linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The pyridine core can serve as a versatile scaffold for connecting a protein-of-interest (POI) binder to an E3 ligase binder.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations.
dot
Caption: Key Pd-catalyzed cross-coupling reactions of this compound.
Potential Research Areas:
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted pyridine core.[7][8][9] The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids can generate libraries of compounds for screening against a panel of kinases.[3][10][11][12][13] The 2,5-dimethyl substitution pattern can provide steric hindrance that may enhance selectivity for specific kinase targets.
Proposed Experimental Workflow: Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Add a solvent system, for example, a mixture of dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
-
Novel Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry.[14][15] The Buchwald-Hartwig amination of this compound with a diverse range of primary and secondary amines can lead to the discovery of new herbicides, fungicides, and insecticides.[16][17][18][19][20]
Proposed Experimental Workflow: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 80-100 °C, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
C-H Functionalization
While the reactivity of the C-Cl bond is well-established, the direct functionalization of the C-H bonds of the pyridine ring and the methyl groups represents a more cutting-edge research area. Recent advances in transition-metal-catalyzed C-H activation could open up new avenues for derivatizing the this compound scaffold.
Potential Research Areas:
-
Late-Stage Functionalization: The development of regioselective C-H arylation or alkylation methods for the 3- and 6-positions of the pyridine ring would be highly valuable for the late-stage modification of complex molecules. This would allow for rapid diversification of lead compounds without the need for de novo synthesis.
-
Functionalization of the Methyl Groups: The methyl groups at the 2- and 5-positions could also be targets for functionalization. For example, radical-mediated benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at these positions.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile building block with significant untapped potential. While its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is established in principle, the exploration of its application in the synthesis of novel bioactive compounds remains a fertile ground for research. The proposed research areas in kinase inhibitor discovery, agrochemical development, and the exploration of C-H functionalization strategies offer exciting opportunities for innovation. By leveraging the unique reactivity of this scaffold, researchers can unlock new synthetic pathways and accelerate the discovery of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational resource to inspire and direct these future endeavors.
References
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4985. [Link]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- The reaction of 4‐chloropyridine with some amines. (2010, September 2). Semantic Scholar. [Link]
- Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A).
- Buchwald–Hartwig amin
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Method for synthesizing 4-chloro-pyridine.
- Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. (Patent No. CN102443024A).
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
- Process for the preparation of 4-chloropyridine-n-oxides. (Patent No. WO2002102779A1).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). Molecules, 27(19), 6263. [Link]
- Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. [Link]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry, 64(20), 14782–14837. [Link]
- nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
- A Highly Efficient and General Palladium-Catalyzed Direct Arylation of Benzo[1][21]dioxole Derivatives. (2022).
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). Molecules, 28(23), 7859. [Link]
- 2,5-Dimethylpyridine. PubChem. [Link]
- Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. (2010, December 8). Organic Letters, 13(1), 106–109. [Link]
- Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2019). The Journal of Organic Chemistry, 84(15), 9546–9561. [Link]
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. (2017, May 1). Bioorganic & Medicinal Chemistry Letters, 27(9), 1941–1946. [Link]
- 2,5-dimethylpyridine. Chemdb. [Link]
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. (2010). Journal of the American Chemical Society, 132(48), 17201–17214. [Link]
- reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]
- Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB. [Link]
- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety data sheet and handling precautions for 4-Chloro-2,5-dimethylpyridine
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps for this compound
Section 1: Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not established, an analysis of related compounds suggests the following potential hazards.
Table 1: GHS Classification of Structurally Similar Compounds
| Compound | GHS Hazard Classification | Source |
| 2-Chloro-4,6-dimethylpyridine | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |
| 4-Chloro-2-methylpyridine | Skin irritation (Category 2), Eye irritation (Category 2) | [2] |
| 2,5-Dimethylpyridine | Flammable liquid and vapor (Category 3), Harmful if swallowed (Category 4), Harmful in contact with skin (Category 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3) | [3][4] |
| 4-Chloro-2,6-dimethyl-3-nitropyridine | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3), Respiratory system | [5] |
Based on this data, it is prudent to handle this compound as a compound that is potentially:
-
Harmful if swallowed or in contact with skin.
-
A skin and serious eye irritant.
-
A respiratory tract irritant.
Section 2: Safe Handling and Storage Protocols
Adherence to rigorous laboratory safety practices is paramount when working with this compound.
Engineering Controls and Ventilation
The primary defense against exposure is to minimize the generation of vapors and to prevent their inhalation.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.
-
Ventilation Systems: Ensure that the laboratory's general ventilation is adequate to maintain a safe air environment.
Personal Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[6]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
-
Conditions to Avoid: Avoid exposure to heat and sources of ignition.[3]
Section 3: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and vapors that can cause serious eye irritation.[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and, if necessary, an apron or coveralls. | Prevents skin contact, which may cause irritation or be harmful.[8] | |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of potentially harmful vapors.[1][5] |
PPE Workflow: Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Section 4: Emergency Procedures
Rapid and informed responses to emergencies can significantly mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][5]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5]
Spill Response
The approach to spill cleanup depends on the scale of the incident.
-
Minor Spill (Indoors):
-
Alert others in the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.[9]
-
-
Major Spill:
-
Evacuate the immediate area and restrict access.
-
Call emergency services.
-
Provide details about the spilled chemical, quantity, and location.[10]
-
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[5][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Toxicological and Physical Properties
As previously noted, specific toxicological data for this compound is not available. The information below is based on general principles and data from related compounds.
Table 3: Anticipated Toxicological Profile
| Effect | Anticipated Hazard | Basis of Assessment |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Based on data for 2-Chloro-4,6-dimethylpyridine and 2,5-Dimethylpyridine.[1][4] |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Consistent across multiple analogs.[1][2][4] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | Consistent across multiple analogs.[1][4][5] |
| Respiratory Sensitization | Data not available. | |
| Germ Cell Mutagenicity | Data not available. | |
| Carcinogenicity | Data not available; not classified as a carcinogen by major agencies. | Based on available SDS for analogs.[1] |
| Reproductive Toxicity | Data not available. | |
| STOT-Single Exposure | May cause respiratory irritation. | Based on data for 2-Chloro-4,6-dimethylpyridine and 2,5-Dimethylpyridine.[1][4] |
| STOT-Repeated Exposure | Data not available. |
Table 4: Physical and Chemical Properties (Predicted/General)
| Property | Value |
| Appearance | Likely a solid or liquid. |
| Odor | Pyridine-like. |
| Solubility | Likely soluble in organic solvents. |
| Stability | Stable under normal conditions.[1] |
| Reactivity | Reacts with strong oxidizing agents.[1] |
Section 6: Disposal Considerations
All waste materials containing this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous.
Conclusion
The safe handling of this compound necessitates a conservative approach rooted in the understanding of its chemical class. By implementing robust engineering controls, diligent personal hygiene, appropriate PPE, and preparedness for emergencies, researchers can effectively manage the potential risks associated with this compound. Until comprehensive toxicological data becomes available, the principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet for all laboratory operations involving this substance.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. [Link]
- University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. [Link]
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. [Link]
- University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. [Link]
- Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
- University of Toronto. (n.d.). Chemical Spill Procedures. [Link]
- PubChem. (n.d.). 2,5-Dimethylpyridine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. fishersci.com [fishersci.com]
A Technical Guide to 4-Chloro-2,5-dimethylpyridine: Synthesis, Properties, and Applications in Chemical Innovation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-dimethylpyridine, also known as 4-chloro-2,5-lutidine, is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a reactive chlorine atom at the 4-position and two methyl groups that influence steric and electronic properties—makes it a valuable building block in medicinal chemistry and agrochemical development. The pyridine core is a well-established "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the historical context of substituted pyridines, details the primary synthesis methodologies for this compound, outlines its key physicochemical properties, and explores its applications as a precursor to bioactive compounds.
Historical Context and the Rise of Substituted Pyridines
The development of synthetic methodologies for functionalized pyridine rings has been a cornerstone of organic chemistry for over a century. The initial focus was on accessing the pyridine core itself, but as the demand for novel pharmaceuticals and specialized chemicals grew in the mid-20th century, attention shifted towards regioselective functionalization. The introduction of a chloro-substituent, in particular, was recognized as a critical step, transforming the relatively inert pyridine ring into a versatile platform for further modification via nucleophilic substitution and cross-coupling reactions.
While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of chloropyridine synthesis. Patents from the latter half of the 20th century began to describe various methods for chlorinating pyridine derivatives, driven by their utility as intermediates.[2][3] For instance, processes for producing 2-chloro-5-methylpyridine were developed as precursors for potent herbicides.[3] Similarly, methods for synthesizing 4-chloropyridine-N-oxides were established for their role in manufacturing blockbuster drugs like omeprazole and pantoprazole.[4] The synthesis and use of this compound can be understood as a logical extension of this chemical exploration, providing a specific isomer with a unique substitution pattern for fine-tuning the properties of target molecules in drug discovery and materials science.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature with characteristics that make it suitable for a range of reaction conditions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Chloro-2,5-lutidine | [5] |
| CAS Number | 42045-92-1 | [6] |
| Molecular Formula | C₇H₈ClN | [5] |
| Molecular Weight | 141.60 g/mol | [7] |
| Appearance | Solid | N/A |
| InChI Key | XJCVRTZJPSJMLR-UHFFFAOYSA-N | N/A |
Core Synthesis Methodology: The N-Oxide Pathway
The most reliable and regioselective method for synthesizing this compound involves a two-step process starting from the readily available 2,5-dimethylpyridine (2,5-lutidine). This pathway leverages the activating effect of N-oxidation to facilitate chlorination at the C4 position, which is otherwise electronically deactivated towards electrophilic attack.
Step 1: N-Oxidation of 2,5-Dimethylpyridine
Causality: The direct chlorination of 2,5-dimethylpyridine is challenging and often results in a mixture of products with poor regioselectivity. Converting the pyridine nitrogen to an N-oxide fundamentally alters the electronic landscape of the ring. The N-oxide group acts as a strong electron-donating group via resonance, increasing the electron density at the C2, C4, and C6 positions, thereby activating them for electrophilic substitution.
Step 2: Chlorination of 2,5-Dimethylpyridine N-oxide
Causality: With the C4 position activated, a chlorinating agent can selectively introduce the chloro-substituent. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. The reaction proceeds through an intermediate adduct, followed by the elimination of metaphosphoric acid and subsequent chloride attack to yield the desired 4-chlorinated product. This method avoids the harsh conditions and byproducts associated with direct gas-phase chlorination.[4]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound via the N-oxide intermediate.
Detailed Laboratory Protocol
This protocol is a representative procedure adapted from established methods for the chlorination of pyridine N-oxides.[4][8]
Part A: Synthesis of 2,5-Dimethylpyridine N-oxide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylpyridine (10.7 g, 0.1 mol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to dissolve the starting material. Slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise while stirring. The addition should be controlled to keep the temperature below 60°C.
-
Reaction: Heat the mixture to 70-80°C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, carefully distill off the acetic acid under reduced pressure. Add saturated sodium carbonate solution to the residue until the pH is ~8-9 to neutralize the remaining acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylpyridine N-oxide.
Part B: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a dropping funnel, place the crude 2,5-dimethylpyridine N-oxide (12.3 g, 0.1 mol).
-
Reagent Addition: Slowly add phosphoryl chloride (20 mL, 0.22 mol) dropwise to the flask. The reaction is exothermic and should be cooled in an ice bath during addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110°C) for 3 hours.
-
Workup: Cool the mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Carefully neutralize the acidic solution with solid sodium bicarbonate or 5N sodium hydroxide solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford pure this compound.
Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in the reactivity of its C4-chloro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols), making it a versatile scaffold for building molecular libraries.
Key Role as a Chemical Intermediate
-
Pharmaceuticals: Chloropyridines are integral to the synthesis of a vast number of drugs.[9][10] The 2,5-dimethylpyridine scaffold, in particular, has been incorporated into potent and selective inhibitors of Hsp90 (Heat Shock Protein 90), a key target in cancer therapy.[11] The specific substitution pattern allows for precise interactions within the protein's binding pocket.
-
Agrochemicals: Substituted pyridines are widely used in modern herbicides and fungicides.[12][13] The 2-chloro-5-methylpyridine core, for example, is a precursor to highly effective grass herbicides.[3] The 4-chloro isomer provides an alternative substitution pattern for developing new active ingredients with different biological profiles and improved crop safety.
Representative Reaction: Nucleophilic Aromatic Substitution
The diagram below illustrates a typical SNAr reaction where an amine displaces the chloride, a common step in the synthesis of bioactive molecules.
Caption: General scheme for SNAr reaction of this compound.
Conclusion
This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in modern chemistry. While not a household name, it is a workhorse intermediate whose value is realized in the complex, life-impacting molecules it helps create. Its synthesis, rooted in the fundamental principles of pyridine chemistry, provides a reliable pathway for its production. For researchers in drug discovery and agrochemical development, this compound offers a strategically substituted scaffold, enabling the systematic exploration of chemical space and the rational design of next-generation therapeutics and crop protection agents.
References
- Li, X., Shocron, E., Song, A., Patel, N., & Sun, C. L. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2860-2864. [Link]
- Verboom, G., & Van Der Vecht, J. R. (2002). Process for the preparation of 4-chloropyridine-n-oxides.
- PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine. National Center for Biotechnology Information.
- Bayer AG. (1988). Heterocyclic compounds.
- Ishida, S., & Ooshita, Y. (1980). Preparation of 4-chloropyridine hydrochloride.
- PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. National Center for Biotechnology Information.
- ISP Investments LLC. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Xi'an Modern Chemistry Research Institute. (2013). Method for synthesizing 4-chloro-pyridine.
- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.
- PubChem. (n.d.). 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. National Center for Biotechnology Information.
- Koyiri, K., & Naidu, S. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Rasayan Journal of Chemistry, 13(2), 859-864. [Link]
- Al-Zoubi, W., Al-Jaber, H., & Al-Masoudi, N. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3326. [Link]
- Costa, M., Dias, T. A., & Calhelha, R. C. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6523. [Link]
- PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information.
- NIST. (n.d.). 4-Chloro-2,4-dimethylhexane. NIST Chemistry WebBook.
- CAS Common Chemistry. (n.d.). 4-Chloro-3,5-dimethylpyridine. American Chemical Society.
- PubChem. (n.d.). 2,5-Dimethylpyridine. National Center for Biotechnology Information.
- Shaabani, A., Soleimani, E., & Maleki, A. (2010). Novel One-Pot, Four-Component Condensation Reaction: An Efficient Approach for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives by a Ugi-4CR/aza-Wittig Sequence. Organic Letters, 12(14), 3244–3247. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Shanghai Pesticide Research Institute. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine.
- Van der Plas, H. C., & Den Hertog, H. J. (1960). Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. Tetrahedron Letters, 1(1), 13–16. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 5. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | 42045-92-1 [chemicalbook.com]
- 7. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] This palladium-catalyzed reaction offers a powerful tool for the derivatization of pyridine rings, enabling the introduction of a wide array of aryl and heteroaryl substituents.
4-Chloro-2,5-dimethylpyridine is an attractive building block due to the economic viability of chloropyridines compared to their bromo or iodo counterparts.[3] However, chloro-pyridines are generally less reactive, necessitating carefully optimized catalytic systems to achieve efficient coupling.[3] The presence of the pyridine nitrogen can also pose a challenge by coordinating to the palladium catalyst, potentially leading to deactivation. Therefore, the selection of an appropriate palladium precursor, ligand, base, and solvent system is critical for a successful transformation.
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of this compound. While specific literature precedents for this exact substrate are not abundant, the protocols and insights presented herein are based on established and field-proven methodologies for the coupling of structurally similar substituted chloropyridines. These notes are designed to serve as a robust starting point for reaction development and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the oxidative addition of the less reactive C-Cl bond to the Pd(0) center and for promoting the subsequent reductive elimination step.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Concurrently, the boronic acid is activated by a base to form a more nucleophilic borate species. This borate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired 4-aryl-2,5-dimethylpyridine product and regenerates the active Pd(0) catalyst.[4]
Proposed Starting Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with arylboronic acids. It is based on robust catalyst systems known to be effective for challenging chloropyridine couplings.[3] Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous (0.2 M concentration of the limiting reagent)
-
Water, degassed (typically 10-20% v/v of the solvent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow
Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2,5-dimethylpyridine product.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.[2]
-
Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).
-
Solvent: Add a mixture of 1,4-dioxane and water (e.g., 2:1 ratio, 3 mL total volume).
-
Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the conventional heating protocol.
Data Presentation: Representative Couplings of Chloropyridines
| Entry | Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | [3] |
| 3 | 2,3-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 (at C2) | [5] |
| 4 | 2-Chloro-5-nitropyridine | 4-Tolylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 6 | 98 | [5] |
Note: The yields presented are for the specific substrates and conditions listed and should be considered as a general guide.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, prolonging the reaction time, or screening different palladium catalysts and ligands (e.g., XPhos, RuPhos). The choice of base can also be critical; cesium carbonate (Cs₂CO₃) is sometimes more effective for challenging couplings.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can also mitigate this issue.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands like SPhos or XPhos helps to prevent this by sterically shielding the metal center.[6]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a viable and valuable transformation for the synthesis of novel 4-aryl-2,5-dimethylpyridine derivatives. While chloropyridines are less reactive than their bromo and iodo analogs, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can overcome this challenge to provide the desired products in good to excellent yields. The protocols provided in these application notes serve as a strong foundation for researchers to successfully employ this important reaction in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high efficiency for a given substrate combination.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Substrate scope of chloro compounds towards Suzuki–Miyaura coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Serafin, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Hussain, M., et al. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2006(21), 4963-4970.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- D'Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 859.
Sources
- 1. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
The Strategic Application of 4-Chloro-2,5-dimethylpyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Pyridine Scaffold in Drug Design
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Their prevalence stems from a unique combination of physicochemical properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic transformations, while the aromatic ring offers a rigid scaffold for displaying pharmacophoric elements. Within this important class, 4-Chloro-2,5-dimethylpyridine emerges as a particularly valuable building block. The chlorine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the flanking methyl groups at the 2- and 5-positions provide steric and electronic modulation, influencing both reactivity and the ultimate biological activity of the target molecule. This guide provides an in-depth exploration of the strategic use of this compound, complete with detailed protocols for its application in the synthesis of biologically active compounds, particularly kinase inhibitors.[1][2][3]
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 141.60 g/mol . The chlorine atom at the C4 position is the primary site of reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) and, more significantly, oxidative addition to palladium(0) complexes, which initiates powerful cross-coupling cascades.[4] While chloropyridines are generally less reactive than their bromo or iodo counterparts in these reactions, recent advances in catalyst and ligand design have made their use highly efficient and economically attractive.[5] The methyl groups at C2 and C5 sterically hinder the adjacent positions and, through their electron-donating inductive effect, can subtly influence the reactivity at C4.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2,5-dimethylpyridine moiety, accessed through its 4-chloro precursor, is a common feature in a variety of kinase inhibitors.[1][2][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][6] The pyridine scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site. The strategic installation of substituents via cross-coupling reactions at the C4 position allows for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.
A prime example of this strategy is in the divergent synthesis of kinase inhibitors. By coupling this compound with various boronic acids or amines, a library of compounds can be rapidly generated for screening against a panel of kinases. This approach has led to the discovery of selective inhibitors for targets such as Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck).[1]
Experimental Protocols: Enabling Key Synthetic Transformations
The true utility of this compound is realized through its application in robust and versatile chemical reactions. Below are detailed protocols for two of the most critical transformations in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a carbon-carbon bond between this compound and an arylboronic acid. This reaction is fundamental for constructing biaryl motifs prevalent in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 141.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: To the Schlenk tube containing the substrate and base, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Initiation: Add the catalyst/ligand mixture to the Schlenk tube.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,5-dimethylpyridine.[7]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling less reactive aryl chlorides.[5] The ligand facilitates the oxidative addition of the Pd(0) to the C-Cl bond and promotes the subsequent reductive elimination.
-
Base and Solvent: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle without promoting significant side reactions like protodeboronation of the boronic acid.[8][9] The dioxane/water solvent system is excellent for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the formation of a carbon-nitrogen bond, a key transformation for introducing amine functionalities that can act as crucial hydrogen bond donors or acceptors in drug-receptor interactions.[10][11][12][13]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a dry Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 141.6 mg) to the tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10][11]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The Pd₂(dba)₃/XPhos system is a powerful combination for C-N bond formation. XPhos is a highly effective ligand for coupling a wide range of amines with aryl chlorides.[12]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate.[10]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, facilitating the necessary reaction temperatures.
Data Presentation
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-24 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 8-16 | 70-90 |
Visualization of Synthetic Workflow
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse molecular scaffolds.
Sources
- 1. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocol for Sonogashira Coupling: Synthesis of Arylalkynes Using 4-Chloro-2,5-dimethylpyridine
An Application Note for Medicinal and Process Chemists
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-chloro-2,5-dimethylpyridine, a challenging electron-rich heteroaryl chloride, with a terminal alkyne. We will delve into the mechanistic rationale behind the procedural steps, discuss key reaction parameters, and offer troubleshooting guidance to empower researchers in drug development and chemical synthesis.
Introduction: The Challenge of Chloro-Pyridine Coupling
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become a preferred method for synthesizing arylalkynes and conjugated enynes.[3]
While aryl iodides and bromides are highly reactive substrates, the use of aryl chlorides presents a significant challenge due to the strength of the C-Cl bond. The oxidative addition of the aryl chloride to the palladium(0) center is the rate-limiting step and is substantially slower than for its heavier halogen counterparts. For electron-rich heterocyclic chlorides like this compound, this step is even more sluggish. Overcoming this hurdle requires careful optimization of the catalytic system, particularly the choice of palladium source and, most critically, the phosphine ligand.
Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is typically the rate-determining step in the overall process.[4]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, completing the cycle.[5]
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Materials and Protocol
This protocol details the coupling of this compound with phenylacetylene as a model reaction.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | --- |
| Phenylacetylene | ≥98% | Commercial Source | Should be freshly distilled if purity is questionable. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial Source | Air-stable, but should be stored under inert gas. |
| Copper(I) Iodide (CuI) | ≥99% | Commercial Source | Off-white/tan solid. Discolored (green/brown) CuI should not be used. |
| XPhos | Ligand Grade | Commercial Source | Recommended for challenging chloride substrates.[6] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source | Must be anhydrous and degassed prior to use. |
| Toluene | Anhydrous, ≥99.8% | Commercial Source | Must be anhydrous and degassed prior to use. |
| Schlenk Flask / Reaction Tube | --- | --- | Oven-dried before use. |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Inert Gas Supply (Argon/Nitrogen) | High Purity | --- | --- |
| Syringes and Needles | --- | --- | Oven or flame-dried. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.
Step-by-Step Protocol
Safety Note: Perform all operations in a well-ventilated fume hood. Palladium catalysts can be pyrophoric under certain conditions, and organic solvents are flammable. Exothermic events, though rare, have been reported for cross-coupling reactions.[7][8]
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 141.6 mg).
-
Add the palladium catalyst. Two options are presented based on expected reactivity:
-
Standard Conditions: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg, 3 mol%).
-
For Challenging Chlorides: Add a pre-catalyst/ligand combination such as Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol%) and a bulky, electron-rich phosphine ligand like XPhos (0.04 mmol, 19 mg, 4 mol%).[9]
-
-
Add copper(I) iodide (CuI) (0.06 mmol, 11.4 mg, 6 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line and perform at least three vacuum-backfill cycles with high-purity argon or nitrogen to ensure an inert atmosphere.[2]
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add anhydrous, degassed triethylamine (TEA) (3.0 mmol, 0.42 mL, 3.0 equiv.) via syringe. The base acts to neutralize the HCl byproduct and facilitate the formation of the copper acetylide.[5]
-
-
Reactant Addition:
-
Add phenylacetylene (1.2 mmol, 0.13 mL, 1.2 equiv.) dropwise via syringe.
-
The reaction mixture will typically turn from a pale yellow to a darker brown or black suspension.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours.[9][10]
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive inert gas pressure.
-
The reaction is considered complete upon full consumption of the starting aryl chloride. For this substrate, reaction times can range from 6 to 24 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® in a fritted glass funnel to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).[9]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL) to remove the amine base, and then with brine (20 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is typically a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield the purified 2,5-dimethyl-4-(phenylethynyl)pyridine.
-
Key Parameters and Rationale
Optimizing the Sonogashira coupling for unreactive chlorides is critical for success. The following table summarizes key parameters and the reasoning behind their selection.
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Source | PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source for use with advanced ligands. |
| Ligand | PPh₃ (in PdCl₂(PPh₃)₂) or specialized ligands (e.g., XPhos) | For aryl chlorides, the oxidative addition step is difficult. Bulky, electron-rich phosphine ligands (like Buchwald's XPhos) stabilize the Pd(0) center, promote the formation of a highly reactive monoligated Pd(0) species, and accelerate the oxidative addition.[6][11] |
| Copper Co-catalyst | CuI (2-10 mol%) | CuI is essential for the formation of the copper acetylide, which is a more potent nucleophile for the transmetalation step than the neutral alkyne. However, excess copper can promote undesirable alkyne homocoupling (Glaser coupling). |
| Base | Triethylamine (TEA), Diisopropylamine (DIPEA) | A moderately strong amine base is required to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[5][12] It can also serve as a ligand for the metal centers. |
| Solvent | Toluene, DMF, Dioxane | The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature. Toluene is a good non-polar choice for higher temperatures. |
| Temperature | 80 - 120 °C | Higher temperatures are necessary to drive the slow oxidative addition of the C-Cl bond to the palladium center. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base). | 1. Ensure a strictly inert atmosphere; use fresh, high-quality catalyst and ligands.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled and degassed solvents and bases. |
| Significant Homocoupling | 1. Presence of oxygen.2. High concentration of CuI catalyst. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Reduce the loading of CuI to 1-2 mol%. Consider a "copper-free" protocol, which may require a stronger base like Cs₂CO₃.[13] |
| Decomposition of Reactants | 1. Reaction temperature is too high.2. Sensitive functional groups on substrates. | 1. Lower the reaction temperature and accept a longer reaction time.2. If possible, protect sensitive functional groups prior to the coupling reaction. |
| Difficulty in Purification | 1. Close-running impurities.2. Persistent catalyst residues. | 1. Optimize the chromatography eluent system; try a different solvent system (e.g., DCM/Methanol for polar compounds).2. Ensure the filtration through Celite is performed carefully; an aqueous wash with NH₄Cl helps remove amine and copper salts. |
Conclusion
The Sonogashira coupling of challenging substrates like this compound is a feasible and powerful transformation when the correct catalytic system and reaction conditions are employed. The key to success lies in facilitating the difficult oxidative addition step through the use of elevated temperatures and, crucially, the selection of appropriate bulky and electron-rich phosphine ligands. This protocol provides a robust starting point for researchers to synthesize novel pyridine-containing arylalkynes, which are valuable scaffolds in medicinal chemistry and materials science.
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Vedantu.
- Doucet, H., & Hierso, J. C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Kovács, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2815–2825. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Kaust Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ResearchGate. (2023). The Sonogashira coupling reaction mechanism. [Link]
- Valente, C. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Research Repository. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Al-Masum, M., & Islam, M. S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(56), 32599-32617. [Link]
- ResearchGate. (2021). Optimization of reaction conditions for the Sonogashira reaction. [Link]
- YouTube. (2020, July 9). Sonogashira Coupling - A Practical Approach. [Link]
- Journal of Chemical Education. (2015).
- Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
- ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(11), 2354-2373. [Link]
- YouTube. (2020, February 14). Sonogashira cross-coupling reaction. [Link]
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-2,5-dimethylpyridine in Agrochemical Synthesis: An Overview of Available Information
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, forming the structural basis for a wide array of herbicides, fungicides, and insecticides. The specific substitution patterns on the pyridine ring are crucial in determining the biological activity and mode of action of these crop protection agents. This document explores the available scientific and patent literature to assess the role of 4-Chloro-2,5-dimethylpyridine as a building block in the synthesis of agrochemicals.
Assessment of Synthetic Utility
Despite the prevalence of chlorinated pyridine derivatives in the agrochemical industry, a comprehensive review of publicly available scientific literature and patent databases indicates that This compound is not a commonly utilized intermediate in the synthesis of major commercialized agrochemicals.
Extensive searches have been conducted to identify synthetic pathways where this compound serves as a key precursor. These investigations have revealed a significant focus on other chlorinated pyridine isomers and derivatives, which are integral to the production of high-volume agricultural products.
Key Precursors in Pyridine-Based Agrochemical Synthesis
The agrochemical industry heavily relies on other substituted chloropyridines as foundational intermediates. Notable examples include:
-
2-Chloro-5-methylpyridine and its derivatives: These compounds are critical for the synthesis of trifluoromethylpyridines, which are precursors to several herbicides. For instance, 2-chloro-5-methylpyridine can be chlorinated and subsequently fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for various crop protection products.
-
2-Chloro-5-chloromethylpyridine (CCMP): This is a vital building block for the synthesis of neonicotinoid insecticides, such as imidacloprid. The synthesis involves the reaction of CCMP with other reagents to form the final insecticidal molecule.
-
Various other chloropyridine isomers: The patent literature describes numerous processes for the synthesis of different chloropyridine-N-oxides and other derivatives that serve as intermediates for both pharmaceuticals and agrochemicals.
Based on the available information, there is no significant documented evidence to suggest that this compound plays a direct and substantial role as a starting material or key intermediate in the synthesis of currently marketed agrochemicals. Researchers and professionals in the field of agrochemical development should be aware that while the broader class of chloropyridines is of immense importance, the specific isomer this compound does not appear to be a focal point of current or past large-scale agrochemical synthesis.
Future innovations in agrochemical design may, of course, identify novel applications for this particular molecule. However, at present, its utility in this sector is not well-established in the public domain. For scientists and researchers exploring novel pyridine-based agrochemicals, the focus of existing literature and industrial processes remains on other structural isomers of chloromethylpyridines and their derivatives.
Synthesis of Substituted Pyridines from 4-Chloro-2,5-dimethylpyridine: A Detailed Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of a variety of substituted pyridines using 4-chloro-2,5-dimethylpyridine as a versatile starting material. We provide in-depth, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This document is designed to equip researchers and drug development professionals with the necessary experimental procedures, mechanistic insights, and practical considerations to efficiently synthesize novel pyridine derivatives for a wide range of applications.
Introduction: The Central Role of Substituted Pyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science.[1][2][3] Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance. The ability to functionalize the pyridine core is crucial for developing new molecular entities with desired properties. This compound is a readily available and cost-effective starting material, making it an attractive building block for creating diverse libraries of substituted pyridines.[1] The chlorine atom at the 4-position is particularly amenable to substitution through various cross-coupling reactions.[1][4][5]
Strategic Overview: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5] This guide will focus on three of the most impactful transformations for modifying this compound:
-
Suzuki-Miyaura Coupling: To introduce aryl or vinyl groups.
-
Sonogashira Coupling: For the installation of alkynyl moieties.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.
Figure 1: Key synthetic transformations of this compound.
Detailed Experimental Protocols
3.1. General Laboratory Practices
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to avoid unwanted side reactions.
-
Reagent Purity: Utilize high-purity reagents and catalysts for optimal results.
3.2. Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds.[6][7]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), under a counterflow of inert gas.
-
Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water (4 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl-2,5-dimethylpyridine | 85-95 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-dimethylpyridine | 80-90 |
| 3-Thienylboronic acid | 2,5-Dimethyl-4-(thiophen-3-yl)pyridine | 75-85 |
digraph "Suzuki_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];A[label="1. Combine Reactants & Base"]; B[label="2. Add Palladium Catalyst"]; C [label="3. Add Degassed Solvent"]; D [label="4. Heat and Stir"]; E [label="5. Work-up and Extraction"]; F [label="6. Column Chromatography"]; G [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G;
}
Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.
3.3. Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of C(sp²)–C(sp) bonds.[8][9][10][11]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%) co-catalyst.
-
Solvent and Base Addition: Add a degassed solvent, typically triethylamine (5 mL), which also serves as the base.
-
Reaction Execution: Stir the reaction mixture at room temperature to 50 °C for 4-8 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for Sonogashira Coupling
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 2,5-Dimethyl-4-(phenylethynyl)pyridine | 80-90 |
| 1-Hexyne | 4-(Hex-1-yn-1-yl)-2,5-dimethylpyridine | 75-85 |
| (Trimethylsilyl)acetylene | 2,5-Dimethyl-4-((trimethylsilyl)ethynyl)pyridine | 85-95 |
digraph "Sonogashira_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];A[label="1. Combine Pyridine & Alkyne"]; B[label="2. Add Pd and Cu Catalysts"]; C [label="3. Add Solvent/Base"]; D [label="4. Stir at RT-50°C"]; E [label="5. Filtration and Concentration"]; F [label="6. Column Chromatography"]; G [label="Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G;
}
Figure 3: Workflow for the Sonogashira coupling reaction.
3.4. Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[12][13][14][15][16]
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong base like sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand such as XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene (5 mL).
-
Reaction Execution: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Amine | Product | Yield (%) |
| Morpholine | 4-(2,5-Dimethylpyridin-4-yl)morpholine | 85-95 |
| Aniline | N-(2,5-Dimethylpyridin-4-yl)aniline | 70-80 |
| n-Butylamine | N-Butyl-2,5-dimethylpyridin-4-amine | 75-85 |
digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, ranksep=0.8]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];A[label="1. Combine Reactants & Base (Glovebox)"]; B[label="2. Add Pd Precatalyst & Ligand"]; C [label="3. Add Anhydrous Solvent"]; D [label="4. Heat and Stir"]; E [label="5. Filtration"]; F [label="6. Column Chromatography"]; G [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F -> G;
}
Figure 4: Workflow for the Buchwald-Hartwig amination reaction.
Conclusion
This guide provides a robust and detailed framework for the synthesis of substituted pyridines from this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel pyridine derivatives. The protocols outlined herein are designed to be reproducible and adaptable, serving as a valuable resource for the scientific community.
References
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- Ghaffari, M. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9475–9486.
- Wolfe, J. P., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(19), 4359–4362.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8889–8896.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Journal of Chemical Sciences. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. 125(1), 63-71.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
- ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (2010). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
- ResearchGate. (2007). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate.
- YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
- Green Chemistry (RSC Publishing). (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Organic & Biomolecular Chemistry (RSC Publishing). (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
- NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- YouTube. (2019). Sonogashira coupling.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2022). Suzuki Coupling Mechanism.
- YouTube. (2020). Sonogashira Coupling.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 4-Chloro-2,5-dimethylpyridine in Organometallic Catalysis
Introduction: Unveiling the Potential of a Structurally Unique Pyridine Ligand
In the vast landscape of organometallic catalysis, the design and selection of ligands are paramount to controlling reactivity, selectivity, and catalyst stability. While phosphines and N-heterocyclic carbenes (NHCs) have dominated many applications, simple, tunable, and cost-effective pyridine-based ligands continue to offer significant advantages. This guide focuses on 4-Chloro-2,5-dimethylpyridine , a ligand whose unique electronic and steric profile makes it a compelling candidate for a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.
The structure of this compound is characterized by a strategic placement of functional groups that impart a distinct electronic character. The two methyl groups at the 2- and 5-positions are electron-donating, increasing the electron density on the pyridine ring and enhancing the σ-donor capacity of the nitrogen atom. This increased basicity can lead to stronger coordination to the metal center and can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] Concurrently, the electron-withdrawing chloro group at the 4-position modulates the overall electronics, creating a push-pull effect that can fine-tune the catalyst's reactivity.[1]
From a steric perspective, the methyl group at the 2-position provides moderate bulk around the metal center. This steric hindrance can be advantageous in promoting reductive elimination—the product-forming step—and preventing the formation of undesired catalyst resting states or decomposition pathways.[2] This combination of electronic and steric features suggests that this compound could serve as a valuable, "tunable" ligand for reactions where catalyst activity and longevity are critical.
This document provides detailed protocols for the synthesis of this compound and its prospective application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The methodologies are presented with an emphasis on the underlying scientific rationale, empowering researchers to not only apply these protocols but also to adapt them for their specific synthetic challenges.
Synthesis of this compound Ligand
The synthesis of this compound is not widely documented in the literature, necessitating a reliable and accessible synthetic route. The following two-step protocol is proposed, based on the well-established chemistry of pyridine-N-oxides. The procedure begins with the commercially available 2,5-dimethylpyridine, proceeds through an N-oxide intermediate, and culminates in a chlorination/deoxygenation step. A similar chlorination of a substituted pyridine-N-oxide has been described in the patent literature, providing a strong basis for this approach.[3]
Step 1: Synthesis of 2,5-Dimethylpyridine-N-oxide
This step involves the oxidation of the nitrogen atom of 2,5-dimethylpyridine.
Materials:
-
2,5-Dimethylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylpyridine (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of m-CPBA (1.1 equiv.) in DCM to the cooled pyridine solution over 30 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyridine-N-oxide, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This step achieves the chlorination at the 4-position and subsequent deoxygenation.
Materials:
-
2,5-Dimethylpyridine-N-oxide (from Step 1)
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Anhydrous solvent such as acetonitrile or neat
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or diethyl ether for extraction
-
Anhydrous magnesium sulfate
Protocol:
-
In a flask equipped with a reflux condenser and a magnetic stir bar, place 2,5-dimethylpyridine-N-oxide (1.0 equiv.).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (3.0-5.0 equiv.) dropwise.
-
After the addition, carefully heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated solution until the pH is ~8.
-
Extract the aqueous layer with DCM or diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are designed as robust starting points for evaluating this compound as a ligand in key cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] The choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides.[6] The moderate steric bulk and electron-donating properties of this compound are hypothesized to promote the formation of a monoligated, 14-electron Pd(0) species, which is often the active catalyst, and to facilitate the rate-limiting oxidative addition step.[7]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
This compound (2-4 mol%)
-
Aryl halide (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
Ligand-to-Metal Ratio: A 2:1 ratio of ligand to palladium is a common starting point. This helps ensure the formation of the desired catalytic species while avoiding excess ligand that might inhibit the reaction.
-
Choice of Base: K₃PO₄ is a moderately strong base that is effective for a wide range of substrates and is generally compatible with most functional groups. For less reactive aryl chlorides, a stronger base like Cs₂CO₃ may be required. The reaction's success with the chosen base validates the activation of the boronic acid.
-
Solvent: Dioxane and toluene are standard solvents for Suzuki couplings due to their ability to dissolve the reagents and their relatively high boiling points. The formation of the desired product validates the choice of solvent and temperature.
Prospective Performance Data (Suzuki-Miyaura Coupling)
| Aryl Halide Substrate | Boronic Acid | Expected Yield (%) | Notes |
| 4-Bromoacetophenone | Phenylboronic acid | >90% | Electron-poor aryl bromides are generally highly reactive. |
| 4-Chloroanisole | Phenylboronic acid | 70-85% | A more challenging substrate; success here would indicate a highly active catalyst system. |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | >85% | Heteroaryl halides are common substrates in pharmaceutical synthesis. |
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] Ligand properties are crucial for preventing catalyst deactivation and side reactions.[10][11] The steric bulk of the 2-methyl group in this compound is expected to facilitate the C-N reductive elimination step, which is often turnover-limiting. The ligand's strong σ-donor character should also help stabilize the palladium center throughout the catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol:
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (2-4 mol%)
-
Aryl halide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line technique
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and this compound to a dry Schlenk tube.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
In a separate flask, add the aryl halide and sodium tert-butoxide.
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Self-Validation:
-
Strong, Non-Nucleophilic Base: NaOtBu is the base of choice for many Buchwald-Hartwig aminations. Its role is to deprotonate the amine-palladium complex to form the key palladium amide intermediate. Successful product formation validates that the base is sufficiently strong and has not led to significant side reactions like ester saponification.
-
Inert Atmosphere: The Pd(0) active species is oxygen-sensitive. Running the reaction under an inert atmosphere is critical. A successful reaction with high yield confirms that the experimental setup effectively excluded oxygen.
-
Pre-catalyst Formation: Stirring the palladium precursor and ligand together before adding the other reagents can lead to a more efficient generation of the active catalyst. Comparing this to a procedure where all reagents are added at once can help optimize the reaction.
Prospective Performance Data (Buchwald-Hartwig Amination)
| Aryl Halide Substrate | Amine | Expected Yield (%) | Notes |
| 4-Chlorotoluene | Morpholine | 85-95% | A standard transformation for evaluating new ligands.[11] |
| 1-Bromo-3,5-dimethylbenzene | Aniline | 75-90% | C-N coupling with a primary amine. |
| 2-Chloropyridine | Di-n-butylamine | 60-80% | Coupling with a heteroaryl chloride can be challenging due to potential catalyst inhibition. |
Conclusion
This compound presents itself as a ligand with significant potential in organometallic catalysis. Its unique electronic and steric features, arising from the interplay of electron-donating methyl groups and an electron-withdrawing chloro substituent, make it a promising candidate for tuning the performance of catalysts in demanding cross-coupling reactions. The protocols and rationales provided herein are intended to serve as a comprehensive starting point for researchers and drug development professionals to explore the applications of this ligand. By understanding the causality behind the experimental choices, scientists can leverage this compound to potentially unlock new reactivity and efficiency in the synthesis of complex molecules.
References
- Sen S, et al. Development of a Suicide Inhibition-Based Protein Labeling Strategy for Nicotinamide N-Methyltransferase. Journal of the American Chemical Society. [Link]
- ResearchGate. 4‐Chloropyridine Hydrochloride. [Link]
- Majumdar, S., et al. Judicious Ligand Design in Ruthenium Polypyridyl CO2 Reduction Catalysts to Enhance Reactivity by Steric and Electronic Effects. Chemistry – A European Journal. [Link]
- Pazderski, L., et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
- ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- Jenkins, D. M., et al. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society. [Link]
- Scott, D. K., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. [Link]
- Google Patents.
- Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]
- National Institutes of Health. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]
- Wikipedia.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Van der Pyl, D., et al. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- MDPI.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Judicious Ligand Design in Ruthenium Polypyridyl CO2 Reduction Catalysts to Enhance Reactivity by Steric and Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Note: A Validated Protocol for the N-Oxidation of 4-Chloro-2,5-dimethylpyridine
Introduction
Pyridine N-oxides are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The introduction of an N-oxide moiety into a pyridine ring fundamentally alters its electronic properties, enhancing its utility as a synthetic intermediate, a directing group for substitutions, and a bioisostere for other functional groups.[1][3] These compounds are precursors to a range of pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents.[2] 4-Chloro-2,5-dimethylpyridine N-oxide, the subject of this protocol, is a valuable building block in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[4][5]
The most common and reliable method for the synthesis of pyridine N-oxides is the direct oxidation of the parent pyridine.[6] This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which serves as an efficient oxygen-transfer agent.[7][8] This application note provides a detailed, validated protocol for the N-oxidation of this compound using m-CPBA. It emphasizes the rationale behind procedural steps, rigorous safety protocols, and comprehensive methods for product purification and characterization, ensuring reproducibility and reliability for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Scientific Rationale
The N-oxidation of pyridine is a classic example of a nucleophilic-electrophilic reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid (m-CPBA). The reaction proceeds through a concerted mechanism, resulting in the formation of the pyridine N-oxide and m-chlorobenzoic acid as a byproduct.
The substituents on the pyridine ring—a chloro group at the 4-position and methyl groups at the 2- and 5-positions—modulate the reactivity of the nitrogen atom. The methyl groups are electron-donating, which increases the electron density and nucleophilicity of the nitrogen, thereby facilitating the reaction. Conversely, the chloro group is electron-withdrawing, which slightly deactivates the ring towards oxidation. However, the combined activating effect of the two methyl groups generally ensures that the reaction proceeds efficiently under mild conditions. Controlling the reaction temperature is crucial, as the oxidation is exothermic and excessive heat can lead to side reactions and degradation of the product.
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Buy this compound 1-oxide [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. arkat-usa.org [arkat-usa.org]
Functionalization of the Pyridine Ring in 4-Chloro-2,5-dimethylpyridine: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and biologically active molecules underscores its importance as a versatile scaffold in drug discovery. The ability to strategically functionalize the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including efficacy, selectivity, and pharmacokinetic properties. 4-Chloro-2,5-dimethylpyridine is a valuable starting material, offering a reactive handle at the C4 position for a variety of cross-coupling and nucleophilic substitution reactions. The methyl groups at the C2 and C5 positions also influence the reactivity of the ring and provide opportunities for further derivatization through C-H activation.
This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations and provide step-by-step protocols for their practical implementation.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with this compound, is paramount before its use in any experimental setting.
| Property | Value | Reference |
| CAS Number | 22282-80-0 | |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the functionalization of aryl halides. For this compound, the chlorine atom at the C4 position serves as an excellent leaving group for these transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron reagent. For chloropyridines, which can be less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial for achieving good yields.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Application Notes & Protocols: The Strategic Use of 4-Chloro-2,5-dimethylpyridine in the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Chloro-2,5-dimethylpyridine. This versatile heterocyclic building block serves as a crucial starting material for the construction of a wide array of more complex molecular architectures, particularly those with applications in medicinal chemistry, such as kinase inhibitors. We will delve into the core reactivity of this reagent, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and strategic considerations are provided to empower researchers in their synthetic endeavors.
Introduction: Why this compound?
This compound is a strategically important starting material in organic synthesis. Its utility stems from the convergence of several key features:
-
An Activated Reaction Site: The pyridine ring is an electron-deficient aromatic system. This electronic nature, further influenced by the electronegative nitrogen atom, renders the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The chlorine atom at the C4 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
-
A Versatile Cross-Coupling Handle: The C-Cl bond serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[4][5]
-
Strategic Substitution Pattern: The two methyl groups at the C2 and C5 positions provide steric and electronic differentiation. They can influence the conformation of the final molecule and provide points for metabolic blocking or for establishing key interactions with biological targets.
These attributes make this compound a favored scaffold in the design of bioactive molecules, especially in the development of targeted therapies like kinase inhibitors, where the pyridine core often serves as a key hinge-binding element.[6][7][8][9]
Core Synthetic Strategies & Mechanistic Rationale
The synthetic power of this compound is primarily harnessed through two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. Unlike electron-rich benzene rings, the electron-deficient pyridine nucleus readily undergoes substitution with strong nucleophiles.
Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[2][10]
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.
The electron-withdrawing nature of the ring nitrogen is crucial as it stabilizes the anionic intermediate, thereby lowering the activation energy for the reaction. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in many pyridine systems.[1]
Diagram 1: General workflow for SNAr on this compound.
Common nucleophiles for this transformation include amines, anilines, thiols, and alkoxides, leading to the formation of valuable aminopyridines, pyridyl thioethers, and pyridyl ethers, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern synthetic chemistry, offering unparalleled efficiency in constructing carbon-carbon and carbon-heteroatom bonds.[4] this compound is an excellent electrophilic partner in these transformations.
Key Reactions Include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
-
C-S Coupling: Forms C-S bonds with thiols.[11]
Causality & Mechanism: These reactions generally follow a catalytic cycle involving a Pd(0) active species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for optimizing these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the cycle.[5][12]
Diagram 2: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Fused Heterocycles and Kinase Inhibitors
A powerful strategy involves a two-step sequence where this compound first undergoes an SNAr or cross-coupling reaction, and the resulting intermediate is then subjected to an intramolecular cyclization to build a fused heterocyclic system. This approach is prevalent in the synthesis of kinase inhibitors.[6][9]
For example, an SNAr reaction with 2-aminopyrimidine can be followed by a palladium-catalyzed intramolecular C-H activation/cyclization to form a potent imidazo[1,2-a]pyridine scaffold, a common core in many kinase inhibitors.
Diagram 3: Two-step strategy for synthesizing fused heterocyclic systems.
Detailed Experimental Protocols
Trustworthiness: The following protocols are generalized but based on established, reliable procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a 4-amino-2,5-dimethylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 - 2.0 equiv)
-
Base (optional, but recommended for amine HCl salts): Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel: Sealed tube or round-bottom flask with reflux condenser
Procedure:
-
To a sealed tube, add this compound (e.g., 1 mmol, 141.6 mg).
-
Add the amine (e.g., 1.2 mmol) and the chosen solvent (e.g., 3 mL of NMP).
-
If the amine is an HCl salt, add the base (e.g., DIPEA, 3 mmol, 0.52 mL).
-
Seal the tube and heat the reaction mixture to 120-150 °C.
-
Causality: High temperatures are often required to overcome the activation energy for the SNAr reaction on the deactivated (due to methyl groups) pyridine ring. Solvents with high boiling points are necessary.
-
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water (approx. 20 mL) and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2,5-dimethylpyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-aryl-2,5-dimethylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-5 mol%)
-
Base: 2M aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane, Toluene, or DME
-
Reaction vessel: Schlenk flask or round-bottom flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, and removing air is critical to prevent catalyst degradation and ensure reproducibility.
-
-
Add the solvent (e.g., 1,4-Dioxane) and the aqueous base solution via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes representative reaction conditions for the functionalization of this compound.
| Reaction Type | Coupling Partner | Catalyst / Reagent | Base | Solvent | Temp (°C) | Typical Yield (%) |
| SNAr | Aniline | - | K₂CO₃ | NMP | 150 | 75-90% |
| SNAr | Thiophenol | - | Cs₂CO₃ | DMF | 100 | 80-95% |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 85-98% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-88% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 65-85% |
Yields are representative and highly dependent on the specific substrates used.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. A thorough understanding of its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for molecular construction. The protocols and strategic insights presented in this guide are intended to facilitate the efficient and rational design and synthesis of novel molecules for applications in drug discovery and materials science.
References
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed. Wiley. (General principles of pyridine reactivity). [Link]
- Bioorganic & Medicinal Chemistry Letters. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link][6]
- Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link][13]
- Molbank.
- Molecules. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link][7]
- MDPI. Special Issue : Design and Study of Kinase Inhibitors. [Link][8]
- International Journal of ChemTech Research.
- The Journal of Organic Chemistry. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link][16]
- ACS Medicinal Chemistry Letters. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link][9]
- Erland Stevens via YouTube.
- All 'Bout Chemistry via YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link][3]
- IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link][4]
- Chad's Prep via YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link][10]
- Journal of the American Chemical Society. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link][11]
- Organic Chemistry Frontiers.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of 4-Chloro-2,5-dimethylpyridine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-dimethylpyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their utility stems from the strategic placement of the chloro- and methyl- substituents on the pyridine ring, which allows for a variety of subsequent chemical transformations. Notably, these compounds serve as key building blocks in the synthesis of proton pump inhibitors, a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2] The transition from laboratory-scale synthesis to large-scale industrial production of these derivatives presents a unique set of challenges, including ensuring safety, maintaining high yield and purity, and optimizing process efficiency.
This document provides a comprehensive guide to the scale-up synthesis of this compound derivatives, focusing on practical considerations, detailed protocols, and the underlying chemical principles. As a senior application scientist, the aim is to deliver a narrative that is not only technically precise but also grounded in field-proven insights.
Synthetic Strategy: The N-Oxide Route
A common and effective strategy for the regioselective chlorination of pyridine rings, particularly at the 4-position, involves the initial formation of a pyridine N-oxide.[3] The N-oxide functionality activates the pyridine ring, making it more susceptible to electrophilic substitution at the 2- and 4-positions.[3] Subsequent deoxygenation then yields the desired chloropyridine derivative. This approach offers significant advantages in terms of regioselectivity and yield.
The overall synthetic workflow can be visualized as a three-step process:
-
N-Oxidation: Conversion of 2,5-dimethylpyridine (2,5-lutidine) to 2,5-dimethylpyridine N-oxide.
-
Chlorination: Introduction of a chlorine atom at the 4-position of the N-oxide intermediate.
-
Deoxygenation: Removal of the N-oxide group to afford the final this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: N-Oxidation of 2,5-Dimethylpyridine
The initial step involves the oxidation of the nitrogen atom in the 2,5-dimethylpyridine ring. This is a critical transformation that activates the molecule for subsequent regioselective chlorination.
Mechanistic Considerations
The N-oxidation is typically achieved using a peroxy acid, such as peracetic acid or hydrogen peroxide in the presence of an acid catalyst like acetic acid.[4][5] The reaction proceeds via an electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the pyridine nitrogen.
Scale-up Challenges and Solutions
| Challenge | Consequence | Mitigation Strategy |
| Exothermic Reaction | Thermal runaway, leading to safety hazards and potential side reactions. | - Controlled Reagent Addition: Slow, controlled addition of the oxidizing agent. - Efficient Heat Exchange: Use of a reactor with a high surface area to volume ratio and an efficient cooling system. - In-situ Monitoring: Real-time temperature monitoring is crucial. |
| Reagent Stability | Peroxy acids can be unstable and potentially explosive, especially at elevated temperatures. | - Use of Stabilized Formulations: Employ commercially available stabilized peroxy acid solutions. - Temperature Control: Maintain the reaction temperature within a safe, predetermined range. |
| Work-up and Isolation | Removal of excess acid and isolation of the N-oxide product can be challenging at scale. | - Neutralization: Careful neutralization with a suitable base (e.g., sodium carbonate or sodium hydroxide) while monitoring pH and temperature. - Extraction: Use of an appropriate organic solvent for efficient extraction of the product. |
Protocol: Scale-up Synthesis of 2,5-Dimethylpyridine N-Oxide
Materials:
-
2,5-Dimethylpyridine (2,5-lutidine)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35% solution)
-
Sodium Carbonate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel (large scale)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2,5-dimethylpyridine and glacial acetic acid. Begin stirring and set the circulator to maintain an internal temperature of 20-25 °C.
-
Oxidant Addition: Slowly add the 35% hydrogen peroxide solution via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 40 °C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.[4] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Neutralization: Slowly and carefully add a saturated solution of sodium carbonate to neutralize the excess acetic acid. Monitor the pH and ensure it reaches 8-9. Be cautious of gas evolution (CO2).
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylpyridine N-oxide. The product is typically a solid and can be further purified by recrystallization if necessary.
Part 2: Chlorination of 2,5-Dimethylpyridine N-Oxide
This step introduces the chlorine atom at the 4-position of the pyridine N-oxide ring. The choice of chlorinating agent and reaction conditions is critical for achieving high regioselectivity and yield.
Mechanistic Insights
Several reagents can be employed for this transformation, including phosphorus oxychloride (POCl3), sulfuryl chloride (SO2Cl2), or a combination of chlorine gas and a base.[6] The reaction with POCl3 is common and proceeds through the formation of a pyridinium intermediate, which is then attacked by a chloride ion at the 4-position.
Scale-up Considerations
| Consideration | Impact | Recommended Approach |
| Choice of Chlorinating Agent | Safety, cost, and selectivity. | While chlorine gas can be used, POCl3 or oxalyl chloride with a base like triethylamine in a suitable solvent like dichloromethane is often preferred for better control and safety on a larger scale.[3][7] |
| Exothermicity | Vigorous reaction with potential for pressure build-up. | - Controlled Addition: Slow addition of the chlorinating agent at a low temperature. - Adequate Venting: Ensure the reactor is equipped with a proper venting system. |
| Byproduct Formation | Formation of other chlorinated isomers or tars. | - Temperature Control: Strict temperature control is essential to minimize side reactions. - Stoichiometry: Precise control of the stoichiometry of the reactants. |
| Product Isolation | The product, this compound N-oxide, needs to be carefully isolated from the reaction mixture. | - Quenching: The reaction is typically quenched by carefully adding it to ice-water. - pH Adjustment and Extraction: The pH is adjusted to neutral or slightly basic, followed by extraction with an organic solvent. |
Protocol: Scale-up Synthesis of this compound N-Oxide
Materials:
-
2,5-Dimethylpyridine N-Oxide
-
Phosphorus Oxychloride (POCl3) or Oxalyl Chloride and Triethylamine
-
Dichloromethane (DCM)
-
Ice
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Large quenching vessel
-
Separatory funnel (large scale)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2,5-dimethylpyridine N-oxide and dichloromethane. Cool the mixture to 0-5 °C using the circulator.
-
Chlorinating Agent Addition: If using POCl3, add it dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. If using oxalyl chloride and triethylamine, add the triethylamine first, followed by the dropwise addition of oxalyl chloride, again keeping the temperature below 10 °C.[3]
-
Reaction Monitoring: After the addition, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC.
-
Quenching: In a separate large vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the excess chlorinating agent.
-
Neutralization and Extraction: Neutralize the aqueous layer by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound N-oxide.
Caption: Simplified mechanism of chlorination using POCl3.
Part 3: Deoxygenation of this compound N-Oxide
The final step is the removal of the N-oxide group to yield the target compound. This reduction must be selective to avoid reduction of the chloro-substituent.
Mechanistic Pathways
Various methods exist for the deoxygenation of pyridine N-oxides, including catalytic hydrogenation, reduction with phosphorus trichloride (PCl3), or using palladium-catalyzed transfer oxidation.[8][9] The choice of method on a large scale depends on factors like cost, safety, and functional group tolerance. Palladium-catalyzed methods using a transfer hydrogen source are often advantageous due to their mild conditions and high chemoselectivity.[8]
Scale-up Challenges and Solutions
| Challenge | Consequence | Mitigation Strategy |
| Catalyst Handling and Recovery | Palladium catalysts can be expensive and pyrophoric. Efficient recovery is crucial for cost-effectiveness. | - Catalyst Selection: Choose a robust and easily filterable catalyst (e.g., Pd/C). - Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). - Filtration: Use a suitable filter press for efficient catalyst recovery. |
| Reaction Selectivity | Potential for over-reduction, leading to the loss of the chlorine atom. | - Mild Reducing Agents: Employ selective reducing agents like triethylamine in the presence of a palladium catalyst.[8] - Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed. |
| Product Purification | Removal of the catalyst and any byproducts. | - Filtration: Thorough filtration to remove the heterogeneous catalyst. - Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product. |
Protocol: Scale-up Deoxygenation
Materials:
-
This compound N-Oxide
-
Palladium on Carbon (Pd/C, 5-10%)
-
Triethylamine
-
Acetonitrile
-
Celite® or other filter aid
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Heating/cooling circulator
-
Inert gas supply (Nitrogen or Argon)
-
Filter press or similar filtration setup
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with this compound N-oxide, acetonitrile, and triethylamine. Purge the reactor with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst.
-
Reaction: Heat the mixture to reflux (around 80-85 °C) and maintain for 4-8 hours. Monitor the reaction by HPLC.
-
Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess triethylamine.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment. Key hazards in this synthesis include:
-
Exothermic Reactions: The N-oxidation and chlorination steps are exothermic and require careful temperature control to prevent thermal runaway.
-
Corrosive Reagents: Acetic acid, POCl3, and other chlorinating agents are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Flammable Solvents: Dichloromethane and acetonitrile are flammable and should be used in well-ventilated areas away from ignition sources.
-
Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially when dry. It should be handled under an inert atmosphere.
A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities are initiated.
Conclusion
The successful scale-up synthesis of this compound derivatives hinges on a deep understanding of the underlying reaction mechanisms, careful consideration of process safety, and meticulous control of reaction parameters. The N-oxide route provides a reliable and high-yielding pathway. By addressing the challenges of exothermicity, reagent handling, and product purification at each stage, researchers and drug development professionals can efficiently and safely produce these valuable intermediates on a large scale.
References
- Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
- Feng, C., Guo, H., & Ding, A. (2025). An efficient visible light-induced photoredox method for deoxygenation and hydroxymethylation of pyridine N-oxides. The Journal of Organic Chemistry, 90(1), 1376-1387. [Link]
- Waser, M., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. Organic Process Research & Development, 14(5), 1158-1165. [Link]
- Xu, P., & Xu, H.-C. (2019). An electrochemical deoxygenation of N-heteroaromatic N-oxide. Synlett, 30(11), 1219-1221. [Link]
- van den Heuvel, M., et al. (2002). Process for the preparation of 4-chloropyridine-n-oxides.
- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized...
- ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N‐oxide.
- Sasaki, Y., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega, 5(23), 14083-14091. [Link]
- JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134). [Link]
- Google Patents. (n.d.). Method for preparing 3,5-dimethylpyridine-N-oxide.
- ChemPanda. (n.d.).
- Google Patents. (n.d.). One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
- Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 9. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,5-dimethylpyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve product yield. Our focus is on practical, evidence-based solutions grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is primarily achieved through two strategic routes:
-
Direct Chlorination of 2,5-Dimethylpyridine (2,5-Lutidine): This single-step approach involves the direct reaction of the starting material with a chlorinating agent. While seemingly straightforward, controlling regioselectivity and minimizing byproduct formation can be challenging.
-
The N-Oxide Pathway: A two-step process involving the initial oxidation of 2,5-dimethylpyridine to its N-oxide, followed by chlorination. This route often offers superior regioselectivity and higher yields of the desired 4-chloro isomer.
This guide will delve into the intricacies of both methods, with a particular emphasis on the more robust N-oxide pathway, providing you with the necessary tools to troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, offering insights into their root causes and actionable solutions.
Issue 1: Low Yield of this compound
A persistently low yield is one of the most common frustrations in this synthesis. The underlying cause often depends on the chosen synthetic route.
Possible Causes & Solutions for the N-Oxide Pathway:
-
Incomplete N-Oxide Formation: The efficiency of the second step is contingent on the successful conversion of 2,5-dimethylpyridine to its N-oxide.
-
Troubleshooting:
-
Verify N-Oxide Purity: Before proceeding to the chlorination step, confirm the purity of your 2,5-dimethylpyridine N-oxide using techniques like NMR or melting point analysis.
-
Optimize Oxidation Conditions: Ensure complete consumption of the starting lutidine. Typical oxidation protocols involve reacting 2,5-dimethylpyridine with an oxidizing agent like hydrogen peroxide in acetic acid.[1] Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
-
-
Suboptimal Chlorination Conditions: The choice of chlorinating agent, solvent, and temperature are critical for maximizing yield.
-
Troubleshooting:
-
Reagent Choice: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for pyridine N-oxides.[2][3] Thionyl chloride (SOCl₂) can also be employed.
-
Temperature Control: The chlorination reaction is often exothermic.[4] Maintaining a controlled temperature, typically starting at low temperatures (e.g., 0-10 °C) during the addition of POCl₃ and then gently refluxing, is crucial to prevent side reactions and decomposition.[5]
-
Solvent Effects: Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred to minimize side reactions. The choice of solvent can significantly impact reaction kinetics and byproduct profiles.
-
-
Possible Causes & Solutions for Direct Chlorination:
-
Poor Regioselectivity: Direct chlorination of 2,5-lutidine can lead to a mixture of isomers, including the undesired 6-chloro and dichlorinated products, thereby reducing the yield of the target compound.[6][7]
-
Troubleshooting:
-
Temperature Optimization: The reaction temperature can influence the regioselectivity of the chlorination. A systematic study of the reaction temperature may be necessary to find the optimal conditions for favoring the 4-chloro isomer.[8][9]
-
Catalyst Screening: While less common for this specific transformation, exploring different Lewis acid catalysts could potentially improve regioselectivity.
-
-
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate purification and reduce the overall yield and quality of the final product.
Common Byproducts and Their Mitigation:
-
Isomeric Byproducts (e.g., 6-Chloro-2,5-dimethylpyridine):
-
Cause: In the direct chlorination route, the 6-position is also susceptible to electrophilic attack. In the N-oxide pathway, improper reaction conditions can also lead to minor amounts of other isomers.
-
Mitigation: The N-oxide pathway is generally superior in directing chlorination to the 4-position.[10]
-
Purification: Careful fractional distillation or column chromatography is often required to separate the desired 4-chloro isomer from other chlorinated byproducts.[11] The significant difference in boiling points between monochlorinated and dichlorinated pyridines can be exploited during distillation.
-
-
Hydrolysis Products:
-
Cause: Chlorinating agents like POCl₃ and SOCl₂ are highly susceptible to hydrolysis.[12][13][14][15] Any moisture present in the reactants or solvent will consume the reagent, reducing its effectiveness and generating acidic byproducts (phosphoric acid and hydrochloric acid from POCl₃) which can complicate the workup.
-
Mitigation:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the ingress of atmospheric moisture.
-
Careful Workup: When quenching the reaction, do so at a low temperature by slowly adding the reaction mixture to ice or a cold aqueous base solution to control the exothermic hydrolysis of excess chlorinating agent.[2][5]
-
-
-
Tar and Polymer Formation:
-
Cause: Highly exothermic conditions or the presence of certain impurities can lead to the formation of polymeric tars.[4]
-
Mitigation:
-
Strict Temperature Control: As mentioned previously, maintaining the recommended temperature profile is critical.
-
Purity of Starting Materials: Use high-purity 2,5-dimethylpyridine and other reagents to avoid side reactions catalyzed by impurities.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Troubleshooting Purification:
-
Emulsion Formation during Extraction:
-
Cause: The basic nature of pyridine derivatives can lead to the formation of stable emulsions during aqueous workup.
-
Solution: Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the organic layer through a pad of celite or sodium sulfate can be effective.
-
-
Inefficient Separation of Isomers:
-
Cause: The similar physical properties of the 4-chloro and 6-chloro isomers can make their separation difficult.
-
Solution:
-
High-Efficiency Fractional Distillation: A distillation column with a high number of theoretical plates may be necessary for effective separation.
-
Crystallization: In some cases, selective crystallization of the desired isomer or a salt thereof can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for obtaining high-purity this compound?
A1: The two-step N-oxide pathway is highly recommended. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position, leading to greater regioselectivity and a cleaner product profile compared to the direct chlorination of 2,5-dimethylpyridine.[10]
Q2: What is the role of a base, such as triethylamine or pyridine, in the chlorination of pyridine N-oxides with POCl₃?
A2: While not always essential, a non-nucleophilic base like triethylamine can be added to neutralize the HCl generated during the reaction.[16] This can be particularly important for substrates that are sensitive to acidic conditions. The base can also facilitate the reaction by promoting the formation of the active chlorinating species. However, it's important to note that POCl₃ can react with pyridine itself under certain conditions.[17][18]
Q3: My reaction with POCl₃ turns dark and viscous. What is happening and how can I prevent it?
A3: A dark and viscous reaction mixture is often an indication of thermal runaway and subsequent polymerization or decomposition.[4] This is typically caused by adding the POCl₃ too quickly or at too high a temperature. To prevent this, add the POCl₃ dropwise to a cooled solution of the 2,5-dimethylpyridine N-oxide and maintain strict temperature control throughout the reaction.
Q4: How can I effectively monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction.[19]
-
TLC: Allows for a quick qualitative assessment of the consumption of the starting material (the N-oxide) and the formation of the product.
-
GC-MS: Provides a more detailed analysis, allowing for the identification and quantification of the starting material, the desired product, and any byproducts, such as isomers or dichlorinated species.[20][21]
Q5: What are the key safety precautions to consider when working with POCl₃?
A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water.[12]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: Exercise extreme caution when quenching reactions containing POCl₃. Always add the reaction mixture slowly to a large excess of ice or a cold, stirred basic solution to manage the highly exothermic hydrolysis reaction.[15]
Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-Dimethylpyridine N-Oxide
A general procedure involves the oxidation of 2,5-dimethylpyridine with hydrogen peroxide in glacial acetic acid. The reaction is typically heated to ensure complete conversion.
dot
Caption: Workflow for the synthesis of 2,5-dimethylpyridine N-oxide.
Protocol 2: Chlorination of 2,5-Dimethylpyridine N-Oxide with POCl₃
This protocol outlines a general method for the chlorination step. Optimization of temperature and reaction time may be necessary.
dot
Caption: General workflow for the chlorination of 2,5-dimethylpyridine N-oxide.
Data Summary: Key Reaction Parameters
| Parameter | N-Oxide Pathway | Direct Chlorination | Rationale & Key Considerations |
| Typical Yield | Generally Higher | Variable, Often Lower | The N-oxide pathway offers better regioselectivity, leading to a higher yield of the desired product. |
| Regioselectivity | High for 4-chloro isomer | Mixture of isomers | The N-oxide directs chlorination to the 4-position. |
| Key Reagents | H₂O₂/AcOH, POCl₃/SOCl₂ | Cl₂, SO₂Cl₂, etc. | POCl₃ is a common and effective reagent for the N-oxide route. |
| Temperature | Controlled, often reflux | Can require high temps | Temperature control is critical for both routes to minimize byproducts. |
| Byproducts | Fewer isomers | Isomers, dichlorinated products | Direct chlorination is more prone to over-chlorination. |
Mechanistic Insights
The enhanced regioselectivity of the N-oxide pathway can be attributed to the electronic nature of the pyridine N-oxide. The oxygen atom donates electron density into the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic attack.
dot
Caption: Simplified mechanistic overview of the N-oxide pathway.
In the reaction with POCl₃, the oxygen of the N-oxide attacks the phosphorus atom, forming an adduct. This activation facilitates the subsequent nucleophilic attack of a chloride ion at the 4-position of the pyridine ring. A subsequent elimination and rearomatization yield the final 4-chloro product.[3]
References
- ChemBK. Phosphorus chloride oxide (POCl3).
- ResearchGate. How should I proceed in Chlorination using POCl3?.
- Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Deoxychlorination.
- Shimadzu Scientific Instruments. Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry.
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Google Patents. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.
- Organic Syntheses. Aza-Diels–Alder Reaction of an N-Arylimine Generated in Situ under Brønsted Acid Catalysis.
- Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide.
- PubMed. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations.
- PubMed. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- ACS Publications. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides.
- SciSpace. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations.
- ResearchGate. Regioselective chlorination of pyridine N-oxides under optimized... | Download Scientific Diagram.
- ResearchGate. Application of different analytical methods for determination of volatile chlorination by-products in drinking water | Request PDF.
- ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- ResearchGate. Determination of Volatile Disinfection Byproducts in Water by Gas Chromatography–Triple Quadrupole Mass Spectrometry | Request PDF.
- ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF.
- ResearchGate. a) Effect of temperature on chlorination of 2 mg of sample. (b) Effect... - ResearchGate.
- PubChem. 2,5-Dimethylpyridine.
- In-Silico Drug Discovery. 5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery.
- ResearchGate. Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.
- Google Patents. CN1245167A - Process for separating chloropyridine product.
- MDPI. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications.
- Purdue University Graduate School. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.
- National Institutes of Health. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts.
- Google Patents. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
- ResearchGate. Weak Temperature Dependence of the Relative Rates of Chlorination and Hydrolysis of N2O5 in NaCl-Water Solutions Steven J. Krege.
- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388).
- ResearchGate. (PDF) An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents.
- PubMed. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives].
- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- National Institutes of Health. 4-Chloro-2,5-dimethylquinoline.
- Google Patents. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
Sources
- 1. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. researchgate.net [researchgate.net]
Side-product formation in reactions with 4-Chloro-2,5-dimethylpyridine
Technical Support Center: 4-Chloro-2,5-dimethylpyridine
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile pyridine building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges, focusing on the formation of side-products, and provide actionable, field-proven solutions.
Part A: Troubleshooting Guide for Side-Product Formation
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, explains the causative chemical principles, and offers targeted solutions.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, resulting in low yield and significant recovery of unreacted this compound. What is the likely cause and how can I improve conversion?
A1: This is a classic challenge related to the inherent reactivity of the substrate and potential catalyst inhibition.
-
Causality - The C-Cl Bond Strength: The primary reason for sluggishness is the high bond dissociation energy of the aryl C-Cl bond (~339 kJ/mol) compared to C-Br (~276 kJ/mol) or C-I bonds.[1] The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the C-Cl bond to the Pd(0) center, which is kinetically and thermodynamically less favorable for chlorides.[1]
-
Causality - Catalyst Inhibition: Pyridine derivatives, including your substrate and product, are Lewis bases and can coordinate strongly to the metal center of the catalyst. This substrate/product inhibition can sequester the active catalytic species, effectively lowering its concentration and slowing down the reaction.[2]
Troubleshooting & Optimization Strategy:
-
Ligand Selection: For activating C-Cl bonds, standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands that promote the oxidative addition step.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They create a more electron-rich, sterically demanding palladium center that is more reactive towards C-Cl bonds.[3]
-
-
Catalyst System & Loading:
-
Consider switching from a palladium to a nickel-based catalyst system. Nickel catalysts are often more effective for coupling with aryl chlorides and can be more cost-effective.[2][4]
-
If sticking with palladium, a moderate increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to overcome catalyst inhibition.
-
-
Reaction Conditions:
-
Temperature: Higher temperatures are typically required to facilitate C-Cl bond activation. Ensure your solvent choice (e.g., Dioxane, Toluene, DMF) is appropriate for the required temperature.
-
Base: Use a strong, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for these challenging couplings.
-
Q2: My reaction mixture contains a significant amount of a homocoupled bi-pyridine impurity (2,2',5,5'-tetramethyl-4,4'-bipyridine). How can I minimize this side-product?
A2: Homocoupling is a common side reaction, particularly in nickel- and palladium-catalyzed reactions, where two molecules of the halo-pyridine couple with each other.[2][5]
-
Causality - Reaction Mechanism: This side-product can arise through several pathways. In palladium catalysis, two molecules of the Ar-Pd(II)-X intermediate can undergo transmetalation or reductive elimination with each other.[5] In nickel-catalyzed reactions, especially those using a stoichiometric reductant like zinc powder, the formation of Ni(0) can promote the dimerization of the aryl halide.[5]
Troubleshooting & Optimization Strategy:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Kinetics | Add the this compound slowly (via syringe pump) to the reaction mixture containing the catalyst and the coupling partner. | Maintains a low instantaneous concentration of the chloropyridine, favoring the desired cross-coupling pathway over the second-order homocoupling reaction. |
| Catalyst/Ligand | Screen different ligands. Less reactive catalyst systems might exhibit lower rates of homocoupling. Sometimes, a slightly less active catalyst provides a better overall yield. | The kinetics of homocoupling vs. cross-coupling are highly dependent on the ligand sphere around the metal. |
| Stoichiometry | Use a slight excess (1.1 - 1.5 equivalents) of the coupling partner (e.g., the boronic acid). | Le Châtelier's principle; drives the reaction towards the cross-coupled product. |
| Reductant (for Ni) | If using a system with a reductant (e.g., Ni/Zn), ensure the reductant is of high quality and that its addition is controlled. | The rate of Ni(0) formation can influence the prevalence of side reactions. |
Q3: My mass spectrometry analysis shows a peak with a mass corresponding to 4-hydroxy-2,5-dimethylpyridine (or its pyridone tautomer). Where is this coming from?
A3: This indicates that a hydrolysis reaction is occurring, where the chloro group is displaced by a hydroxyl group.
-
Causality - Nucleophilic Aromatic Substitution (SNAr): The C4 position of the pyridine ring is electron-deficient (activated) due to the electron-withdrawing effect of the ring nitrogen. This makes it susceptible to nucleophilic attack.[6] Water or hydroxide ions (from the base or adventitious moisture) can act as nucleophiles, displacing the chloride via an SNAr mechanism. This is often exacerbated by high temperatures and the use of hydroxide-containing bases (e.g., NaOH, KOH).
Troubleshooting & Optimization Strategy:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Use bases that are freshly purchased or have been dried (e.g., K₃PO₄ can be dried under vacuum at high temperature).
-
-
Base Selection: Avoid hydroxide bases. Use non-nucleophilic inorganic bases like Cs₂CO₃, K₃PO₄, or K₂CO₃. If an organic base is permissible, consider DBU or DIPEA, but be mindful of their own potential side reactions.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the hydrolysis side reaction, but this must be balanced with the need for a high enough temperature to activate the C-Cl bond. A careful temperature optimization study is recommended.
Q4: I am observing a significant amount of 2,5-dimethylpyridine in my crude product, indicating dehalogenation. What causes this and how can I prevent it?
A4: The replacement of the chlorine atom with a hydrogen atom is known as hydrodehalogenation or simply reduction.
-
Causality - Competing Reductive Pathway: This side reaction can be promoted by several factors. The catalytic cycle can be intercepted by a hydride source, leading to reductive elimination of Ar-H instead of the desired Ar-Nu. Potential hydride sources include:
-
Trace impurities in reagents (e.g., boronic acids can contain borohydrides).
-
Certain solvents (e.g., isopropanol can act as a hydride donor).
-
The base itself (e.g., ethoxides can undergo beta-hydride elimination).
-
Decomposition of the organometallic coupling partner.
-
Troubleshooting & Optimization Strategy:
-
Reagent Purity: Use high-purity reagents, especially the organometallic partner (e.g., boronic acids, organozincs).
-
Solvent & Base Screening: Switch to a non-protic solvent (e.g., Toluene, Dioxane, DMF). Screen different bases to identify one that does not promote the reductive pathway.
-
Ligand Choice: The ligand can influence the stability of the Ar-M-H intermediate. Screening different ligands may reveal one that favors the desired cross-coupling pathway.
-
Temperature Control: Excessive heat can lead to reagent decomposition and increase the rate of dehalogenation. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
Part B: Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to its 4-bromo or 4-iodo analogues in cross-coupling?
A1: The reactivity follows the established trend for C-X bond dissociation energies: C-I < C-Br < C-Cl.[1] Therefore, this compound is the least reactive of the three. You should expect to use more forcing conditions (higher temperatures, more active catalysts, stronger bases) to achieve similar results as you would with the bromo or iodo derivatives. While more challenging, the lower cost and greater availability of chloro-aromatics often make them attractive starting materials for large-scale synthesis.
Q2: What is the effect of the two methyl groups on the reactivity of the molecule?
A2: The methyl groups at the C2 and C5 positions have two primary effects:
-
Electronic Effect: Methyl groups are weakly electron-donating. This slightly increases the electron density of the pyridine ring, which can make the oxidative addition step of cross-coupling reactions slightly more difficult compared to unsubstituted 4-chloropyridine. For SNAr reactions, this donation deactivates the ring towards nucleophilic attack, but the C4 position generally remains sufficiently reactive for many strong nucleophiles.
-
Steric Effect: The methyl group at C5 provides some minor steric hindrance adjacent to the C4 reaction center. This can influence the approach of bulky nucleophiles or catalyst complexes. The C2-methyl group can also influence how the pyridine nitrogen coordinates to the metal catalyst.
Q3: Can I use this compound for Nucleophilic Aromatic Substitution (SNAr) reactions?
A3: Absolutely. As discussed in the troubleshooting section, the C4 position is activated towards nucleophilic attack. This pathway is a viable alternative to cross-coupling for installing certain functional groups. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride, often under milder conditions than transition metal-catalyzed reactions.[6] However, you must consider the electronic deactivating effect of the methyl groups, which may require slightly harsher conditions (e.g., higher temperature, stronger base/nucleophile) than for unsubstituted 4-chloropyridine.
Visualizing Reaction Challenges & Solutions
To better conceptualize the competing reaction pathways and a logical troubleshooting sequence, the following diagrams are provided.
Caption: A logical workflow for troubleshooting common reaction issues.
Experimental Protocol: Example Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Critical steps for minimizing side-products are emphasized.
Objective: Synthesize 4-Aryl-2,5-dimethylpyridine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.08 eq, 8 mol%)
-
K₃PO₄ (powdered, dried) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Vessel Preparation (CRITICAL): Oven-dry the Schlenk flask and stir bar overnight and allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add the K₃PO₄ (3.0 eq), Arylboronic Acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq) under a positive pressure of inert gas.
-
Atmosphere Exchange (CRITICAL): Seal the flask and evacuate and backfill with inert gas three times. This step is crucial to remove oxygen, which can deactivate the catalyst.
-
Solvent & Substrate Addition: Add anhydrous 1,4-dioxane via syringe. Begin stirring to create a suspension. Finally, add the this compound (1.0 eq) via syringe.
-
Degassing (CRITICAL): Bubble inert gas through the stirred reaction mixture for 10-15 minutes. This removes dissolved oxygen from the solvent, preventing both catalyst oxidation and potential hydrolysis from adventitious moisture.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544.
- BenchChem. (n.d.). Reactivity and Derivatization of 2 Chloro 3,4 Dimethylpyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides. Organic-Chemistry.org.
- Douguet, D., et al. (2018). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-2,5-dimethylpyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2,5-dimethylpyridine. The following sections provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to address common challenges encountered during the purification of this important chemical intermediate.
The Challenge: Understanding Crude this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and compromised final product quality. Crude reaction mixtures rarely yield a single, pure product. Understanding the potential impurities is the first step toward designing an effective purification strategy.
Frequently Asked Questions: Common Impurities
Q: What are the most likely impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route, but typically you can expect to find:
-
Unreacted Starting Material: Residual 2,5-dimethylpyridine (2,5-lutidine) is a very common impurity.
-
Regioisomers: Depending on the selectivity of the chlorination reaction, other isomers such as 2-chloro-3,6-dimethylpyridine or dichlorinated species may be present.
-
Hydrolysis Products: Reaction with trace water can lead to the formation of 4-hydroxy-2,5-dimethylpyridine.
-
Oxidized Byproducts: If using N-oxide intermediates, residual this compound-N-oxide might be present.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, chloroform, toluene) are almost always present.[1]
-
Reagents and Catalysts: Traces of the chlorinating agent (e.g., POCl₃, SO₂Cl₂) or catalysts may persist after the initial work-up.
Q: How can I get a quick idea of what impurities are present?
A: Thin-Layer Chromatography (TLC) is the fastest and most economical method. Spot your crude material alongside the starting material on a silica gel plate and elute with a solvent system like hexane/ethyl acetate. This will give you a qualitative picture of the number of components and their relative polarities. For a more definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and isomers.
General Purification Strategy: A Logic-Based Workflow
Effective purification is not a one-size-fits-all process. A systematic approach, starting with analysis of the crude material, will save time and maximize yield. The physical state of your crude product (liquid vs. solid) and the nature of the impurities will dictate the most logical sequence of purification steps.
Caption: A decision workflow for selecting the appropriate primary purification technique.
Purification Technique Deep Dive: Fractional Vacuum Distillation
Given that this compound is a liquid at room temperature with a relatively high boiling point, fractional vacuum distillation is a powerful purification method, especially for removing less volatile or non-volatile impurities. The boiling point of the related compound 4-Chloro-2,6-dimethylpyridine is reported as 83-90 °C at 40 Torr.[2] While no direct data for the 2,5-isomer is available, a similar boiling profile under vacuum is expected.
FAQs: Distillation
Q: Why is vacuum distillation necessary?
A: Many substituted pyridines can decompose at their atmospheric boiling points. Applying a vacuum lowers the pressure, which in turn lowers the temperature required for the liquid to boil. This allows for distillation at a temperature that is less likely to cause thermal degradation, preserving your product.
Q: My crude product is very dark. Can I still distill it?
A: Yes. Dark coloration often comes from polymeric, non-volatile impurities. These will remain in the distillation flask as "pot residue," while your desired product distills over. A simple (short-path) distillation can be effective if the impurities are truly non-volatile. If you have impurities with boiling points close to your product, you will need a fractional distillation column.
Troubleshooting Guide: Distillation
| Problem | Potential Cause | Solution |
| Bumping / Uneven Boiling | Insufficient agitation or lack of boiling chips/stir bar. Superheating of the liquid. | Ensure a magnetic stir bar is spinning vigorously or add fresh inert boiling chips before heating. Never add boiling chips to a hot liquid. |
| No Product Distilling Over | Vacuum is not low enough, or temperature is too low. A leak in the system. | Check all joints for proper seals. Use high-vacuum grease. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. |
| Product Solidifies in Condenser | The condenser water is too cold, and the product's melting point is high. | Use room temperature water or even no water flow in the condenser if the product has a high melting point and the vacuum is very high. A heat gun can be used carefully to melt the solid and allow it to flow into the collection flask. |
| Poor Separation of Impurities | Inefficient distillation column. Distillation rate is too fast. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Slow down the distillation rate by reducing the heat input to allow for proper equilibrium between liquid and vapor phases. |
Detailed Protocol: Fractional Vacuum Distillation
-
System Setup:
-
Assemble a fractional distillation apparatus using clean, dry glassware. Include a round-bottom flask (no more than 2/3 full), a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed using appropriate vacuum grease.
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any initial low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point of your product, switch to a clean receiving flask.
-
Collect the main fraction while maintaining a constant temperature and pressure. The liquid collected should be significantly clearer than the crude starting material.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of dark residue remains in the pot.
-
Allow the system to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing an explosion with hot organic vapors.
-
Purification Technique Deep Dive: Recrystallization
If your crude product is a solid, or if it solidifies upon cooling, recrystallization can be an exceptionally effective technique for achieving high purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
FAQs: Recrystallization
Q: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot (near the solvent's boiling point). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor). Based on the structure of similar pyridine compounds, which are soluble in many organic solvents, a good starting point would be a non-polar solvent like hexanes or heptane, or a mixture of a polar and non-polar solvent.[3][4]
Q: My product "oiled out" instead of forming crystals. What do I do?
A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. To fix this, add more solvent to the hot mixture to decrease the saturation point, reheat until the oil dissolves completely, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystal formation.
Troubleshooting Guide: Recrystallization
Caption: A troubleshooting decision tree for common recrystallization issues.
Table: Recrystallization Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane / Heptane | 69 / 98 | Non-Polar | Excellent choice for non-polar compounds. Good for removing polar impurities. |
| Toluene | 111 | Non-Polar | Higher boiling point allows for dissolving less soluble compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent, often used in combination with hexanes. |
| Isopropanol | 82 | Polar Protic | Can be effective, but the hydroxyl group may interact with the pyridine nitrogen. |
| Acetonitrile | 82 | Polar Aprotic | Good for moderately polar compounds. Miscible with water. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Data compiled from various sources, including the Sigma-Aldrich solvent chart.[5]
Detailed Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. Try another. The ideal solvent will require heating to fully dissolve the solid.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate and a stir bar).
-
Create a Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Purification Technique Deep Dive: Column Chromatography
For complex mixtures with impurities of similar polarity to the product, column chromatography is the most powerful separation technique.[6][7] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (a solvent or solvent mixture).
FAQs: Column Chromatography
Q: What stationary and mobile phases should I use?
A: For a moderately polar compound like this compound, normal-phase chromatography on silica gel is the standard choice. The mobile phase (eluent) should be a mixture of a non-polar solvent (e.g., hexanes or heptane ) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane ).
Q: How do I determine the right solvent ratio for the mobile phase?
A: Use TLC first. The ideal solvent system will give your desired product an Rf (retention factor) value of 0.25-0.35 . This provides the best balance for good separation from impurities. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity until you achieve the target Rf.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Bands | Incorrect solvent system. Column was overloaded. Column was packed poorly. | Re-optimize the mobile phase using TLC. Use less crude material for the amount of silica used (a 1:30 to 1:100 ratio of crude material to silica is a good starting point). Ensure the column is packed uniformly without air bubbles or cracks. |
| Product is Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., move from 5% ethyl acetate in hexanes to 10%, then 15%). This is known as a gradient elution. |
| Cracked or Channeling Column | Silica gel ran dry. Column was packed improperly. | Never let the solvent level drop below the top of the silica bed. If the column is already cracked, the separation is likely compromised and the column may need to be repacked. |
| Streaking of Spots on TLC/Bands on Column | Compound is too polar for the solvent system. Sample is acidic/basic on silica. The sample was loaded in too much solvent. | Add a small amount of a more polar solvent (like methanol) or a few drops of triethylamine (for basic compounds like pyridines) to the eluent. Concentrate the sample and load it in the minimum possible volume of solvent. |
Detailed Protocol: Flash Column Chromatography
-
Select Eluent: Determine the optimal solvent system using TLC as described above.
-
Pack the Column:
-
Secure a glass chromatography column vertically.
-
Fill the column about halfway with the non-polar component of your eluent (e.g., hexanes).
-
Prepare a slurry of silica gel in the same non-polar solvent.
-
Pour the slurry into the column. Tap the column gently to help the silica pack evenly. Open the stopcock to drain some solvent, which helps compact the bed.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully pipette this concentrated solution onto the sand layer.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate (a flow rate of about 2 inches/minute is typical for "flash" chromatography).
-
Continuously collect the eluent in fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions.
-
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Google Patents. (n.d.). Process for separating chloropyridine product.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
- SciSpace. (2000). Preparation of 2-chloropyridine.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2,6-dimethylpyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem.
- Solubility of Things. (n.d.). 2,4-Lutidine.
- Mol-Instincts. (n.d.). 2,5-dimethylpyridine.
- University of California, Irvine. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine. PubChem.
- MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- Shimadzu Scientific Instruments. (n.d.). Analysis of Gaseous Impurities in Chlorine.
- American Chemical Society. (n.d.). Specific Solvent Issues with Chlorination.
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethylpyridine. PubChem.
Sources
- 1. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. 4-Chloro-2,6-dimethylpyridine | 3512-75-2 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloro-2,5-dimethylpyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-chloro-2,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound considered a challenging transformation?
The primary challenge lies in the nature of the aryl chloride. The carbon-chlorine bond is significantly stronger and less reactive than the corresponding C-Br or C-I bonds.[1][2] This makes the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle, more difficult to achieve.[1][3]
Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst and slowing down the reaction.[2] The steric hindrance from the two methyl groups on the pyridine ring can also influence the approach of the amine and the catalyst, further complicating the reaction.[4]
Q2: What are the key components of a successful Buchwald-Hartwig amination of this substrate?
A successful reaction hinges on the careful selection of four key components:
-
Palladium Source (Pre-catalyst): The choice of palladium source is critical for generating the active Pd(0) species efficiently and cleanly.[1]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and facilitating both oxidative addition and reductive elimination.[1][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, but its choice must be compatible with the functional groups on your substrates.[1][6]
-
Solvent: Anhydrous, aprotic solvents are generally preferred to ensure the stability of the catalytic intermediates.[2]
Q3: What is the general catalytic cycle for this reaction?
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
Problem 1: Low to No Conversion of this compound
This is the most common issue encountered and can stem from several factors related to the challenging nature of the substrate.
Initial Diagnostic Questions:
-
Is your catalyst system active enough for a chloropyridine? Standard catalysts may not be sufficient.
-
Are your reaction conditions sufficiently forcing? Chloropyridines often require higher temperatures.
-
Is your reaction truly under an inert atmosphere? Oxygen can deactivate the palladium catalyst.
Troubleshooting Workflow: Low/No Conversion
Caption: A decision tree for troubleshooting low conversion.
Problem 2: Significant Hydrodehalogenation Side Product
The formation of 2,5-dimethylpyridine (where the -Cl is replaced by -H) is a common side reaction.[1] This typically occurs when the desired reductive elimination is slow, allowing for competing pathways like β-hydride elimination to take over.[8]
Solutions to Minimize Hydrodehalogenation:
-
Ligand Choice: Employing bulky, electron-rich ligands such as BrettPhos or RuPhos can accelerate the rate of reductive elimination, thereby outcompeting the undesired pathways.[5][9]
-
Amine Structure: Primary amines are generally more prone to causing hydrodehalogenation than secondary amines. If your synthetic route allows, consider using a secondary amine.[9]
-
Reaction Conditions:
Problem 3: Reaction Stalls or is Sluggish
A reaction that starts but fails to go to completion can be indicative of catalyst deactivation or inhibition.
Potential Causes and Solutions:
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen can coordinate to the palladium catalyst. Using a higher catalyst loading or a ligand that is more sterically demanding can sometimes mitigate this issue.
-
Insoluble Species: The formation of insoluble palladium species can take the catalyst out of the active cycle. Ensure adequate stirring and consider if the solvent choice is optimal for all components at the reaction temperature.
-
Base Decomposition: At elevated temperatures, some bases can decompose or react with other components. If you suspect this, consider a more thermally stable base or running the reaction at the lowest effective temperature.
Recommended Starting Conditions & Optimization
For a challenging substrate like this compound, a robust set of initial conditions is crucial. Below is a recommended starting point and a table for systematic optimization.
General Experimental Protocol
-
To a dry Schlenk flask under an argon atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous base (e.g., sodium tert-butoxide).
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-110 °C) for the specified time.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard workup and purification.[10]
Table for Optimization of Reaction Parameters
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale & Key Considerations |
| Pd Source | G3/G4 Palladacycle Pre-catalyst | Screen different pre-catalysts | Pre-catalysts provide more reliable formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[1] |
| Ligand | RuPhos or BrettPhos | Screen other bulky biarylphosphine ligands (e.g., XPhos) | Essential for activating the C-Cl bond. The choice can significantly impact reaction rate and suppression of side reactions.[1][5] |
| Catalyst Loading | 2 mol% Pd, 4 mol% Ligand | Increase to 3-5 mol% if reaction is sluggish | Higher loadings may be necessary to overcome catalyst deactivation and the inertness of the aryl chloride.[1] |
| Base | Sodium tert-butoxide (NaOt-Bu) | Screen LHMDS, K₃PO₄, or Cs₂CO₃ | NaOt-Bu is generally the most effective.[1] Weaker bases may require more active catalyst systems or higher temperatures.[7] |
| Solvent | Toluene or 1,4-Dioxane | Screen THF or t-BuOH | Solvent choice affects solubility and the stability of catalytic intermediates.[1][9] |
| Temperature | 100 °C | Increase in increments to 110-120 °C | Required to overcome the high activation energy of the oxidative addition of the C-Cl bond.[1] |
| Amine Equiv. | 1.2 equivalents | Increase to 1.5 equivalents | A slight excess can help drive the reaction to completion.[1] |
References
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2014, December 19).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Reddit. (2018, September 6).
- Benchchem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- ACS Publications. (n.d.).
- ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Common challenges in handling and storing 4-Chloro-2,5-dimethylpyridine
Technical Support Center: 4-Chloro-2,5-dimethylpyridine
Welcome to the technical support guide for this compound. This resource is designed for our valued partners in research, discovery, and drug development. As a substituted pyridine, this compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique reactivity, however, necessitates precise handling and storage protocols to ensure experimental success, reproducibility, and laboratory safety. This guide addresses the most common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Core Chemical & Physical Properties
A foundational understanding of a reagent's properties is the first step toward successful application. Below is a summary of key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [4] |
| Molecular Weight | 141.60 g/mol | [4] |
| Appearance | Light yellow liquid | [5] |
| Melting Point | -6 °C (21 °F) | [6] |
| Boiling Point | 143 - 145 °C (289 - 293 °F) | [6] |
| Density | 0.92 g/cm³ at 25 °C (77 °F) | [6] |
| Flash Point | 85.8 °C | [7] |
| Hazards | Flammable liquid (Cat. 3), Harmful if swallowed, Causes skin and serious eye irritation. | [6] |
Section 2: Safety & Handling Protocols
Safe handling is non-negotiable. These FAQs address the most critical aspects of managing this compound in a laboratory setting.
Q: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?
A: Due to its classification as a skin and eye irritant, comprehensive PPE is mandatory.[6] Your standard lab coat and safety glasses are a starting point, but the following specific upgrades are required:
-
Gloves: Use nitrile or neoprene gloves. Standard latex gloves are not recommended as they offer insufficient protection against pyridine-based compounds.[2]
-
Eye Protection: Chemical splash goggles are required. Standard safety glasses do not provide an adequate seal against splashes or vapors.[8]
-
Body Protection: A flame-retardant, anti-static lab coat should be worn, as this compound is a flammable liquid with the potential for static discharge to act as an ignition source.[6]
Causality: The primary hazards are direct contact, which can cause chemical burns and irritation, and fire.[6] The specified PPE creates a robust barrier against these risks.
Q: How should I properly handle transfers and weighing of this liquid?
A: All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[2] Given its flammability, it is critical to eliminate all potential ignition sources from the immediate area.[6]
Causality: The compound's vapor can form explosive mixtures with air upon heating.[6] A fume hood protects the user from inhaling harmful vapors, while strict control of ignition sources prevents fires. Grounding equipment is crucial because static electricity generated during pouring can ignite the flammable vapors.[6]
Experimental Protocol: Safe Inert-Atmosphere Transfer
This protocol is designed to prevent atmospheric moisture contamination while ensuring user safety.
-
Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas (Argon or Nitrogen).[9]
-
Inert Environment: Conduct the transfer in a chemical fume hood.
-
Grounding: Securely ground and bond the source container and the receiving vessel to a common grounding point to dissipate static charge.[6]
-
Purge: Insert a needle connected to an inert gas line into the source container's septum, along with a second, wider-bore needle to act as a vent.
-
Transfer: Using a clean, dry syringe, slowly draw the desired volume of this compound.
-
Dispense: Transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.
-
Storage Resealing: Immediately reseal the source container, preferably with paraffin film wrapped around the cap, to ensure a tight seal against atmospheric moisture.
Q: What are the immediate first-aid measures in case of accidental exposure?
A: Swift and correct action can significantly mitigate harm.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. It is critical to remove contact lenses if present and easy to do so. Seek immediate ophthalmological attention.[6]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Seek immediate medical attention.[6]
Section 3: Storage & Stability FAQs
The long-term viability of your reagent depends entirely on proper storage. Degradation is a common, yet preventable, cause of failed experiments.
Q: What are the optimal storage conditions for long-term stability?
A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] The storage location must be designated for flammable liquids and be away from heat, sparks, and open flames.[6] To prevent degradation from atmospheric moisture, storing the container within a desiccator or in a controlled inert atmosphere (e.g., a glovebox) is best practice.
Causality: The compound is chemically stable at room temperature but is sensitive to two main factors: ignition sources, due to its flammability, and moisture.[6] Chlorinated aromatic compounds can be susceptible to slow hydrolysis, which can alter their chemical identity and introduce impurities.[10]
Q: My bottle of this compound has turned dark yellow/brown. What is the cause and is it still usable?
A: Discoloration is a visual indicator of chemical degradation. The likely causes are oxidation from air exposure or the formation of degradation products from slow hydrolysis due to moisture contamination.[11]
Before use, you must verify the purity of the discolored reagent. A simple analysis via Thin Layer Chromatography (TLC) against a known standard, or a more detailed analysis by NMR or GC-MS, is strongly recommended. Using a degraded starting material is a primary cause of low reaction yields and the formation of unexpected side-products.
Q: How do I mitigate moisture contamination during routine use?
A: Moisture is a critical adversary. Pyridine-based compounds can be hygroscopic, and the chloro-substituent can be a site for hydrolysis.[2][10]
-
Inert Gas Blanket: Always blanket the headspace of the storage container with a dry, inert gas like Argon or Nitrogen after each use.[9]
-
Use Syringes: For removing small amounts, use a dry syringe through a septum cap rather than opening the bottle to the atmosphere.
-
Dry Solvents: Ensure all solvents and reagents used in reactions with this compound are rigorously dried.
Caption: Potential degradation of this compound by moisture.
Section 4: Troubleshooting Experimental Setups
Even with pure starting material, challenges can arise during a reaction. This section provides guidance on troubleshooting common experimental issues.
Q: I'm observing an unexpected exotherm or vigorous reaction. What are the likely incompatible reagents?
A: this compound can react violently with certain classes of chemicals.[6] If you observe an uncontrolled reaction, the most likely culprits are:
-
Strong Oxidizing Agents: (e.g., permanganates, nitrates, peroxides)
-
Strong Acids: (e.g., sulfuric acid, nitric acid)
-
Acid Halides: (e.g., acetyl chloride, thionyl chloride)
Causality: These combinations can lead to rapid, highly exothermic, and potentially dangerous reactions. Always conduct a thorough compatibility check before designing your experiment.
Q: My reaction yield is significantly lower than expected. How do I troubleshoot this?
A: Low yield is a multifaceted problem. The flowchart below provides a logical workflow for diagnosing the issue. The most common cause, assuming the procedure is correct, is the quality of the starting material. As discussed in Section 3, moisture contamination or degradation can render the reagent less effective.
Caption: Decision workflow for troubleshooting low reaction yields.
Q: What materials should I use or avoid for my reactor, transfer lines, and storage vessels?
A: Material compatibility is crucial for preventing both contamination of your experiment and damage to your equipment. Chlorinated solvents can be aggressive towards certain materials.[12]
| Material Class | Recommended | Use with Caution / Test First | Not Recommended |
| Metals | Stainless Steel (316), Hastelloy C | Carbon Steel¹ | Aluminum, Magnesium, Zinc, Galvanized Steel |
| Plastics | PTFE, PVDF, PFA | Polypropylene, Polyethylene | PVC, ABS |
| Elastomers | FFKM (Kalrez®) | FKM (Viton®), EPDM | Buna-N (Nitrile)², Neoprene, Natural Rubber |
| Glass | Borosilicate Glass | - | - |
¹ Carbon steel is generally acceptable for storage but may introduce rust contamination if any moisture is present, leading to the formation of corrosive HCl.[12] ² While nitrile is recommended for gloves for splash protection, it is not suitable for long-term immersion or as a wetted material in a reactor setup.
Causality: Reactive metals like aluminum can react violently with chlorinated compounds.[12] Many common plastics and elastomers can be chemically attacked, swell, or leach impurities into the reaction mixture. Always consult a detailed chemical compatibility chart for your specific equipment.[13][14]
References
- Guidance on Storage and Handling of Chlorin
- 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali. [Link]
- A Simple, Modular Synthesis of Substituted Pyridines. (2008). Org Lett.
- Chemical Compatibility Chart - Walchem. (2024). Walchem. [Link]
- Chemical Comp
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. walchem.com [walchem.com]
- 14. vumc.org [vumc.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-Chloro-2,5-dimethylpyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 4-chloro-2,5-dimethylpyridine. This sterically hindered and electron-rich heteroaromatic chloride presents unique obstacles, primarily related to catalyst deactivation. This guide provides in-depth troubleshooting, preventative strategies, and validated protocols to help you navigate these complexities and achieve robust, reproducible results.
Level 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
Q1: My reaction is sluggish, stalls prematurely, or shows no conversion. What's the most likely cause?
A low or stalled reaction is the most common issue. The primary culprits are often related to the difficult oxidative addition step or catalyst deactivation. The steric bulk from the two methyl groups and the electronic properties of the pyridine ring make this compound a challenging substrate for many standard palladium catalysts.[1][2] The pyridine nitrogen can also coordinate to the palladium center, leading to inactive catalyst species.[3][4][5]
Q2: My reaction mixture turned black, and the yield is poor. What is this black precipitate?
The black solid is almost certainly "palladium black," which is aggregated, inactive palladium metal.[6] This indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle and precipitated. This is a common deactivation pathway, often triggered by high temperatures, insufficient ligand protection, or the presence of oxygen.[3][6]
Q3: I'm seeing significant amounts of dechlorinated starting material (2,5-dimethylpyridine). What causes this side reaction?
This side product results from hydrodehalogenation, a common side reaction where the chloro group is replaced by a hydrogen atom. This can be caused by moisture in the reaction, certain bases, or a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-hydride intermediate.[7][8]
Q4: Why is the choice of ligand so critical for this specific substrate?
For challenging substrates like this compound, the ligand is paramount. It must be sterically bulky and electron-rich to serve three main functions:
-
Promote Oxidative Addition: The ligand's electron-donating character increases the electron density on the palladium, making it more nucleophilic and facilitating the difficult oxidative addition of the C-Cl bond.[1]
-
Stabilize the Catalyst: The ligand's bulk physically protects the palladium center, preventing the aggregation that leads to palladium black formation.[6]
-
Facilitate Reductive Elimination: The steric hindrance can also promote the final, product-forming reductive elimination step.[1]
Level 2: In-Depth Troubleshooting Guides
Problem A: Low to No Product Conversion
This issue is often rooted in the failure of the first step of the catalytic cycle (oxidative addition) or rapid catalyst death.
Potential Cause 1: Inefficient Oxidative Addition The C-Cl bond of this compound is notoriously difficult to activate due to steric hindrance from the flanking methyl groups and the electron-rich nature of the pyridine ring.
-
Diagnostic Protocol: Run a small-scale screen of different catalyst systems. Compare a standard catalyst like Pd(PPh₃)₄ with systems designed for aryl chlorides, such as those using Buchwald (e.g., SPhos, XPhos) or other bulky, electron-rich phosphine ligands.
-
Remedial Action: Switch to a more robust catalyst system. Pre-formed catalysts (precatalysts) from the Buchwald or Fu groups, often called G2, G3, or G4 precatalysts, are designed for rapid generation of the active LPd(0) species and are highly effective for this substrate class.[9]
Potential Cause 2: Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][10]
-
Diagnostic Protocol: If you have access to ³¹P NMR, analyze the reaction mixture. The appearance of new phosphorus signals that do not change over time may indicate the formation of stable, inactive palladium-phosphine-pyridine complexes.
-
Remedial Action: Employ very bulky ligands. The steric hindrance of ligands like XPhos, SPhos, or RuPhos can physically block the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active in the cycle.[3][6]
Potential Cause 3: Palladium Black Formation (Catalyst Aggregation) This indicates the active monoligated Pd(0) species is unstable under the reaction conditions.
-
Diagnostic Protocol: Observe the reaction closely. If blackening occurs upon heating, it suggests thermal decomposition. If it occurs early, it may be due to poor ligand protection or oxygen contamination.
-
Remedial Action:
-
Increase Ligand Ratio: Ensure a sufficient ligand-to-palladium ratio (typically 1.5:1 to 2:1) to keep the metal center coordinated and soluble.
-
Lower Temperature: High temperatures accelerate catalyst decomposition.[6] Determine the lowest effective temperature for the reaction.
-
Rigorous Degassing: Oxygen can oxidize both the Pd(0) catalyst and sensitive phosphine ligands.[4][11] Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes.
-
Problem B: Formation of Key Side-Products
Potential Cause 1: Hydrodehalogenation The formation of 2,5-dimethylpyridine points to a source of hydride that intercepts a catalytic intermediate.
-
Diagnostic Protocol: Run the reaction with scrupulously dried reagents and solvents. If the side product is still observed, the base or coupling partner may be the source. For example, in Suzuki couplings, boronic acids can be a source of protons if protodeboronation occurs.[3]
-
Remedial Action:
-
Anhydrous Conditions: Flame-dry glassware and use anhydrous, degassed solvents.
-
Base Selection: For Suzuki reactions, consider bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, use strong, non-nucleophilic bases like NaOtBu or LHMDS.[6]
-
Boronic Esters: In Suzuki couplings, consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation.[4]
-
Potential Cause 2: Homocoupling of Coupling Partner (e.g., Boronic Acid) This is particularly common in Suzuki reactions and results from the oxidative coupling of two boronic acid molecules.[4]
-
Diagnostic Protocol: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the homocoupled dimer. This side reaction is often exacerbated by the presence of oxygen.
-
Remedial Action:
-
Improve Degassing: This is the most effective way to minimize homocoupling.[4]
-
Use a Pd(0) Source: Direct use of a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that might occur during the in situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[4]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[12]
-
Level 3: Preventative Measures & Best Practices
To maximize your chances of success from the outset, follow these guidelines:
-
Catalyst & Ligand Selection: Do not start with general-purpose catalysts. Select a system known for activating aryl chlorides. The use of bulky, electron-rich biarylphosphine ligands is highly recommended.[1][13]
-
Rigorous Inert Atmosphere: Set up reactions in a glovebox or using robust Schlenk techniques. Oxygen and moisture are detrimental.[5][7]
-
Reagent Quality: Use high-purity reagents. Boronic acids, in particular, can degrade over time. Solvents should be anhydrous grade and stored over molecular sieves.
-
Systematic Optimization: If a reaction is sluggish, perform a systematic optimization of parameters. A Design of Experiments (DoE) approach can be highly effective. Key parameters to screen include catalyst, ligand, base, solvent, and temperature.
Data & Visualization
Table 1: Recommended Catalyst Systems for this compound
| Coupling Type | Catalyst Precursor | Recommended Ligand | Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ or XPhos Pd G3 | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | Bulky ligands are essential.[9] Boronic esters can improve stability.[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ or RuPhos Pd G3 | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene or CPME | 80-110 | Strong, non-nucleophilic bases are required.[5] |
| Sonogashira | Pd(PPh₃)₄ / CuI | (None) | Et₃N / Piperidine | THF or DMF | 25-60 | Often less sensitive, but pyridine coordination can still be an issue. |
Diagram 1: Key Deactivation Pathways
This diagram illustrates the desired catalytic cycle and the major off-cycle pathways that lead to catalyst deactivation when using substrates like this compound.
Caption: Key catalyst deactivation pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low-yield reactions with this compound.
Caption: Troubleshooting workflow for low yield.
References
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5566-5576.
- Vautravers, N. R., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(15), 8215-8227.
- Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274.
- Hassan, J., et al. (2002). Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Note: A general review covering ligand effects, relevant content available through various sources).
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Ali, A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society, 65(7), 819-825.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (A seminal review, abstract and content available through various academic portals).
- Colacot, T. J. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(28), 9631-9641.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Smith, A. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 145(38), 20909-20921.
- Organ, M. G., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5566-5576. (Note: Same as ref 2, full details available via academic subscriptions).
- Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 309-311.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953-1968.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Shang, R., et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Nature Communications, 8, 1596.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.
- Wang, Y., et al. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?
- Vantourout, J. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(13), 4729-4732.
- Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258.
- So, C. M., et al. (2009). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Angewandte Chemie International Edition, 48(34), 6405-6408. (Abstract and details available via Wiley Online Library).
- Reddit. (2024). r/Chempros - Failed suzuki coupling, any suggenstions?
- Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, e202402282.
- Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1238.
- Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10729-10734.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (Note: Future publication, details based on journal indexing).
- Organ, M. G., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Journal of Organometallic Chemistry, 690(24-25), 5789-5799. (Details available via academic publishers).
- Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694.
- van der Ende, C. W., et al. (2024). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Organometallics.
- Reddit. (2022). r/Chempros - Formation of palladium black during Suzuki coupling.
- Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2,5-dimethylpyridine
Welcome to the Technical Support Center for the purification of 4-Chloro-2,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound for your critical applications.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. This guide will walk you through common purification challenges and provide robust protocols to ensure the quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurity profile of this compound largely depends on its synthetic route. Common synthesis methods, such as the chlorination of 2,5-dimethylpyridine-N-oxide, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 2,5-dimethylpyridine or its N-oxide.
-
Isomeric Byproducts: Other chlorinated isomers of 2,5-dimethylpyridine.
-
Over-chlorinated Species: Dichloro- or trichloro-dimethylpyridines.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Degradation Products: The compound may degrade under harsh reaction or purification conditions.
Q2: How do I choose the right purification method?
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. Here is a general decision-making workflow:
Caption: Decision tree for selecting a purification method.
Q3: My compound is an oil, can I still use recrystallization?
If your this compound is an oil, it may be possible to induce crystallization. First, ensure that the oil is not due to the presence of residual solvent by drying it under high vacuum. If it remains an oil, you can attempt to crystallize it from a non-polar solvent at low temperatures. Alternatively, converting the pyridine to its hydrochloride salt with HCl can often yield a crystalline solid that is easier to purify by recrystallization.[1]
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Q: I'm running a silica gel column, but my compound is co-eluting with an impurity. What can I do?
A: Poor separation on silica gel is a common issue. Here's how to troubleshoot it:
-
Optimize Your Solvent System: The key to good separation is finding the right mobile phase. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your product an Rf value of around 0.3.
-
Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
Consider a Different Stationary Phase: If your compound is basic, it may be interacting strongly with the acidic silica gel, leading to peak tailing. Consider using neutral or basic alumina, or a reverse-phase (C18) column.
Issue 2: Oiling Out During Recrystallization
Q: I'm trying to recrystallize my product, but it's separating as an oil instead of crystals. What's happening?
A: "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. Here are some solutions:
-
Use a Lower Boiling Point Solvent: This will keep the temperature below your compound's melting point.
-
Increase the Amount of Solvent: This will keep the compound dissolved at a lower temperature.
-
Use a Two-Solvent System: Dissolve your compound in a good solvent, and then slowly add a poor solvent until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly. A common two-solvent system for pyridines is dichloromethane/hexane.[2]
Issue 3: Low Recovery After Purification
Q: I've lost a significant amount of my compound during purification. How can I improve my recovery?
A: Low recovery can be due to several factors:
-
Multiple Purification Steps: Each purification step will result in some loss of material. Try to minimize the number of steps.
-
Product Adsorption: Your compound may be adsorbing to the stationary phase in chromatography. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to your eluent can help.
-
Volatility: this compound may be volatile. Avoid excessive heating and prolonged exposure to high vacuum.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a starting point for the recrystallization of this compound, assuming it is a solid or can be induced to crystallize.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, heptane, or a mixture of ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary: Common Recrystallization Solvents [3][4]
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for non-polar impurities. |
| Ethyl Acetate/Hexane | Medium | 77 / 69 | A versatile mixture for a range of impurities. |
| Dichloromethane/Hexane | Medium | 40 / 69 | Good for compounds that are highly soluble in DCM. |
| Acetone/Water | Polar | 56 / 100 | Suitable if the compound has some water solubility. |
Protocol 2: Fractional Distillation
If your this compound is a liquid with a boiling point that is significantly different from its impurities, fractional distillation can be an effective purification method. The boiling point of the related compound 4-chloro-2,6-dimethylpyridine is reported as 83-90 °C at 40 Torr.[5]
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum source
Procedure:
-
Setup: Assemble the distillation apparatus.
-
Charging the Flask: Add the crude product to the round-bottom flask.
-
Distillation: Heat the flask gently. Collect the fraction that distills at a constant temperature, which should correspond to the boiling point of your product at the given pressure.
-
Monitoring: Monitor the temperature closely. A sharp, stable boiling point indicates a pure compound.
Protocol 3: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.
Instrumentation and Parameters (Starting Point): [6]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Port Temp. | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Temp. Program | Initial: 100 °C, hold 1 min; Ramp: 10 °C/min to 250 °C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
The purity can be determined by integrating the peak area of the main component and any impurity peaks in the total ion chromatogram (TIC).
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Lin, C. E., et al. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- BenchChem. (2025).
- LookChem. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-2,5-dimethylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during palladium-catalyzed cross-coupling reactions with 4-Chloro-2,5-dimethylpyridine. The following question-and-answer format directly addresses specific challenges to help you diagnose and resolve low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
Low conversion in the Suzuki-Miyaura coupling of this compound is a common challenge that often stems from several key factors. The electronic and steric properties of this particular substrate, namely the electron-donating methyl groups and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[2] Additionally, the presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and the choice of base are critical. Insufficient heating may lead to slow reaction rates, while excessive temperatures can cause catalyst decomposition.[2] The solvent must be able to dissolve all reaction components, and the base must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate degradation.
-
Reagent Quality: The purity of all reagents is paramount. Boronic acids are susceptible to degradation, particularly protodeboronation, and should be of high quality.[2] Solvents must be anhydrous and thoroughly degassed to prevent side reactions and catalyst poisoning.[2]
Q2: My Buchwald-Hartwig amination of this compound is failing. What specific aspects should I troubleshoot?
The Buchwald-Hartwig amination of aryl chlorides is generally more challenging than that of aryl bromides or iodides due to the strength of the C-Cl bond.[3] For this compound, the following points are critical:
-
Ineffective Catalyst System: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[3] This requires a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos), are often necessary to promote this difficult step.
-
Inappropriate Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] However, if your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may necessitate a more active catalyst and higher temperatures.[3]
-
Steric Hindrance: The two methyl groups on the pyridine ring can introduce steric hindrance, potentially slowing down the reaction. The choice of a sufficiently bulky yet accessible ligand is crucial to overcome this.
Q3: I am seeing significant side products in my reaction, such as homocoupling of my boronic acid or hydrodehalogenation of the starting material. How can I minimize these?
The formation of side products is a common issue that can significantly lower the yield of the desired product.
-
Homocoupling: The homocoupling of the boronic acid is often promoted by the presence of oxygen.[4] Rigorous degassing of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial to minimize this side reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, may also reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4]
-
Hydrodehalogenation: This side reaction, where the chlorine atom is replaced by a hydrogen, can occur when the reductive elimination of the desired product is slow. This can be influenced by the presence of trace water or other proton sources. Ensuring anhydrous conditions and using a well-dried base and solvent can help to suppress this pathway.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Conversion in Suzuki-Miyaura Coupling
This guide provides a logical workflow to diagnose and resolve low conversion rates.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Guide 2: Optimizing Buchwald-Hartwig Amination
This guide focuses on the specific parameters critical for the C-N coupling with this compound.
Caption: Optimization workflow for Buchwald-Hartwig amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki-Miyaura Coupling Conditions
This protocol outlines a parallel screening experiment to efficiently identify optimal reaction conditions.
-
Array Preparation: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).
-
Reagent Addition:
-
To each vial, add this compound (1.0 equiv).
-
Add the desired boronic acid (1.2-1.5 equiv).
-
Add the base (2.0-3.0 equiv) from a stock solution or as a solid.
-
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the desired palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) in the reaction solvent.
-
Add the appropriate catalyst and ligand solutions to each vial via syringe.[2]
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath.
-
Stir the reactions at the desired temperature for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LCMS or GCMS to determine conversion and identify the optimal conditions.[2]
-
Data Presentation: Parameter Screening for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Expected Outcome |
| Pd Source (2 mol%) | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ | Identify the most active palladium precursor. |
| Ligand (4 mol%) | SPhos | XPhos | P(t-Bu)₃ | None | Determine the effect of ligand steric and electronic properties. |
| Base (2.5 equiv) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | NaOtBu | Find the optimal base for transmetalation without side reactions. |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF | THF | Evaluate solvent effects on solubility and reaction rate. |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C | Determine the optimal temperature for conversion versus decomposition. |
Mechanistic Insights
A deeper understanding of the catalytic cycles can aid in troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3]
References
- Shon, Y.-S., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2024). Sonogashira coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chowdary, J. S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
Sources
- 1. Frontiers | Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stability issues of 4-Chloro-2,5-dimethylpyridine under acidic or basic conditions
Welcome to the technical support center for 4-Chloro-2,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common questions and concerns regarding the stability of this compound, particularly under acidic and basic conditions, providing in-depth explanations and actionable troubleshooting advice to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the general storage and handling recommendations for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] For long-term storage, refrigeration is recommended.[1] The compound is stable under normal storage conditions; however, it is crucial to avoid moisture and heat to prevent degradation.[3][4][5] When handling, use personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated fume hood to avoid inhalation or contact with skin.[3][6][7]
Stability in Acidic Conditions
Q2: My reaction requires an acidic medium. How stable is this compound under these conditions?
A2: this compound is generally more stable in acidic media compared to basic conditions.[8] The pyridine nitrogen can be protonated under acidic conditions, forming a pyridinium salt. This protonation reduces the electron density of the pyridine ring, making it less susceptible to nucleophilic attack, which is the primary degradation pathway. However, very strong acidic conditions, especially at elevated temperatures, can potentially lead to slow hydrolysis or other degradation reactions over extended periods.
Troubleshooting Unexpected Side Products in Acidic Reactions:
-
Issue: Formation of 4-hydroxy-2,5-dimethylpyridine.
-
Cause: While slower than in basic media, hydrolysis can still occur, particularly with prolonged heating in the presence of water.
-
Recommendation: If possible, minimize the water content in your reaction mixture. If the reaction allows, consider using a non-aqueous acidic source. Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize reaction time and prevent byproduct formation.
Stability in Basic Conditions
Q3: I'm observing significant degradation of this compound in my basic reaction mixture. What is happening and how can I mitigate this?
A3: this compound is susceptible to degradation under basic conditions, primarily through a nucleophilic aromatic substitution (SNAr) reaction.[9][10][11] The hydroxide ion (OH⁻) or other bases in the medium can act as nucleophiles, attacking the carbon atom bonded to the chlorine, leading to the formation of 4-hydroxy-2,5-dimethylpyridine.[10] The rate of this degradation is dependent on the pH, temperature, and concentration of the base.[8][12]
Mechanism of Basic Hydrolysis:
The degradation proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity.[10][13] The subsequent departure of the chloride ion restores the aromaticity, yielding the hydroxylated product.
dot
Caption: Basic hydrolysis of this compound.
Q4: What are the primary degradation products of this compound under basic conditions?
A4: The main degradation product under aqueous basic conditions is 4-hydroxy-2,5-dimethylpyridine.[10] This is formed through the nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion. In the presence of other nucleophiles, such as amines or alkoxides, corresponding substitution products will be formed.
Troubleshooting and Mitigation Strategies
Q5: How can I minimize the degradation of this compound during a reaction that requires basic conditions?
A5:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. The rate of hydrolytic degradation increases with temperature.
-
Choice of Base: If the reaction chemistry permits, use a non-nucleophilic, sterically hindered base to deprotonate your desired substrate without competing as a nucleophile.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to the basic conditions.
-
Solvent System: In some cases, using an aprotic solvent can reduce the concentration and reactivity of hydroxide ions if water is the source.
Q6: I suspect my sample of this compound has degraded. How can I confirm this and purify the material?
A6:
-
Analytical Confirmation: You can confirm degradation by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the spot of your sample to a reference standard. The appearance of a more polar spot (lower Rf value) could indicate the presence of the more polar 4-hydroxy-2,5-dimethylpyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the degraded sample would show new peaks corresponding to 4-hydroxy-2,5-dimethylpyridine, and a decrease in the integration of the peaks for the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the presence of the parent compound and its degradation products by their respective mass-to-charge ratios.
-
-
Purification: If degradation has occurred, the material can often be purified by:
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can remove impurities.
-
Column Chromatography: This is a very effective method for separating the less polar this compound from the more polar 4-hydroxy-2,5-dimethylpyridine.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Basic Conditions via TLC
-
Prepare a TLC Chamber: Add a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to a TLC chamber and allow it to saturate.
-
Spot the TLC Plate: On a silica gel TLC plate, spot a reference sample of pure this compound and a sample from your reaction mixture at different time points (e.g., t=0, t=1h, t=2h).
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The appearance and growth of a new, more polar spot over time indicate degradation.
dot
Caption: Workflow for monitoring stability via TLC.
Protocol 2: Small-Scale Stability Test in a Basic Solution
-
Prepare a Solution: Dissolve a small, known amount of this compound in a suitable organic solvent (e.g., THF or Dioxane).
-
Add Base: To this solution, add a measured amount of an aqueous basic solution (e.g., 1M NaOH) to achieve the desired pH.
-
Incubate: Stir the mixture at a controlled temperature (e.g., room temperature or 50 °C).
-
Sample and Quench: At regular intervals, withdraw a small aliquot of the reaction mixture and quench it by adding a dilute acid solution (e.g., 1M HCl) to neutralize the base and stop the degradation.
-
Analyze: Analyze the quenched samples by LC-MS to quantify the remaining this compound and the formation of 4-hydroxy-2,5-dimethylpyridine.
Data Summary Table: Hypothetical Degradation Rates
| pH | Temperature (°C) | Half-life (t1/2) |
| 8.5 | 25 | ~47 days[12] |
| 9.0 | 25 | ~23 days[12] |
| 10.0 | 25 | ~2 days[12] |
| 9.0 | 40 | ~6 days |
Note: The half-life values for pH 8.5, 9.0, and 10.0 at 25°C are based on data for a similar chlorinated heterocyclic compound and are provided for illustrative purposes.[8][12] The value at 40°C is a hypothetical extrapolation to demonstrate the effect of temperature.
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? Blog. [Link]
- nucleophilic arom
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- Safety D
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry labor
- SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific. [Link]
- Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175. PubChem. [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- The effects of pH on the degradation of isothiazolone biocides.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
- The synthesis of 4-hydroxy-5,5-dimethyl-1-p-tosyl-2-pyrazolines. RSC Publishing. [Link]
- 2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]
- The effects of pH on the degradation of isothiazolone biocides.
- 2,5-Dimethylpyridine | C7H9N | CID 11526. PubChem. [Link]
- Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
- (PDF) 4-Chloro-2,5-dimethylquinoline.
- Showing Compound 2,5-Dimethylpyridine (FDB004388). FooDB. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yufengchemicals.com [yufengchemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Regioselective Substitution of 4-Chloro-2,5-dimethylpyridine
Introduction
Welcome to the technical support center for the functionalization of 4-Chloro-2,5-dimethylpyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. Its substitution chemistry is dominated by the reactivity of the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr). However, achieving high regioselectivity and yield can be challenging, often requiring careful optimization of reaction parameters.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common hurdles in your experiments.
Core Principles: Understanding Reactivity at the C4 Position
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This intrinsic property makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). When a nucleophile attacks a halopyridine at these positions, the resulting anionic intermediate (the Meisenheimer complex) is significantly stabilized by resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom.[3] This stabilization is the key driver for nucleophilic aromatic substitution (SNAr) reactions.
For this compound, the attack is overwhelmingly favored at the C4 position. The methyl groups at C2 and C5 are weakly electron-donating and have a minimal electronic effect on the reaction's course, which is dominated by the powerful activating effect of the ring nitrogen.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Reaction Initiation and Yield Issues
Question 1: My SNAr reaction shows low to no conversion or yield. What are the primary factors to investigate?
Answer: This is a common issue that can typically be traced back to one of four areas: the nucleophile, the solvent, the temperature, or the presence of interfering substances.
-
Nucleophile Potency: The nucleophile's strength is critical. While highly reactive nucleophiles (e.g., thiophenolates, alkoxides) often work well, weaker ones (e.g., neutral amines, phenols) may require assistance.
-
Troubleshooting: For weak nucleophiles like phenols or secondary amines, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alkoxides) to deprotonate them in situ, significantly increasing their nucleophilicity. Be cautious with very strong bases like n-BuLi, which can potentially deprotonate the methyl groups.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate. Polar aprotic solvents are ideal for SNAr reactions.
-
Causality: Solvents like DMSO, DMF, NMP, or DMAc excel at solvating cations (like K⁺ from your base) while leaving the anionic nucleophile relatively "bare" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Troubleshooting: Switch from less polar solvents (like THF or Dioxane) to a higher-boiling polar aprotic solvent (like DMSO or NMP). This change often accompanies an increase in reaction temperature.
-
-
Reaction Temperature: SNAr reactions have a significant activation energy barrier. Insufficient thermal energy is a frequent cause of failure.
-
Troubleshooting: Many substitutions on 4-chloropyridines require elevated temperatures, often in the range of 80-150 °C. If your reaction is sluggish at a lower temperature, incrementally increase the heat. For heat-sensitive substrates, microwave irradiation can be an excellent alternative to dramatically reduce reaction times at comparable or even lower bulk temperatures.
-
-
Purity of Reagents: Water is a common culprit. It can protonate and deactivate anionic nucleophiles.
-
Troubleshooting: Ensure your solvent is anhydrous and your reagents are dry. If using a base like NaH, ensure it is fresh and has been handled under an inert atmosphere.
-
Category 2: Regioselectivity and Side Product Formation
Question 2: I'm observing side products. What are the likely causes and how can I improve regioselectivity?
Answer: While SNAr at the C4 position is electronically favored, side reactions can occur under certain conditions.
-
Competing Nucleophiles: If your reaction medium contains other nucleophilic species (e.g., water, hydroxide from an impure base, or certain solvents at high temperatures), you may see undesired products.
-
Troubleshooting: Use high-purity, anhydrous solvents. When using a base, select one whose conjugate acid is not nucleophilic (e.g., carbonate over hydroxide).
-
-
Reactions at Methyl Groups: Extremely strong and sterically hindered bases (e.g., LDA, LiTMP) could potentially deprotonate one of the methyl groups, creating a competing nucleophilic site on your substrate. This is generally rare under standard SNAr conditions but is a theoretical possibility.
-
Troubleshooting: Stick to moderately strong bases like NaH, K₂CO₃, or DBU unless absolutely necessary.
-
-
For Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, poor regioselectivity is often linked to catalyst or ligand issues. While the C4-Cl bond is the most reactive site, C-H activation at other positions is a potential, though less likely, side reaction.
-
Troubleshooting: Screen different palladium catalysts and ligands. Ensure the catalyst is not being poisoned by impurities. Strictly anaerobic conditions are often required to prevent catalyst degradation.
-
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2,5-dimethylpyridine in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the diverse array of building blocks, halopyridines stand out for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-2,5-dimethylpyridine with other halopyridines, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to provide researchers with the insights necessary for strategic synthetic planning and optimization.
Understanding the Reactivity Landscape of Halopyridines
The reactivity of a halopyridine is primarily governed by three key factors: the nature of the halogen, its position on the pyridine ring, and the electronic influence of other substituents.
-
The Halogen Leaving Group: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), leading to a general reactivity trend of I > Br > Cl.[1] Consequently, chloro-pyridines are typically the least reactive and often require more robust catalytic systems to achieve high yields.[2]
-
Positional Effects: The pyridine ring is inherently electron-deficient, which facilitates both nucleophilic aromatic substitution and oxidative addition of palladium. The C4 and C2 positions are the most electron-deficient and, therefore, generally the most reactive towards both types of reactions.[3] The C3 position is the least reactive.
-
Substituent Effects: The electronic nature of other substituents on the pyridine ring plays a crucial role in modulating its reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring, accelerating both SNAr and, in many cases, oxidative addition. Conversely, electron-donating groups, such as the methyl groups in this compound, increase the electron density of the ring. This can decrease the rate of nucleophilic attack in SNAr reactions but can also influence the oxidative addition step in cross-coupling reactions in a more complex manner.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Here, we compare the expected reactivity of this compound with other halopyridines in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between a halide and a boronic acid or ester, is one of the most widely used cross-coupling reactions. Due to the stronger C-Cl bond, this compound is expected to be less reactive than its bromo and iodo counterparts. Achieving high yields with chloropyridines often necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition step.[2]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~70 (estimated) | [4] |
| 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | 23 (mono-arylated) | [5] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 81 | [6] |
| 4-Chloroanisole | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 80 | 2 | 95 | [7] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reactivity of halopyridines in Sonogashira coupling also generally follows the order I > Br > Cl. [6]Copper-free Sonogashira protocols have been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. [8] Table 3: Representative Conditions for Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | KOH | Ethanol | 80 | up to 99 | [8] |
| 4-Iodoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / P(t-Bu)₃ | Et₃N | DMF | RT (photo-activated) | 92 | [9] |
| Aryl Bromides | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | up to 97 | [10] |
Note: The data illustrates the high efficiency of modern catalyst systems for Sonogashira couplings of aryl chlorides and bromides.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the respective reactions. Optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound, arylboronic acid, base, palladium source, and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
[2]#### 4.2. General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time (e.g., 1-24 h) at the desired temperature (e.g., 80-110 °C).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by chromatography.
[11]#### 4.3. General Protocol for Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Base (e.g., piperidine or Et₃N)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add the this compound and the palladium catalyst.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the amine salt.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
This compound is a versatile building block for the synthesis of substituted pyridines. Its reactivity is a nuanced interplay between the inherent properties of the pyridine ring, the nature of the chloro substituent, and the electronic and steric effects of the two methyl groups. In palladium-catalyzed cross-coupling reactions, it is generally less reactive than its bromo and iodo analogs, necessitating the use of advanced catalytic systems. In nucleophilic aromatic substitution, its reactivity is attenuated by the electron-donating methyl groups. A thorough understanding of these factors, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes involving this and related halopyridine scaffolds.
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- Stack Exchange. (2018).
- YouTube. (2019).
- Wikipedia. (n.d.).
- MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ResearchGate. (2007).
- Google Patents. (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- ResearchGate. (2002). Progress in synthesis of the anti-AIDS drug nevirapine. [Link]
- ResearchGate. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Chemistry LibreTexts. (2023).
- ChemRxiv. (n.d.).
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- National Institutes of Health. (2020).
- National Institutes of Health. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Royal Society of Chemistry. (2007). Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent. [Link]
- National Institutes of Health. (2022). Pd(II)
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [Link]
- International Journal of New Chemistry. (2025). A novel and efficient retrievable catalyst for Suzuki and Sonogashira cross-coupling reaction. [Link]
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- SciELO México. (2016).
- Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
- The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- Wiley Online Library. (2019). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Diva-portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]2%3A1358941&dswid=5358)
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. preprints.org [preprints.org]
- 9. rsc.org [rsc.org]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to the Characterization of 4-Chloro-2,5-dimethylpyridine
This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous characterization of 4-Chloro-2,5-dimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we present a comparative analysis with structurally related alternatives, 2,5-Lutidine and 4-Chloro-2,6-dimethylpyridine, to highlight the distinguishing spectroscopic features arising from substitutions on the pyridine ring. This guide is structured to not only present data but also to explain the underlying principles and experimental considerations, ensuring scientific integrity and practical utility.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of chemical synthesis and drug discovery, the precise identification and purity assessment of a target molecule are paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups based on their vibrational frequencies, and mass spectrometry determines the molecular weight and fragmentation patterns, offering insights into the molecule's composition and connectivity.
This guide focuses on this compound, a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated and alkylated analogues are common intermediates in the synthesis of pharmaceuticals and agrochemicals. Therefore, a comprehensive understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and regulatory compliance. By comparing the spectral data of this compound with its non-chlorinated precursor (2,5-Lutidine) and its isomer (4-Chloro-2,6-dimethylpyridine), we can discern the specific influence of the chloro and methyl group positions on the resulting spectra.
Experimental Protocols: A Foundation of Trustworthy Data
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols represent standard, validated procedures for the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Choices: The choice of a deuterated solvent is critical; it must dissolve the analyte without introducing interfering signals in the proton NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing power and the single residual solvent peak being easily identifiable. A sample concentration of 5-20 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time. Filtering the sample is a crucial step to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.
Protocol:
-
Accurately weigh 10-20 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Experimental Choices: For liquid samples, obtaining a spectrum as a thin film between salt plates is a straightforward method that avoids solvent interference. For solids, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and provides high-quality spectra of the sample surface. The choice of technique depends on the physical state of the sample and the information desired.
Protocol (for a solid sample using ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Causality in Experimental Choices: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic "fingerprint" for a given compound, which is invaluable for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure that the fragmentation patterns are consistent and comparable with established spectral libraries.
Protocol (using Gas Chromatography-Mass Spectrometry, GC-MS with EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on the GC column based on its boiling point and polarity.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Spectroscopic Characterization of this compound
The following sections detail the expected spectroscopic data for this compound, providing a basis for its identification.
Molecular Structure
Caption: Molecular structure of this compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-6 |
| ~7.2 | s | 1H | H-3 |
| ~2.5 | s | 3H | CH₃ at C-2 |
| ~2.3 | s | 3H | CH₃ at C-5 |
Interpretation: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The downfield singlet (~8.2 ppm) is assigned to the proton at the C-6 position, which is deshielded by the adjacent nitrogen atom. The singlet at ~7.2 ppm corresponds to the proton at the C-3 position. The two singlets in the aliphatic region are assigned to the two methyl groups.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~158 | C-2 |
| ~148 | C-6 |
| ~145 | C-4 |
| ~135 | C-5 |
| ~123 | C-3 |
| ~23 | CH₃ at C-2 |
| ~18 | CH₃ at C-5 |
Interpretation: The ¹³C NMR spectrum should display seven distinct signals. The signals for the pyridine ring carbons appear in the aromatic region (120-160 ppm). The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded. The two aliphatic signals correspond to the two methyl groups.
FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1470, ~1450 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1100 | Strong | C-Cl stretching |
Interpretation: The IR spectrum will show characteristic C-H stretching vibrations for both the aromatic ring and the methyl groups. The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring vibrations. A strong band around 1100 cm⁻¹ is expected for the C-Cl stretching vibration.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 141/143 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio) |
| 106 | Moderate | [M - Cl]⁺ |
| 77 | Moderate | [C₅H₄N]⁺ fragment |
Interpretation: The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 141. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 143 with about one-third the intensity of the molecular ion peak will be observed. A significant fragment at m/z 106 corresponds to the loss of a chlorine radical.
Caption: Key fragmentation pathway for this compound in EI-MS.
Comparative Spectroscopic Analysis
A comparative analysis with structurally similar molecules is invaluable for confirming the identity of this compound and for understanding structure-spectra correlations.
2,5-Lutidine (2,5-Dimethylpyridine)
This compound allows for the assessment of the electronic and steric effects of the chloro substituent.
| Spectroscopic Technique | This compound | 2,5-Lutidine | Key Differences and Rationale |
| ¹H NMR | H-3: ~7.2 ppm; H-6: ~8.2 ppm | H-3: ~7.3 ppm; H-4: ~7.0 ppm; H-6: ~8.2 ppm | The presence of the chloro group at C-4 in the target compound results in only two aromatic protons, both appearing as singlets. In 2,5-Lutidine, there are three aromatic protons which will show splitting patterns (doublets and a triplet). |
| ¹³C NMR | C-4: ~145 ppm | C-4: ~136 ppm | The chloro substituent at C-4 causes a significant downfield shift of the C-4 signal due to its inductive effect. |
| FT-IR | C-Cl stretch: ~1100 cm⁻¹ | Absent | The presence of a strong absorption band around 1100 cm⁻¹ is a clear indicator of the C-Cl bond in this compound. |
| MS | [M]⁺ at m/z 141/143 | [M]⁺ at m/z 107 | The molecular ion peak of this compound is 34 mass units higher and shows the characteristic isotopic pattern for chlorine. |
4-Chloro-2,6-dimethylpyridine
Comparing with an isomer helps to confirm the substitution pattern on the pyridine ring.
| Spectroscopic Technique | This compound | 4-Chloro-2,6-dimethylpyridine | Key Differences and Rationale |
| ¹H NMR | Two aromatic singlets (~8.2, ~7.2 ppm); two methyl singlets (~2.5, ~2.3 ppm) | One aromatic singlet (~7.0 ppm); one methyl singlet (~2.5 ppm) | The symmetrical nature of 4-Chloro-2,6-dimethylpyridine results in chemically equivalent protons at C-3 and C-5, and equivalent methyl groups at C-2 and C-6, leading to fewer signals in the ¹H NMR spectrum. |
| ¹³C NMR | Seven distinct signals | Four distinct signals | Due to symmetry, 4-Chloro-2,6-dimethylpyridine will show fewer signals in the ¹³C NMR spectrum (C-2/C-6, C-3/C-5, C-4, and the methyl carbons will be equivalent). |
| MS | Similar m/z for [M]⁺ and [M-Cl]⁺ | Similar m/z for [M]⁺ and [M-Cl]⁺ | While the major fragments may be similar in mass, the relative intensities of other fragment ions could differ due to the different substitution pattern influencing fragmentation pathways. |
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The detailed interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, in conjunction with a comparative analysis against 2,5-Lutidine and 4-Chloro-2,6-dimethylpyridine, allows for its unambiguous identification. The distinct patterns observed in the NMR spectra, the characteristic C-Cl vibration in the IR spectrum, and the isotopic signature in the mass spectrum collectively serve as a unique fingerprint for this molecule. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research and development.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. (n.d.). 2,5-Lutidine. [Link]
- PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine. [Link]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chloro-2,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. 4-Chloro-2,5-dimethylpyridine is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount, as even trace impurities can have significant downstream consequences. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurities. This compound is a volatile, substituted pyridine, making it amenable to GC analysis. However, potential non-volatile degradation products or isomers may be better resolved by HPLC. qNMR offers a distinct advantage as a primary method for purity determination without the need for a specific reference standard of the analyte.
This guide will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of these techniques, supported by illustrative data. We will also explore the critical role of forced degradation studies in developing a stability-indicating method, a cornerstone of robust pharmaceutical analysis as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]
Understanding Potential Impurities
A robust purity assessment method must be capable of separating the main compound from any potential process-related impurities and degradation products. The synthesis of this compound typically involves the chlorination of 2,5-dimethylpyridine.[3][4] This process can lead to several potential impurities:
-
Starting Material: Unreacted 2,5-dimethylpyridine.
-
Isomers: Positional isomers such as 2-Chloro-3,6-dimethylpyridine or 3-Chloro-2,5-dimethylpyridine.
-
Over-chlorinated species: Dichloro-2,5-dimethylpyridine.
-
Hydrolysis products: 4-Hydroxy-2,5-dimethylpyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[5][6] The separation occurs in the gas phase within a capillary column, and the mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Expertise & Experience: Why GC-MS is a Strong Candidate
The volatility of this compound makes GC an ideal separation technique, often providing high resolution and fast analysis times.[7] Coupling with a mass spectrometer is particularly advantageous for impurity profiling. The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), which aids in the confident identification of chlorinated impurities.[8]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of a suitable volatile solvent (e.g., methanol, dichloromethane) to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Port Temp. | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temp. Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Mass Scan Range | m/z 40-300 |
3. Data Analysis:
-
The purity of the sample is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
-
Impurity identification is performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns, paying close attention to the chlorine isotopic signature.
Workflow for GC-MS Analysis
Caption: Workflow for purity determination by GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for purity determination in the pharmaceutical industry.[9] For this compound, a reverse-phase HPLC method with UV detection is a suitable choice, particularly for analyzing potential non-volatile or thermally labile impurities and for demonstrating method specificity through forced degradation studies.
Expertise & Experience: The Role of HPLC in a Comprehensive Analysis
While GC is excellent for volatile compounds, HPLC is indispensable for a complete purity profile, especially when considering potential degradation products that may be less volatile or more polar than the parent compound.[10] A well-developed HPLC method can separate a wide range of compounds with varying polarities, making it a robust tool for stability-indicating assays. The choice of a C18 column is based on its versatility for separating moderately polar compounds like substituted pyridines. The acidic mobile phase ensures that the basic pyridine nitrogen is protonated, leading to better peak shapes.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV/Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water. B: Acetonitrile. Isocratic elution with 60:40 (A:B v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is calculated using the area percent method from the resulting chromatogram.
-
Relative retention times are used to track known impurities.
Forced Degradation Studies for Method Validation
To ensure the HPLC method is "stability-indicating," forced degradation studies are performed.[1][2][11] This involves subjecting a sample of this compound to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that the method can separate these degradation products from the main peak and from each other.
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample + 1 mL of 1 N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample + 1 mL of 1 N NaOH, heat at 80°C for 4 hours.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
The analytical method is considered specific if the purity of the main peak can be determined without interference from any generated degradation products.
Workflow for HPLC Method Development and Validation
Caption: HPLC method development and validation workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining purity, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] It allows for the determination of purity without a reference standard of the analyte itself, instead using a certified internal standard of known purity.
Expertise & Experience: The Power of qNMR as a Primary Method
Unlike chromatographic techniques which rely on relative response factors that can vary between compounds, qNMR provides a more direct and often more accurate measure of purity. It is a powerful tool for qualifying in-house reference standards. The key to accurate qNMR is the selection of a suitable internal standard that has peaks in a clear region of the spectrum, is stable, and does not react with the sample. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation of the nuclei between scans. A D1 of 30 seconds is generally a safe starting point.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
3. Data Analysis and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., one of the methyl proton signals) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Logical Relationship in qNMR Purity Calculation
Caption: Inputs for the qNMR purity calculation.
Comparison of Analytical Methods
The following table provides a comparative summary of the three analytical techniques for the purity determination of this compound. The data presented is illustrative and represents typical performance characteristics.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Direct quantification based on the proportionality of NMR signal area to the number of nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds and impurities. | Versatile for a wide range of polarities; essential for non-volatile or thermally labile compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Use Case | Rapid purity screening and identification of volatile impurities. | A robust, stability-indicating purity assay for quality control. | Primary method for purity determination and certification of reference standards. |
| Illustrative LOD/LOQ | LOD: ~0.01%, LOQ: ~0.03% (Area %) | LOD: ~0.02%, LOQ: ~0.05% (Area %) | Dependent on concentration and instrument; generally less sensitive than chromatographic methods. |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Advantages | High resolution, fast analysis, definitive identification with MS.[7] | Robust and widely applicable, ideal for stability studies.[10] | Primary method (no reference standard of analyte needed), provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Can be slower than GC, requires method development. | Lower sensitivity, requires a high-field NMR spectrometer, potential for signal overlap. |
Conclusion and Recommendations
There is no single "best" method for determining the purity of this compound; rather, the techniques are complementary and should be chosen based on the analytical objective.
-
For routine quality control and release testing, a validated, stability-indicating HPLC-UV method is the recommended primary technique. Its robustness and ability to detect a wide range of potential degradation products make it ideal for ensuring consistent product quality.
-
GC-MS serves as an excellent orthogonal technique. It is particularly valuable for identifying unknown volatile impurities and for rapid screening during process development due to its high separation efficiency and the definitive identification capabilities of the mass spectrometer.
-
qNMR is the gold standard for the absolute purity determination and for the certification of a reference standard. While not typically used for routine high-throughput analysis, its accuracy and status as a primary method make it indispensable for establishing the purity of the material that will be used to qualify other analytical methods.
By employing a combination of these powerful analytical techniques, researchers and drug development professionals can ensure a comprehensive understanding of the purity of this compound, thereby safeguarding the quality and integrity of the downstream synthetic processes and the final pharmaceutical products.
References
- MedCrave. (2016, December 14).
- Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- BioProcess International. (Date not available).
- Journal of Medicinal Chemistry. (Date not available). Purity by Absolute qNMR Instructions. [Link]
- Bruker. (Date not available).
- Sharma, M. K., & Murugesan, M. (Date not available).
- Regis Technologies. (2020, March 20).
- PharmaCompass. (2022, November 30).
- SlideShare. (Date not available).
- Pharmaceutical Outsourcing. (2023, April 23).
- Agilent. (2012, October 11).
- Agilent.
- Google Patents. (2013, October 23). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Rasayan Journal of Chemistry. (Date not available). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. (2002, December 27).
- MDPI. (Date not available).
- Royal Society of Chemistry. (Date not available). 2. Crystal Data and Experimental 4d' minor diastereomer obtained with (R)
- FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
- ResearchGate. (2025). Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine. [Link]
- YouTube. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. longdom.org [longdom.org]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. hpst.cz [hpst.cz]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. youtube.com [youtube.com]
Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Chloro-2,5-dimethylpyridine
Introduction: Navigating the Challenges of Hindered Pyridyl Chlorides
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active molecules. The functionalization of this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical endeavor for medicinal chemists.
4-Chloro-2,5-dimethylpyridine presents a common yet challenging substrate. As a chloro-heteroarene, it is more cost-effective and often more readily available than its bromo or iodo counterparts. However, its C-Cl bond is significantly stronger, making the initial oxidative addition step—often the rate-limiting step in a cross-coupling cycle—energetically demanding.[1] Furthermore, the presence of two methyl groups ortho and meta to the chlorine atom introduces considerable steric hindrance, impeding catalyst access to the reaction center. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the metal center and inhibiting catalytic activity.
This guide provides a comparative analysis of various catalytic systems for the successful cross-coupling of this compound. We will move beyond mere protocols to explore the underlying principles that govern catalyst selection, offering researchers the insights needed to optimize their synthetic strategies for this valuable building block.
Forging New Bonds: A Comparative Study of Catalytic Systems
The choice of catalyst is paramount and is dictated by the specific bond being formed. We will dissect the most common and powerful cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C sp) couplings, comparing the performance of leading catalyst families.
The Suzuki-Miyaura Coupling: Building the Carbon Skeleton
The formation of a C(sp²)-C(sp²) bond via Suzuki-Miyaura coupling is one of the most robust methods in synthetic chemistry.[2][3] Success with an unreactive electrophile like this compound hinges on a catalyst capable of overcoming the high activation barrier of C-Cl bond cleavage.
Palladium catalysis is the most established approach. The key to success lies not with the palladium precursor itself (e.g., Pd(OAc)₂, Pd₂(dba)₃), but with the choice of ancillary ligand. For challenging substrates, bulky and electron-rich phosphine ligands are essential.[4][5][6]
-
Mechanism Insight: These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. The ligand's steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.[7][8]
-
Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven exceptionally effective for coupling aryl chlorides.[3] They create a sterically crowded and electron-rich environment around the palladium center, enhancing its catalytic activity.
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[9] Nickel catalysts often exhibit unique reactivity and can be particularly effective for coupling aryl chlorides.
-
Mechanism Insight: Nickel has a lower activation barrier for the oxidative addition of aryl chlorides compared to palladium. Catalyst systems are often composed of a Ni(II) precatalyst (e.g., NiCl₂) and a bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).[9]
-
Performance Considerations: While highly effective, nickel systems can sometimes be sensitive to substrate structure. For some α-halo-N-heterocycles, stable dimeric nickel species can form, leading to catalyst deactivation.[9] However, for 4-chloropyridines, Ni/dppf systems have demonstrated good reactivity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90-95 | [2] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.5 mol%) | K₃PO₄ | Dioxane | 110 | 16 | ~90-96 | [4] |
| NiCl₂(dppf) (5 mol%) | dppf | K₃PO₄ | Dioxane | 100 | 24 | ~75-85 | [9] |
| [NiCl(o-tol)(dppf)] (5 mol%) | - | K₂CO₃ | Toluene | 80 | 18 | ~80 | [9] |
*Yields are representative for couplings of similar hindered or electron-deficient chloropyridines and may vary based on the specific boronic acid partner.
The Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11][12]
This reaction is almost exclusively the domain of palladium catalysis. The development of specialized, sterically hindered biarylphosphine ligands has been the critical enabling factor for the coupling of challenging substrates like aryl chlorides.[13][14]
-
Mechanism Insight: The catalytic cycle broadly follows the same oxidative addition, amine coordination/deprotonation, and reductive elimination pathway as other cross-couplings.[15] The ligand's role is to stabilize the palladium center, promote the oxidative addition, and crucially, facilitate the C-N bond-forming reductive elimination, which can be a difficult step.
-
Recommended Ligands: Ligands such as BrettPhos and XPhos are highly effective.[16][17] The choice of ligand can be tailored to the specific amine coupling partner (primary, secondary, aniline, etc.). Pre-formed palladium precatalysts (e.g., G3 or G4 XPhos Palladacycle) offer excellent reactivity, air stability, and ease of use.
While less common for this specific substrate, copper-catalyzed C-N coupling (Ullmann-type reactions) can be a viable alternative, particularly in industrial settings where cost is a major driver. These reactions typically require higher temperatures and are often less functional-group tolerant than their palladium counterparts.[18][19]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | Toluene | 100 | 8 | Morpholine | ~92 | [16] |
| Pd(OAc)₂ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ | t-AmylOH | 110 | 12 | Aniline | ~88 | [17] |
| XPhos Pd G3 (2 mol%) | - | LHMDS | Dioxane | 80 | 6 | Primary Amine | ~95 | [20] |
| CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 24 | Imidazole | ~70-80 | [18] |
*Yields are representative for couplings of similar hindered aryl chlorides and may vary based on the specific amine partner.
The Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a powerful method for installing an alkyne moiety, creating a C(sp²)-C(sp) bond.[21][22] This functionality is a versatile handle for further transformations, such as click chemistry or cyclization reactions.
The classic Sonogashira protocol utilizes a dual catalytic system.
-
Mechanism Insight: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne and base to form a more reactive copper-acetylide species, which then undergoes transmetalation with the palladium center.[23]
-
Challenges: A significant drawback of this system is the potential for alkyne homocoupling (Glaser coupling), an oxidative dimerization of the alkyne catalyzed by the copper salt.[22] This requires the reaction to be run under strictly anaerobic conditions.
To circumvent the issue of homocoupling, modern copper-free protocols have been developed. These systems rely on highly active palladium catalysts that can activate the alkyne C-H bond directly (or with the assistance of a strong base) without the need for a copper co-catalyst.[22][24]
-
Performance: These reactions are often cleaner, avoiding the primary side product of the traditional method. Success with aryl chlorides requires a robust catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand similar to those used in Suzuki couplings.[24]
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (3 mol%) | Et₃N | THF | 60 | 6 | ~75-85 | [21] |
| Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%) | None | Cs₂CO₃ | Dioxane | 80 | 12 | ~80-90 | [21] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | RT | 4 | ~90-97* | [24] |
*Yields are representative for couplings of aryl chlorides and may vary based on the specific alkyne partner. RT = Room Temperature.
Visualizing the Chemistry: Catalytic Cycles and Workflows
To better understand the mechanistic underpinnings and decision-making process, the following diagrams illustrate the key concepts.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC and Other Analytical Methods for the Analysis of 4-Chloro-2,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a proposed validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-2,5-dimethylpyridine against other viable analytical techniques. As a key building block in the synthesis of various pharmaceutical compounds, ensuring the purity and stability of this compound is critical. This document, designed for researchers, scientists, and drug development professionals, offers in-depth technical insights, supported by experimental data and established scientific principles.
The Analytical Challenge: this compound
This compound is a substituted pyridine derivative. Its analysis presents a unique set of challenges, including the need for a stability-indicating method that can distinguish the parent compound from potential degradation products. The selection of an appropriate analytical technique is therefore a critical decision in the quality control process.
High-Performance Liquid Chromatography (HPLC): A Proposed Method
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like substituted pyridines. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for pyridine derivatives, offering good peak shape and resolution. The acidic modifier helps to suppress the silanol interactions and protonate the basic pyridine nitrogen, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection Wavelength | ~270 nm | Pyridine derivatives typically exhibit strong UV absorbance in this region. The exact wavelength should be optimized by scanning a standard solution.[1] |
| Column Temperature | 25 °C | Room temperature is a common starting point and often sufficient for good separation. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method Validation: A Commitment to Scientific Integrity
A cornerstone of any analytical method is its validation, ensuring that it is suitable for its intended purpose. The validation of the proposed HPLC method for this compound must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Step-by-Step Validation Protocol
-
Specificity and Forced Degradation Studies:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of this compound.
-
Subject the solution to forced degradation conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Assess the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.
-
-
-
Linearity:
-
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with known amounts of the standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. The acceptance criterion is typically 98-102%.
-
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small variations to the optimized method parameters, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% acetonitrile).
-
Column temperature (± 5 °C).
-
Detection wavelength (± 2 nm).
-
-
Analyze the standard solution under each varied condition.
-
Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within acceptable limits.
-
-
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical need, available instrumentation, and the sample matrix.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and stability testing. | Requires solvent consumption, may require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | Excellent sensitivity and specificity, provides structural information for identification of unknown impurities. | Requires the analyte to be volatile and thermally stable, which may be a concern for some pyridine derivatives. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and reagent consumption, suitable for charged analytes like protonated pyridines. | Can be less robust than HPLC, may have lower sensitivity for some compounds without pre-concentration techniques.[6][7] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective for quantitative analysis of a pure substance. | Lacks specificity in the presence of interfering substances that absorb at the same wavelength, not suitable for separating mixtures.[8] |
Logical Relationship in Method Selection
Caption: Decision tree for selecting an analytical technique.
Conclusion
The selection of an analytical method for this compound requires a thorough understanding of the analytical objectives and the strengths and limitations of each technique. The proposed validated RP-HPLC method stands out as the most suitable for comprehensive quality control, offering the necessary specificity, accuracy, and precision for both routine quantification and stability assessment. Its ability to separate the parent compound from potential degradation products is a critical advantage in ensuring the safety and efficacy of the final pharmaceutical product.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique, particularly for the identification of volatile impurities and for providing structural confirmation. Capillary Electrophoresis (CE) offers a high-efficiency separation alternative, especially for charged species, with the benefit of low solvent consumption. Finally, UV-Vis Spectrophotometry , while simple and rapid, is best reserved for the quantification of the pure substance where interfering compounds are not expected.
By carefully considering the information presented in this guide, researchers and drug development professionals can make informed decisions regarding the most appropriate analytical strategy for this compound, thereby ensuring the quality and integrity of their work.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Abraham Entertainment.
- Huang F, Ye S. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. Se Pu. 2004;22(1):77-80. [Link]
- Kohlhagen S, et al. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection.
- Khan H, et al. Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater.
- SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
Sources
- 1. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Biaryl Pyridine Sulfonamides: 4-Chloro-2,5-dimethylpyridine vs. C-H Arylation Strategies
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of biaryl pyridine sulfonamides, a privileged scaffold in medicinal chemistry exemplified by the antimitotic agent ABT-751, presents a critical case study for evaluating synthetic efficiency. This guide provides an in-depth, objective comparison of two distinct synthetic paradigms for accessing a model target molecule, N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide. The traditional approach, predicated on the use of a pre-functionalized halo-pyridine such as 4-Chloro-2,5-dimethylpyridine, is benchmarked against a modern strategy employing direct C-H arylation. Through detailed experimental protocols, quantitative data analysis, and mechanistic insights, this guide aims to equip researchers with the necessary information to make informed decisions in synthetic route design, balancing factors of yield, atom economy, and operational simplicity.
Introduction
The 2-anilinopyridine-3-sulfonamide core is a cornerstone in the design of various therapeutic agents. Its synthesis traditionally relies on the palladium-catalyzed cross-coupling of a substituted chloropyridine with an appropriate aniline derivative, a robust but multi-step process often necessitating the synthesis of specifically functionalized starting materials. The commercial availability of reagents like this compound has made this a common, albeit potentially circuitous, route.
In recent years, the field of organic synthesis has witnessed a paradigm shift towards more atom-economical and step-efficient methodologies. Among these, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of carbon-carbon bonds, obviating the need for pre-installed activating groups such as halogens. This guide will explore a representative C-H arylation strategy as a compelling alternative to the classical approach.
Our model target molecule for this comparative analysis is N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide, a close analog of the well-known pharmaceutical compound ABT-751.
Synthetic Route 1: The Traditional Approach via Buchwald-Hartwig Amination
This classical route hinges on the palladium-catalyzed Buchwald-Hartwig amination to construct the key C-N bond between the pyridine and aniline moieties. The synthesis commences with a commercially available, or readily synthesized, chloropyridine derivative.
Causality Behind Experimental Choices
The choice of a pre-halogenated pyridine, such as a derivative of this compound, is dictated by the well-established reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The chlorine atom serves as a reliable leaving group for the oxidative addition to the palladium(0) catalyst, which is the crucial first step in the Buchwald-Hartwig catalytic cycle. The subsequent steps involve the coordination of the aniline, deprotonation by a strong base to form the palladium-amido complex, and finally, reductive elimination to furnish the desired 2-anilinopyridine product. The selection of a suitable phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.
Experimental Protocol: Synthesis of N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide
Step 1: Buchwald-Hartwig Amination of 2-Chloro-5-methyl-3-nitropyridine
To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 equiv) and 4-methoxyaniline (1.1 equiv) in toluene is added sodium tert-butoxide (1.4 equiv). The mixture is degassed with argon for 15 minutes. Then, a palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand, for instance, Xantphos (4 mol%), are added. The reaction mixture is heated to 100 °C and stirred for 12-16 hours until completion, as monitored by TLC. Upon cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-methoxyphenylamino)-5-methyl-3-nitropyridine.
Step 2: Reduction of the Nitro Group
The 2-(4-methoxyphenylamino)-5-methyl-3-nitropyridine (1.0 equiv) is dissolved in ethanol, and iron powder (5.0 equiv) and ammonium chloride (1.0 equiv) in water are added. The mixture is heated to reflux for 2-3 hours. The reaction progress is monitored by TLC. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield 2-(4-methoxyphenylamino)-5-methylpyridin-3-amine.
Step 3: Sulfonylation of the Aminopyridine
The 2-(4-methoxyphenylamino)-5-methylpyridin-3-amine (1.0 equiv) is dissolved in pyridine and cooled to 0 °C. Benzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the final product, N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide.
Synthetic Route 2: The Modern Approach via Palladium-Catalyzed C-H Arylation
This contemporary route circumvents the need for a pre-halogenated pyridine by directly coupling an aminopyridine derivative with an aryl halide. This approach leverages the inherent reactivity of C-H bonds, offering a more atom- and step-economical synthesis.
Causality Behind Experimental Choices
The C-H arylation strategy relies on the ability of a palladium catalyst to selectively activate a C-H bond on the pyridine ring and couple it with an aryl halide. The directing effect of the amino group at the 3-position of the pyridine substrate is crucial for the regioselectivity of the C-H activation, favoring functionalization at the C2 position. The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage, and finally, reductive elimination to form the biaryl product. The choice of a suitable ligand and base is critical for the efficiency and selectivity of the C-H activation step.
Experimental Protocol: Synthesis of N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide
Step 1: Palladium-Catalyzed C-H Arylation of 3-Amino-5-methylpyridine
In a sealed tube, 3-amino-5-methylpyridine (1.0 equiv), 1-bromo-4-methoxybenzene (1.2 equiv), palladium(II) acetate (5 mol%), a suitable phosphine ligand such as tricyclohexylphosphine (10 mol%), and potassium carbonate (2.0 equiv) are combined in a solvent such as 1,4-dioxane. The vessel is purged with argon and sealed. The reaction mixture is heated to 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford 2-(4-methoxyphenylamino)-5-methylpyridin-3-amine.
Step 2: Sulfonylation of the Aminopyridine
This step is identical to Step 3 in the traditional approach. The 2-(4-methoxyphenylamino)-5-methylpyridin-3-amine (1.0 equiv) is dissolved in pyridine and cooled to 0 °C. Benzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to give the final product, N-(2-(4-methoxyphenylamino)-5-methylpyridin-3-yl)benzenesulfonamide.
Quantitative Performance Comparison
| Metric | Traditional Route (via this compound derivative) | Modern Route (via C-H Arylation) |
| Overall Yield | ~50-60% (estimated from literature for similar transformations) | ~65-75% (estimated from literature for similar transformations) |
| Number of Steps | 3 | 2 |
| Atom Economy | Lower, due to the introduction and subsequent removal of the chloro and nitro groups. | Higher, as it avoids the use of a halogen activating group and a nitro group. |
| Starting Materials | Requires a pre-functionalized chloronitropyridine. | Utilizes a simpler aminopyridine derivative. |
| Reagent & Catalyst Cost | Potentially higher due to the cost of specialized ligands for Buchwald-Hartwig amination. | Palladium catalyst and ligand costs are a factor, but may be offset by cheaper starting materials. |
| Operational Complexity | Involves a reduction step which can sometimes be challenging to drive to completion and may require specific reagents. | C-H activation can require higher temperatures and longer reaction times. |
| Green Chemistry Principles | Generates more waste due to the additional synthetic steps and protecting groups. | More aligned with green chemistry principles due to higher atom and step economy. |
Visualizing the Synthetic Pathways
Traditional Route Workflow
Conclusion and Future Outlook
This comparative guide illustrates the evolution of synthetic strategies for accessing valuable biaryl pyridine sulfonamides. While the traditional route utilizing halo-pyridines like this compound derivatives remains a viable and well-understood method, the modern C-H arylation approach offers significant advantages in terms of step and atom economy, aligning more closely with the principles of green chemistry.
The C-H arylation route, by starting with a simpler, non-prefunctionalized pyridine, reduces the overall synthetic effort and waste generation. Although it may require slightly harsher reaction conditions, the potential for higher overall yields and a more streamlined process makes it an attractive alternative for both academic and industrial research.
The choice between these two routes will ultimately depend on the specific constraints and goals of the synthetic campaign, including the availability and cost of starting materials, the desired scale of the synthesis, and the importance of environmental impact. As the field of C-H functionalization continues to mature, it is anticipated that even more efficient and milder catalytic systems will be developed, further solidifying its position as a go-to strategy for the synthesis of complex molecules.
References
- Buchwald-Hartwig Amination: Title: The Buchwald-Hartwig Amin
- Palladium-Catalyzed C-H Arylation: Title: Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Synthesis of ABT-751 Analogues: Title: Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry URL: [Link]
- Synthesis of Aminopyridines: Title: The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation Source: The Journal of Organic Chemistry URL: [Link]
- Synthesis of Substituted Pyridosulfonamides: Title: Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents Source: Rasayan Journal of Chemistry URL: [Link]
Comparative Guide to the Structural Confirmation of Products Derived from 4-Chloro-2,5-dimethylpyridine
Introduction: The Versatility and Challenge of a Key Building Block
4-Chloro-2,5-dimethylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactivity of the chlorine atom at the C4 position, which is activated towards substitution by the electron-withdrawing nature of the pyridine nitrogen.[1][2] This activation facilitates a range of synthetic transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, yielding a diverse array of substituted pyridine derivatives.[3][4]
This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structures of molecules derived from this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, present self-validating protocols, and offer a logical workflow for achieving unequivocal structural proof.
Common Synthetic Pathways and the Resulting Structural Questions
The primary reactions involving this compound replace the C4-chloro substituent. Understanding these reactions provides the context for the structural questions we need to answer.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classic reaction where a nucleophile directly displaces the chloride on the aromatic ring.[1] The pyridine nitrogen activates the C4 position, making it susceptible to attack by various nucleophiles like amines, alkoxides, and thiols. The core structural question is simple: has the chlorine been replaced by the nucleophile, and is the rest of the molecule intact?
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods create new carbon-carbon or carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester to form a new C-C bond, typically yielding a 4-aryl-2,5-dimethylpyridine.[4][5][6]
-
Buchwald-Hartwig Amination: This provides an efficient route to C-N bond formation by coupling the aryl chloride with a primary or secondary amine.[7][8] It is often employed when direct SNAr is challenging.[8]
-
In all cases, the primary analytical goal is to confirm the successful formation of the new bond at the C4 position and verify the overall molecular structure.
A Multi-Technique Strategy: The Cornerstone of Structural Validation
Relying on a single analytical method is fraught with risk. A robust structural confirmation is built upon a foundation of complementary data from multiple, independent techniques. The typical workflow involves a preliminary check followed by comprehensive spectroscopic analysis, and in some cases, definitive crystallographic proof.
Caption: A typical workflow for the structural confirmation of a novel compound.
Part 1: Spectroscopic Methods - Assembling the Structural Puzzle
Spectroscopic techniques provide detailed information about the molecule's connectivity, functional groups, and atomic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[9] It provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: This is the initial and most informative experiment. It reveals the number of distinct proton environments and their connectivity. For a derivative of this compound, we expect to see:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-8.5 ppm).[10] The proton at C6 (adjacent to N) will be further downfield than the proton at C3.
-
Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm).
-
Substituent Protons: Signals corresponding to the newly introduced group.
The key diagnostic change from the starting material is the shift in the chemical environment of the aromatic protons upon replacement of the electron-withdrawing chlorine atom.
-
-
¹³C NMR Spectroscopy: This experiment maps the carbon skeleton. The most critical observation is the disappearance of the signal for the carbon atom bonded to chlorine (C4) and the appearance of a new signal for this carbon, now bonded to the substituent, often at a different chemical shift.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment, especially in complex molecules.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming C-H bonds.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. It reveals correlations between protons and carbons over 2-3 bonds.[9] For example, an HMBC experiment will show a correlation from the C3-proton to the C4 and C5 carbons, and from the methyl protons at C5 to the C4 and C6 carbons, definitively proving the location of the substituent at C4.
-
| Hypothetical NMR Data Comparison | This compound (Starting Material) | 4-(Anilino)-2,5-dimethylpyridine (Product Example) | Rationale for Change |
| ¹H NMR (Aromatic) | H3: ~7.0 ppm (s)H6: ~8.2 ppm (s) | H3: ~6.8 ppm (s)H6: ~8.0 ppm (s)Anilino-H: ~6.9-7.4 ppm (m) | Replacement of Cl with an electron-donating -NHPh group causes an upfield shift of pyridine protons. New signals for the aniline ring appear. |
| ¹³C NMR (C4 Signal) | ~149 ppm | ~152 ppm | The C4 carbon is no longer attached to Cl. Its chemical shift changes due to the new C-N bond and resonance effects. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If assignments are not immediately obvious, acquire 2D spectra: gCOSY, gHSQC, and gHMBC.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct all spectra.
-
Analysis: Integrate the ¹H signals. Assign all ¹H and ¹³C signals using chemical shifts, coupling constants, and correlations from the 2D spectra to build the complete molecular structure.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural evidence.
-
Low-Resolution MS (e.g., GC-MS, LC-MS): This is excellent for confirming the progress of a reaction. A successful substitution will show a product with a molecular ion peak corresponding to the expected mass.
-
High-Resolution MS (HRMS) (e.g., ESI-TOF, Orbitrap): This is the gold standard for elemental composition. HRMS provides a highly accurate mass measurement (to within 0.001 Da), allowing for the unambiguous determination of the molecular formula. This confirms that the correct atoms are present in the molecule, ruling out unexpected additions or losses.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive or negative ion mode.
-
Analysis: Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical mass calculated for the expected molecular formula. A mass error of <5 ppm provides high confidence in the elemental composition.
Part 2: X-ray Crystallography - The Definitive Proof
While spectroscopy provides a detailed picture of connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[11] It determines the precise three-dimensional arrangement of every atom in the molecule in the solid state.
Comparison: Spectroscopy vs. Crystallography
| Feature | NMR/MS Spectroscopy | X-ray Crystallography |
| Information | Connectivity, formula, functional groups | Absolute 3D structure, bond lengths/angles, stereochemistry |
| Sample State | Solution or gas | High-quality single crystal |
| Certainty | Very high (inference-based) | Absolute (direct observation) |
| Main Challenge | Complex data interpretation | Growing a suitable crystal |
The primary drawback of crystallography is the requirement for a single, well-ordered crystal, which can be challenging and time-consuming to obtain.[12] However, when a crystal is available, the resulting structure is considered definitive proof.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound).
-
Cooling a saturated solution.
-
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) in an X-ray diffractometer. Collect diffraction data as the crystal is rotated.[11]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with atomic coordinates.
Caption: Comparison of primary structural confirmation techniques.
Conclusion
Confirming the structure of products derived from this compound requires a logical and multi-faceted analytical approach. While preliminary checks with LC-MS are invaluable for monitoring reaction progress, they are insufficient for definitive proof. The combination of 1D and 2D NMR spectroscopy provides the detailed connectivity map, while HRMS validates the elemental composition. Together, these spectroscopic methods build an exceptionally strong case for a proposed structure. For absolute confirmation, particularly for novel scaffolds or when stereochemistry is a factor, single-crystal X-ray crystallography stands as the unequivocal gold standard. By judiciously applying these techniques, researchers can ensure the scientific integrity of their work and confidently advance their findings in the fields of chemical synthesis and drug discovery.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
- What is the NMR spectrum of Pyridine Series compounds like? (2025). BTC Blog.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate.
- Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. (n.d.). Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC.
- Schematic structures of substituted pyridine simulates. (n.d.). ResearchGate.
- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Review of 4-Chloro-2,5-dimethylpyridine and its Isomers in Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] Among these, chlorodimethylpyridines represent a class of highly versatile intermediates, offering multiple reaction sites for molecular elaboration. The specific positioning of the chloro and methyl groups on the pyridine ring dramatically influences the molecule's physicochemical properties and reactivity, dictating its utility in complex synthetic pathways. This guide provides a comparative analysis of 4-Chloro-2,5-dimethylpyridine and its structural isomers, offering insights into their respective applications, reactivity profiles, and synthetic utility. We will delve into the causality behind experimental choices, providing field-proven insights and detailed protocols to empower researchers in selecting the optimal building block for their specific synthetic goals.
Physicochemical Properties: A Comparative Overview
The isomeric arrangement of substituents on the pyridine ring directly impacts fundamental properties such as boiling point, melting point, and electronic distribution. These characteristics, in turn, govern solubility, reactivity, and suitability for various reaction conditions. While comprehensive experimental data for all isomers is not uniformly available in a single source, a comparison of known values provides a baseline for understanding their behavior.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| This compound | 42045-92-1[3] | C₇H₈ClN | 141.60 | Not specified | Chlorine at C4, flanked by a methyl group at C5. |
| 4-Chloro-2,6-dimethylpyridine | 3512-75-2[4] | C₇H₈ClN | 141.60[4] | Not specified | Symmetrical structure with chlorine at C4 and methyl groups at C2, C6. |
| 2-Chloro-4,6-dimethylpyridine | 30333-46-3 | C₇H₈ClN | 141.60 | 82-84 / 15 mmHg | Chlorine at C2, an electron-deficient position. |
Data compiled from various chemical supplier databases and publicly available information. Boiling points can vary with pressure.
The key differentiator among these isomers is the position of the chlorine atom relative to the ring nitrogen and the electron-donating methyl groups. This positioning is the primary determinant of their reactivity in key synthetic transformations.
Reactivity and Synthetic Applications: A Tale of Two Mechanisms
The utility of chlorodimethylpyridines as synthetic intermediates is primarily centered around two types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions . The success and regioselectivity of these reactions are directly tied to the isomer's structure.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen.[5][6] A chlorine atom at these positions becomes a viable leaving group.
-
Reactivity Order: Generally, the reactivity of halopyridines in SNAr follows the order of 4-halo > 2-halo.[7] This is because the negative charge in the intermediate (Meisenheimer complex) formed during nucleophilic attack at the C4 position can be effectively delocalized onto the electronegative nitrogen atom through resonance, providing greater stabilization.[6]
-
Isomer Comparison:
-
This compound & 4-Chloro-2,6-dimethylpyridine: These isomers are highly activated towards SNAr at the C4 position. They are excellent substrates for reactions with nucleophiles like amines, alkoxides, and thiolates to introduce new functional groups. The flanking methyl groups can provide steric hindrance, which may modulate reactivity but also prevent unwanted side reactions.
-
2-Chloro-4,6-dimethylpyridine: This isomer is also reactive towards SNAr, though often considered slightly less so than its 4-chloro counterparts under identical conditions.[7] It is a common precursor for introducing substituents at the C2 position.[5]
-
The mechanism involves the addition of a nucleophile to the aromatic ring, breaking aromaticity and forming a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity.[5][8]
}
Figure 1: Generalized SNAr Mechanism on a Chloropyridine
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, widely used in pharmaceutical synthesis.[9] While chloropyridines are known to be less reactive than their bromo or iodo analogs, advancements in catalyst systems have made them highly viable and cost-effective starting materials.[10]
-
Reactivity Considerations: The choice of palladium catalyst, ligand, and base is critical for successfully coupling chloropyridines.[10][11] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides.
-
Isomer Comparison: All three isomers—this compound, 4-Chloro-2,6-dimethylpyridine, and 2-Chloro-4,6-dimethylpyridine—can participate in Suzuki and other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling). The choice of isomer is dictated by the desired final position of the new substituent. For example, to synthesize a 2-aryl-5-methylpyridine derivative, one would start with 2-chloro-5-methylpyridine or a related isomer.[1]
}
Figure 2: Key Steps in a Suzuki Coupling Workflow
Case Study: Application in Proton Pump Inhibitor (PPI) Synthesis
A prominent application of substituted chloropyridines is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders.[12][13] The widely-known drug Omeprazole and its S-enantiomer Esomeprazole feature a substituted pyridine ring linked to a benzimidazole moiety.[14]
The pyridine portion of these molecules is crucial for their mechanism of action. As weak bases, the pyridine nitrogen (pKa ≈ 4.0) allows the drug to selectively accumulate in the highly acidic environment of the parietal cells in the stomach.[13][14] In this acidic environment, the drug undergoes a rearrangement to become an active inhibitor that covalently binds to the H⁺/K⁺-ATPase enzyme (the proton pump).[13][15]
The synthesis of the pyridine core of these drugs often involves intermediates like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[12] This intermediate is then coupled with the benzimidazole portion. While not a direct isomer of this compound, its synthesis highlights the importance of controlling the substitution pattern on the pyridine ring. Starting with an appropriately substituted chlorodimethylpyridine allows for the sequential introduction of the required functional groups (e.g., methoxy, chloromethyl) to build the final, complex pyridine derivative needed for the PPI.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following section provides a detailed, self-validating protocol for a common transformation involving a chloropyridine substrate.
Protocol: Suzuki-Miyaura Coupling of a Substituted Chloropyridine
This protocol is a generalized procedure and may require optimization for specific substrates and isomers.[10]
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a chlorodimethylpyridine isomer and an arylboronic acid.
Materials:
-
Chlorodimethylpyridine isomer (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)[10]
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)[10]
-
Ligand (e.g., SPhos, PPh₃) (2-10 mol%)[10]
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)[10][11]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a Dioxane/Water mixture)[11]
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk tube containing a magnetic stir bar is charged with the chlorodimethylpyridine isomer (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Causality: Using oven-dried glassware is critical to prevent moisture from quenching the reaction and deactivating the catalyst. The base is essential for the transmetalation step of the catalytic cycle.[9]
-
-
Inert Atmosphere: The tube is sealed with a rubber septum, then evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Causality: The palladium(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.
-
-
Solvent Addition: Anhydrous and degassed solvent (e.g., 1,4-Dioxane) is added via syringe.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Causality: Heat is required to overcome the activation energy, particularly for the oxidative addition of the less reactive C-Cl bond to the palladium center.
-
-
Monitoring: The reaction progress is monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Workup: Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.[11]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[11]
Conclusion
This compound and its isomers are not interchangeable reagents; they are distinct chemical entities whose utility is defined by the precise arrangement of their substituents.
-
4-Chloro Isomers (e.g., this compound, 4-Chloro-2,6-dimethylpyridine): These are prime candidates for Nucleophilic Aromatic Substitution reactions, allowing for the facile introduction of a wide range of functional groups at the C4 position.
-
2-Chloro Isomers (e.g., 2-Chloro-4,6-dimethylpyridine): These are valuable for introducing substituents at the C2 position via both SNAr and cross-coupling reactions.
All isomers are viable substrates for modern palladium-catalyzed cross-coupling reactions, provided the appropriate catalyst system is employed. The choice of isomer is therefore a strategic decision, dictated entirely by the desired regiochemistry of the final target molecule. Understanding the fundamental principles of pyridine reactivity allows the discerning scientist to leverage these versatile building blocks to their full potential in the synthesis of novel therapeutics and advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). (n.d.).
- Stevens, E. (2019, January 19).
- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- BenchChem. (2025). Unlocking the Therapeutic Potential of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide for Medicinal Chemists.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. (n.d.).
- General Pharmacological Properties of the New Proton Pump Inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf Inyl]- 1H-imidazo[4,5-b]pyridine. PubMed. (n.d.).
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- The Chemically Elegant Proton Pump Inhibitors. PubMed Central (PMC). (n.d.).
- ChemicalBook. (n.d.). This compound hydrochloride | 42045-92-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. (n.d.).
- Pharmacology of Proton Pump Inhibitors. PubMed Central (PMC). (n.d.).
- PubChem. (n.d.). 4-Chloro-2,6-dimethylpyridine.
- Google Patents. (n.d.).
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. (n.d.).
- N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556), a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease. PubMed. (n.d.).
- An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA. National Institutes of Health (NIH). (n.d.).
- Exclusive Chemistry Ltd. (2024, April 29). 4-Chloro-2,5-dimethylpyrimidine supplier - CAS 75712-74-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 42045-92-1 [chemicalbook.com]
- 4. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-2,5-dimethylpyridine: Yield and Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of heterocyclic intermediates is paramount. 4-Chloro-2,5-dimethylpyridine, a key building block for various bioactive molecules, presents a synthetic challenge where efficiency, yield, and cost are critical considerations. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their respective yields and economic viability to inform your research and development endeavors.
Introduction: The Significance of this compound
This compound, also known as 4-chloro-2,5-lutidine, serves as a crucial intermediate in the synthesis of a range of target molecules. The presence of the chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, while the methyl groups at the 2- and 5-positions influence the electronic properties and steric environment of the pyridine ring. The efficient and cost-effective production of this intermediate is therefore a key factor in the overall economic feasibility of synthesizing the final active pharmaceutical ingredient or agrochemical.
This guide will explore two principal synthetic strategies for the preparation of this compound:
-
Route 1: Direct Chlorination of 2,5-Dimethylpyridine
-
Route 2: Chlorination of 2,5-Dimethylpyridine-N-oxide
We will delve into the mechanistic underpinnings of each route, present experimental data on yields, and conduct a cost-benefit analysis based on current market prices of starting materials and reagents.
Route 1: Direct Chlorination of 2,5-Dimethylpyridine
The direct chlorination of 2,5-dimethylpyridine (2,5-lutidine) represents the most straightforward approach in terms of the number of synthetic steps. This method typically involves the treatment of the starting lutidine with a suitable chlorinating agent.
Causality Behind Experimental Choices
The choice of chlorinating agent and reaction conditions is critical in directing the regioselectivity of the chlorination. Pyridine rings are generally electron-deficient, making them less susceptible to electrophilic substitution than benzene. However, the methyl groups on the lutidine ring are activating. The reaction mechanism can be complex, potentially involving radical or electrophilic pathways depending on the conditions. High temperatures are often required for the vapor-phase chlorination of pyridines, which can lead to a mixture of isomers. For instance, the gas-phase chlorination of pyridine at 270°C primarily yields 2-chloropyridine, while at 400°C, 2,6-dichloropyridine is the major product.[1]
A significant challenge in the direct chlorination of 2,5-dimethylpyridine is achieving selective chlorination at the 4-position. Chlorination can also occur at the 3- and 6-positions, as well as on the methyl groups, leading to a mixture of products and necessitating challenging purification steps.
Experimental Data and Yield
Detailed experimental procedures for the selective direct chlorination of 2,5-dimethylpyridine to yield the 4-chloro isomer are not abundantly reported in readily available literature, likely due to the challenges with regioselectivity. However, related processes for other pyridine derivatives suggest that yields can be variable. For example, a method for synthesizing 4-chloropyridine from pyridine using phosphorus oxychloride in dichloromethane has been reported with a yield of approximately 61.3%.[2] Another patent describes the synthesis of 4-chloropyridine from pyridine and a chlorinating agent like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride, with yields in the range of 32-70%.[3] It is reasonable to infer that similar yields might be achievable for 2,5-dimethylpyridine, but with the added complication of isomeric byproducts.
Route 2: Chlorination of 2,5-Dimethylpyridine-N-oxide
A more controlled and widely employed strategy for the synthesis of 4-chloropyridines involves a two-step process starting with the N-oxidation of the parent pyridine, followed by chlorination of the resulting N-oxide.
Causality Behind Experimental Choices
The N-oxide functionality plays a crucial role in directing the regioselectivity of the subsequent chlorination. The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions of the pyridine ring towards electrophilic attack. Furthermore, the N-oxide can be a leaving group in nucleophilic substitution reactions. The reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride or sulfuryl chloride typically proceeds via an initial attack of the N-oxide oxygen on the electrophilic chlorinating agent. This is followed by the attack of a chloride ion at the 4-position of the pyridine ring and subsequent elimination to afford the 4-chloropyridine. This mechanism generally provides a high degree of regioselectivity for the 4-position.
Experimental Data and Yield
The synthesis of this compound via its N-oxide is a more documented and reliable method. The first step involves the oxidation of 2,5-dimethylpyridine to 2,5-dimethylpyridine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid.
The subsequent chlorination of the N-oxide to the desired product is well-established. For instance, a patent describes the chlorination of various pyridine-N-oxides using chlorine gas in dichloromethane, with conversions greater than 98% being achieved.[4] Another source provides a method for the synthesis of 4-chloro-2,3-dimethylpyridine 1-oxide from 4-nitro-2,3-dimethylpyridine N-oxide with a high yield of 98.5%.[5] While this is a different isomer, the high yield is indicative of the efficiency of this approach. A procedure for the synthesis of 4-chloro-2,6-dimethylpyridine N-oxide from the corresponding 4-nitro N-oxide using acetyl chloride reported the formation of the hydrochloride salt.[6]
Cost-Benefit Analysis
To provide a practical comparison, we will analyze the estimated costs of the starting materials and key reagents for each route to produce one mole of this compound. Prices are based on bulk and laboratory-scale supplier information and are subject to market fluctuations.
| Route | Starting Material/Reagent | CAS Number | Estimated Cost per Mole (USD) | Notes |
| Route 1 | 2,5-Dimethylpyridine (2,5-Lutidine) | 589-93-5 | $15 - $250 | Price varies significantly with purity and supplier. Bulk pricing is considerably lower.[7][8][9] |
| Chlorinating Agent (e.g., POCl₃) | 10025-87-3 | $10 - $50 | Price depends on the specific agent and quantity. | |
| Route 2 | 2,5-Dimethylpyridine (2,5-Lutidine) | 589-93-5 | $15 - $250 | Same as Route 1.[7][8][9] |
| Oxidizing Agent (e.g., H₂O₂) | 7722-84-1 | $5 - $20 | Relatively inexpensive. | |
| Chlorinating Agent (e.g., POCl₃) | 10025-87-3 | $10 - $50 | Same as Route 1. |
Analysis:
-
Route 1 (Direct Chlorination):
-
Potential Advantages: Fewer synthetic steps, which could lead to lower processing costs and faster production times.
-
Potential Disadvantages: The primary drawback is the likely lack of regioselectivity, leading to a mixture of isomers. This would necessitate costly and time-consuming purification steps (e.g., fractional distillation, chromatography), significantly lowering the overall effective yield of the desired product and increasing waste disposal costs. The economic viability of this route is highly dependent on the ability to achieve high selectivity, which is often challenging.
-
-
Route 2 (via N-oxide):
-
Potential Advantages: The key advantage is the high regioselectivity, leading to a much cleaner reaction and a higher isolated yield of the desired 4-chloro isomer. This simplifies purification and reduces waste. The reactions are generally reliable and well-documented.
-
Potential Disadvantages: This route involves an additional synthetic step (N-oxidation), which adds to the processing time and cost. However, the high yield and purity of the final product often outweigh the cost of the extra step.
-
Experimental Protocols
Route 2: Synthesis of this compound via 2,5-Dimethylpyridine-N-oxide
Step 1: Synthesis of 2,5-Dimethylpyridine-N-oxide
-
Materials: 2,5-Dimethylpyridine, glacial acetic acid, hydrogen peroxide (30% solution).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine (1.0 mol) in glacial acetic acid (2.5 mol).
-
Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.1 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dimethylpyridine-N-oxide.
-
Step 2: Synthesis of this compound
-
Materials: 2,5-Dimethylpyridine-N-oxide, phosphorus oxychloride (POCl₃), dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylpyridine-N-oxide (1.0 mol) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to this compound.
Conclusion
For the synthesis of this compound, the choice of synthetic route has a profound impact on the yield, purity, and overall cost-effectiveness of the process. While direct chlorination of 2,5-dimethylpyridine offers a more concise pathway, it is fraught with challenges of regioselectivity, leading to lower effective yields and complex purification.
In contrast, the two-step route via the corresponding N-oxide provides a highly selective and reliable method for the synthesis of the desired 4-chloro isomer. The superior yield and purity of the final product obtained through this route generally justify the additional synthetic step, making it the recommended approach for both academic research and industrial-scale production. Researchers and process chemists should carefully consider these factors when designing a synthetic strategy for this important heterocyclic intermediate.
References
- A B Enterprises. 2,5- Lutidine at ₹ 150/kg | Intermediate Chemicals in Mumbai | ID - IndiaMART. [Link]
- Chem-Impex. 2,5-Lutidine. [Link]
- Google Patents. Method for synthesizing 4-chloro-pyridine.
- Google Patents.
- Patsnap. Method for synthesizing 4-chloro-pyridine - Eureka. [Link]
- ResearchGate. The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st.
- RSC Publishing. Syntheses of Heterocyclic Compounds. Part X? Halogen Xubstituted N- Oxides. [Link]
- Tocopharm Co., Ltd. 2,5-lutidine Cas No: 589-93-5 at Best Price in Shanghai | Tocopharm Co., Ltd. - Tradeindia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 5. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 6. 374. Syntheses of heterocyclic compounds. Part X. Halogen substituted N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. 2,5-lutidine Cas No: 589-93-5 at Best Price in Shanghai | Tocopharm Co., Ltd. [tradeindia.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-2,5-dimethylpyridine: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 4-Chloro-2,5-dimethylpyridine, a halogenated pyridine derivative, serves as a crucial building block in various synthetic pathways. However, its chemical nature necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]
-
Harmful to Aquatic Life: May have long-lasting harmful effects on aquatic ecosystems.[3]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality is rooted in the chemical reactivity of halogenated pyridines, which can interact with biological macromolecules, leading to irritation and toxicity. Therefore, the core principle of our safety protocol is the creation of a consistent and reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, science-based decision to mitigate specific, identified risks. All handling of this compound must occur within a certified chemical fume hood.
Hand Protection: Selecting the Right Glove Material
The choice of glove material is critical, as not all polymers offer the same level of protection against specific chemicals. For pyridines, some common laboratory gloves, like nitrile, may offer limited protection.[4]
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Recommended | Offers good resistance to a wide variety of chemicals, including many nitrogen-containing heterocyclic compounds.[5] |
| Viton® | Recommended | Provides excellent resistance to aromatic and halogenated compounds. |
| Nitrile Rubber | Use with Caution (for splash protection only) | Chemical resistance charts for pyridine show poor to fair performance for nitrile gloves.[4] They should only be used for incidental splash protection and must be replaced immediately upon contact.[6] Double-gloving is recommended if nitrile is the only option. |
| Natural Latex | Not Recommended | Offers poor resistance to many organic solvents and can cause allergic reactions.[5] |
Procedural Mandate: Always inspect gloves for tears, pinholes, or degradation before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2][3]
-
Chemical Safety Goggles: Must be worn at all times when handling the compound. They should provide a complete seal around the eyes.
-
Face Shield: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: For larger quantities or procedures with a high splash potential, a PVC or rubber apron should be worn over the lab coat.[7]
-
Full-Body Protection: In scenarios with a high risk of significant exposure, a chemically impervious suit may be necessary.[7]
Respiratory Protection: Preventing Inhalation
All work must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[8] If engineering controls are insufficient or during a large spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is recommended.[9][10] If the compound is in solid form and dust can be generated, a particulate filter (e.g., P100) should be added.[11]
-
Fit Testing: A formal respiratory protection program, including fit testing, is required for all tight-fitting respirators to ensure their effectiveness.[9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.
Caption: Standard workflow for handling this compound.
Emergency Response & Disposal Plan
Spill Management
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
1. For a Small Spill (<100 mL) inside a Fume Hood:
-
Alert: Immediately alert personnel in the vicinity.
-
Contain: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to dike the spill.[2][12]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Label: Label the container "Hazardous Waste: Spill Debris containing this compound."[14]
2. For a Large Spill (>100 mL) or any spill outside a Fume Hood:
-
Evacuate: Evacuate the immediate area and close the doors.[12][13]
-
Alert: Pull the nearest fire alarm if the substance is flammable or the spill is large. Call your institution's emergency response team and 911.[12]
-
Restrict Access: Prevent entry into the contaminated area.
-
Report: Provide responders with the chemical name, quantity spilled, and the Safety Data Sheet for a related compound.
Caption: Decision workflow for spill response.
Waste Disposal Plan
As a halogenated pyridine, this compound waste is classified as hazardous and must not be disposed of down the drain.[8][15]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this chemical, including contaminated solids (gloves, absorbent pads) and solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams.
-
Containerization: Use a container compatible with halogenated organic compounds (e.g., high-density polyethylene or glass). The container must be kept closed except when adding waste.
-
Labeling: The container must be labeled with the words “Hazardous Waste,” the full chemical name "this compound," and an approximate concentration.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Pickup: Arrange for disposal through your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
By adhering to these detailed operational and safety plans, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
References
- University of Georgia Environmental Health & Safety Office. (2026). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Huang Lab, Michigan State University Chemistry. (2017, February). Standard Operating Procedures.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet: N,N-dimethylpyridin-4-amine.
- University of Mary Washington. Chapter 5: Chemical Spill Procedures. Retrieved from University of Mary Washington Emergency Management and Safety.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Chloro-4,6-dimethylpyridine.
- Dräger. Guide for Selection and Use of Respiratory Filtering Devices.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Chloro-2,6-dimethyl-3-nitropyridine.
- University of Manitoba. Chemical Spill Response Procedure. Retrieved from University of Manitoba Environmental Health and Safety.
- University of California, Los Angeles Environmental Health and Safety. OSHA Glove Selection Chart.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-Chloro-2,6-dimethylpyridine.
- Austin Community College District. Hazardous Spill Reporting and Response Procedures.
- 3M. 3M Respirator Selection Guide.
- AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.
- The University of Alabama. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- 3M. 3M Respirator Selection Guide.
- Washington State University. Pyridine Standard Operating Procedure.
- RS Components. (2013, April). Respirator Filter Selection Guide.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
- Ansell. Ansell Chemical Resistance Glove Chart.
- Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. draeger.com [draeger.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. fishersci.com [fishersci.com]
- 12. offices.austincc.edu [offices.austincc.edu]
- 13. umanitoba.ca [umanitoba.ca]
- 14. students.umw.edu [students.umw.edu]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
